Clomeprop
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(2,4-dichloro-3-methylphenoxy)-N-phenylpropanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15Cl2NO2/c1-10-13(17)8-9-14(15(10)18)21-11(2)16(20)19-12-6-4-3-5-7-12/h3-9,11H,1-2H3,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDQWWOHKFDSADC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1Cl)OC(C)C(=O)NC2=CC=CC=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15Cl2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0058198 | |
| Record name | Clomeprop | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0058198 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
324.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
84496-56-0 | |
| Record name | Clomeprop | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=84496-56-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Clomeprop [ISO] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084496560 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Clomeprop | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0058198 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Propanamide, 2-(2,4-dichloro-3-methylphenoxy)-N-phenyl | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CLOMEPROP | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JP56V79AFJ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
In-Depth Technical Guide: The Mechanism of Action of Clomeprop
For Researchers, Scientists, and Drug Development Professionals
Abstract
Clomeprop is a selective, post-emergence herbicide primarily used for the control of broadleaf weeds in rice cultivation. Its mode of action is classified as a synthetic auxin, mimicking the effects of the natural plant hormone indole-3-acetic acid (IAA) at supra-optimal concentrations, leading to uncontrolled growth and eventual plant death. This technical guide provides a comprehensive overview of the molecular and physiological mechanisms underlying the herbicidal activity of this compound. Key aspects covered include its bioactivation through hydrolysis, interaction with the auxin signaling pathway, and the subsequent induction of ethylene biosynthesis. This document synthesizes available quantitative data, details relevant experimental protocols, and provides visual representations of the key pathways to facilitate a deeper understanding for research and development professionals.
Introduction
This compound, chemically known as 2-(2,4-dichloro-m-tolyloxy)propionanilide, is a member of the phenoxypropionic acid class of herbicides.[1][2] Like other synthetic auxins, it selectively targets dicotyledonous plants, while monocotyledonous crops such as rice exhibit tolerance. The herbicidal efficacy of this compound is not inherent to the parent molecule but is dependent on its metabolic conversion within the target plant. This guide will dissect the cascade of events initiated by this compound application, from its initial uptake and transformation to the terminal physiological disruptions.
Bioactivation: Hydrolysis to DMPA
The primary and essential step in the mechanism of action of this compound is its hydrolysis within the plant to its active form, 2-(2,4-dichloro-m-tolyloxy)propionic acid (DMPA).[3] This conversion is a critical determinant of its herbicidal activity.
Experimental Protocol: In-Planta Hydrolysis of this compound
A detailed protocol to quantify the hydrolysis of this compound to DMPA in plant tissue is outlined below. This method can be adapted for various plant species and experimental conditions.
Objective: To determine the rate and extent of this compound hydrolysis to DMPA in a target plant species.
Materials:
-
This compound standard
-
DMPA standard
-
Radiolabeled [¹⁴C]-Clomeprop (optional, for tracing studies)
-
Plant tissue (e.g., leaves, stems) from treated and untreated plants
-
Liquid nitrogen
-
Homogenizer
-
Ethyl acetate
-
Hydrochloric acid (HCl)
-
Sodium sulfate (anhydrous)
-
High-performance liquid chromatograph (HPLC) with a UV or mass spectrometry (MS) detector
-
Liquid scintillation counter (if using radiolabel)
Procedure:
-
Plant Treatment: Treat plants with a known concentration of this compound. Collect tissue samples at various time points post-application.
-
Sample Preparation: Immediately freeze the collected tissue in liquid nitrogen to halt metabolic processes.
-
Extraction: Homogenize the frozen tissue in a suitable solvent such as ethyl acetate. Acidify the extract with HCl to ensure the acidic nature of DMPA for efficient extraction.
-
Purification: Partition the extract against water to remove water-soluble impurities. Dry the organic phase with anhydrous sodium sulfate.
-
Analysis: Concentrate the extract and analyze it using HPLC. Use authentic standards of this compound and DMPA to identify and quantify their respective peaks. If using [¹⁴C]-Clomeprop, fractions can be collected and analyzed by liquid scintillation counting to determine the distribution of radioactivity between the parent compound and its metabolite.
-
Data Analysis: Calculate the concentration of this compound and DMPA in the plant tissue at each time point. Express the data as a percentage of the total applied dose or as a concentration per unit of tissue weight.
Molecular Mechanism of Action: Auxin Signaling Pathway
DMPA, the active metabolite of this compound, functions as a synthetic auxin. It hijacks the plant's natural auxin signaling pathway, leading to a persistent and unregulated activation of auxin-responsive genes. This ultimately disrupts normal growth and development.
The canonical auxin signaling pathway involves three main components:
-
TIR1/AFB F-box proteins: These are the auxin receptors.
-
Aux/IAA transcriptional repressors: These proteins bind to and inhibit the activity of Auxin Response Factors (ARFs).
-
Auxin Response Factors (ARFs): These are transcription factors that bind to auxin-responsive elements (AuxREs) in the promoters of auxin-responsive genes, thereby regulating their expression.
In the absence of auxin, Aux/IAA proteins form heterodimers with ARFs, repressing the transcription of auxin-responsive genes. When auxin (or a synthetic auxin like DMPA) is present, it acts as a "molecular glue," promoting the interaction between the TIR1/AFB receptor and the Aux/IAA repressor. This interaction leads to the ubiquitination and subsequent degradation of the Aux/IAA protein by the 26S proteasome. The degradation of the Aux/IAA repressor liberates the ARF, allowing it to activate the transcription of downstream genes.
Figure 1. Simplified signaling pathway of this compound's mechanism of action.
Quantitative Data: Binding Affinity
Table 1: Comparative Binding Affinities of Auxin Analogs to TIR1/AFB Receptors (Illustrative)
| Compound | Receptor | Binding Affinity (Kd) | Method |
|---|---|---|---|
| Indole-3-acetic acid (IAA) | TIR1 | ~35 nM | Surface Plasmon Resonance |
| 2,4-Dichlorophenoxyacetic acid (2,4-D) | TIR1 | ~1 µM | Surface Plasmon Resonance |
| Picloram | AFB5 | Higher affinity than TIR1 | In vitro binding assays |
| DMPA (this compound metabolite) | TIR1/AFB | Data not available | - |
Note: The data for IAA, 2,4-D, and Picloram are for illustrative purposes to provide context. Further research is required to determine the specific binding affinities of DMPA.
Experimental Protocol: Auxin Receptor Binding Assay
This protocol describes a competitive binding assay to determine the affinity of a ligand (e.g., DMPA) for an auxin receptor.
Objective: To quantify the binding affinity of DMPA to a specific TIR1/AFB receptor.
Materials:
-
Purified recombinant TIR1/AFB protein
-
Radiolabeled auxin (e.g., [³H]-IAA)
-
Unlabeled DMPA
-
Scintillation vials and cocktail
-
Filter apparatus
Procedure:
-
Incubation: Incubate the purified receptor protein with a constant concentration of radiolabeled auxin and varying concentrations of unlabeled DMPA.
-
Separation: Separate the protein-bound radioligand from the free radioligand using a rapid filtration method.
-
Quantification: Quantify the amount of bound radioactivity in each sample using a liquid scintillation counter.
-
Data Analysis: Plot the percentage of bound radiolabel against the concentration of the unlabeled competitor (DMPA). Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of DMPA that inhibits 50% of the radiolabeled auxin binding). The Ki (inhibition constant) can then be calculated from the IC₅₀ value.
Downstream Effects: Ethylene Biosynthesis and Gene Expression
The overstimulation of the auxin signaling pathway by DMPA leads to significant downstream physiological and genetic changes, most notably the induction of ethylene biosynthesis and altered expression of auxin-responsive genes.
Induction of Ethylene Biosynthesis
A key consequence of synthetic auxin action is the rapid induction of ethylene production. DMPA has been shown to promote ethylene biosynthesis by activating the enzyme 1-aminocyclopropane-1-carboxylic acid (ACC) synthase.[3] ACC synthase is the rate-limiting enzyme in the ethylene biosynthesis pathway, converting S-adenosylmethionine (SAM) to ACC, the immediate precursor of ethylene. The resulting accumulation of ethylene is largely responsible for many of the visible symptoms of herbicide injury, such as epinasty (downward bending of leaves), senescence, and cell death.
Figure 2. Induction of ethylene biosynthesis by DMPA.
Experimental Protocol: ACC Synthase Activity Assay
This protocol outlines a method to measure the activity of ACC synthase in plant tissues treated with this compound or DMPA.
Objective: To determine the effect of this compound/DMPA on ACC synthase activity.
Materials:
-
Plant tissue from treated and untreated plants
-
Extraction buffer (e.g., containing potassium phosphate, pyridoxal phosphate, and dithiothreitol)
-
S-adenosylmethionine (SAM) solution
-
Reaction buffer
-
Mercuric chloride (to stop the reaction)
-
Sodium hypochlorite and sodium hydroxide solution
-
Gas chromatograph equipped with a flame ionization detector (FID)
Procedure:
-
Enzyme Extraction: Homogenize plant tissue in ice-cold extraction buffer. Centrifuge the homogenate to obtain a crude enzyme extract.
-
Enzyme Assay: Incubate the enzyme extract with SAM in a sealed vial.
-
Reaction Termination and ACC Conversion: Stop the reaction with mercuric chloride. Convert the ACC produced to ethylene by adding a mixture of sodium hypochlorite and sodium hydroxide.
-
Ethylene Measurement: Analyze the headspace gas from the vial using a gas chromatograph to quantify the amount of ethylene produced.
-
Data Analysis: Calculate the ACC synthase activity as the amount of ethylene produced per unit of protein per unit of time.
Altered Gene Expression
The activation of ARFs by DMPA leads to the upregulation of a suite of early auxin-responsive genes, including members of the GH3 (Gretchen Hagen 3) and SAUR (Small Auxin Up RNA) families. GH3 genes encode enzymes that conjugate amino acids to IAA, a mechanism for auxin homeostasis. Their induction by synthetic auxins can be seen as a futile attempt by the plant to inactivate the herbicide. SAUR genes are involved in cell expansion. The sustained and high-level expression of these and other auxin-responsive genes contributes to the abnormal growth observed in herbicide-treated plants.
Table 2: Expected Changes in Auxin-Responsive Gene Expression Following this compound/DMPA Treatment
| Gene Family | Function | Expected Change in Expression |
|---|---|---|
| GH3 | Auxin conjugation | Upregulation |
| SAUR | Cell expansion | Upregulation |
| Aux/IAA | Transcriptional repressors | Upregulation (as part of a negative feedback loop) |
Experimental Protocol: RT-qPCR for Auxin-Responsive Gene Expression
This protocol details the steps for quantifying the expression of specific auxin-responsive genes in response to this compound treatment.
Objective: To measure the relative expression levels of target genes (e.g., GH3, SAUR) in plants treated with this compound.
Materials:
-
Plant tissue from treated and untreated plants
-
Liquid nitrogen
-
RNA extraction kit
-
DNase I
-
Reverse transcriptase and associated reagents for cDNA synthesis
-
Gene-specific primers for target and reference genes
-
SYBR Green or other fluorescent dye for qPCR
-
Real-time PCR instrument
Procedure:
-
RNA Extraction: Extract total RNA from plant tissue using a commercial kit or a standard protocol. Treat the RNA with DNase I to remove any contaminating genomic DNA.
-
cDNA Synthesis: Synthesize first-strand cDNA from the total RNA using a reverse transcriptase enzyme.
-
Quantitative PCR (qPCR): Perform qPCR using gene-specific primers for the target auxin-responsive genes and one or more stably expressed reference genes.
-
Data Analysis: Calculate the relative expression of the target genes using the ΔΔCt method, normalizing to the expression of the reference gene(s).
Herbicidal Efficacy: Dose-Response Relationships
The herbicidal effect of this compound is dose-dependent. Dose-response studies are crucial for determining the effective concentrations for weed control and for understanding the sensitivity of different plant species. Key parameters derived from these studies are the EC₅₀ (effective concentration causing 50% response) and GR₅₀ (dose causing a 50% reduction in growth).
Table 3: Illustrative Dose-Response Values for Phenoxypropionic Herbicides
| Herbicide | Weed Species | Parameter | Value |
|---|---|---|---|
| Mecoprop | Stellaria media (Chickweed) | GR₅₀ | ~50 g a.i./ha |
| Dichlorprop | Galium aparine (Cleavers) | GR₅₀ | ~100 g a.i./ha |
| This compound | Various broadleaf weeds | EC₅₀/GR₅₀ | Data will vary depending on species and conditions |
Note: The provided values for Mecoprop and Dichlorprop are illustrative. Specific EC₅₀ and GR₅₀ values for this compound need to be determined experimentally for target weed species.
Figure 3. Experimental workflow for a whole-plant dose-response bioassay.
Conclusion
The mechanism of action of this compound is a multi-step process initiated by its bioactivation to DMPA. As a synthetic auxin, DMPA disrupts the normal auxin signaling cascade, leading to the persistent activation of auxin-responsive genes. A significant downstream consequence is the overproduction of ethylene, which mediates many of the phytotoxic symptoms. This in-depth understanding of this compound's molecular and physiological effects is crucial for the development of more effective and selective herbicides, as well as for managing the evolution of herbicide resistance in weed populations. Further research focusing on the specific interactions of DMPA with different auxin receptor isoforms and a broader analysis of its impact on the plant transcriptome will provide even greater insights into its herbicidal action.
References
Clomeprop: An In-depth Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Abstract
Clomeprop is a synthetic auxin plant growth regulator, classified as a phenoxy herbicide.[1][2] Historically used for post-emergence control of broadleaf weeds in rice, it is now considered largely obsolete in many regions.[1] Its mechanism of action mirrors that of the natural plant hormone indole-3-acetic acid (IAA), leading to disruptions in plant growth and development. This guide provides a comprehensive technical overview of this compound, including its chemical properties, mechanism of action, metabolic fate, and relevant experimental considerations.
Chemical and Physical Properties
This compound, with the chemical name 2-(2,4-dichloro-3-methylphenoxy)-N-phenylpropanamide, is a solid substance with the following properties:[3][4]
| Property | Value |
| CAS Number | 84496-56-0 |
| Molecular Formula | C₁₆H₁₅Cl₂NO₂ |
| Molecular Weight | 324.20 g/mol |
| Appearance | White solid |
| Melting Point | 146-150 °C |
| Stereochemistry | Contains a chiral center, exists as a racemic mixture of (R)- and (S)-enantiomers.[1] |
Mechanism of Action: A Synthetic Auxin
This compound exerts its effects by mimicking the plant hormone auxin.[1] Like other synthetic auxins, it disrupts normal hormonal balance, leading to a cascade of physiological and morphological effects that are ultimately phytotoxic at herbicidal concentrations. The primary mode of action involves the following steps:
-
Hydrolysis to Active Form: In planta, this compound is hydrolyzed to its active metabolite, 2-(2,4-dichloro-m-tolyloxy)propionic acid (DMPA).
-
Auxin Receptor Binding: DMPA, acting as an auxin mimic, is thought to bind to auxin receptors, such as the TIR1/AFB F-box proteins. This binding initiates a signaling cascade.
-
Derepression of Auxin-Responsive Genes: The binding of the auxin mimic to its receptor leads to the degradation of Aux/IAA transcriptional repressors. This, in turn, allows for the expression of auxin-responsive genes.
-
Disruption of Plant Growth: The uncontrolled and prolonged activation of these genes leads to a variety of growth abnormalities, including epinasty (downward bending of leaves), stem twisting, and ultimately, cell death.
Interaction with Ethylene Biosynthesis
A key aspect of this compound's mode of action is its interplay with the ethylene biosynthesis pathway.
-
Activation of ACC Synthase: this compound, likely through its active metabolite DMPA, has been shown to activate 1-aminocyclopropane-1-carboxylic acid (ACC) synthase, a key enzyme in the ethylene biosynthesis pathway.
-
Increased Ethylene Production: This activation leads to an increase in the production of ethylene, a plant hormone involved in stress responses and senescence.
-
Synergistic Phytotoxicity: The elevated ethylene levels are believed to contribute significantly to the morphological changes and phytotoxic effects observed after this compound application.
// Nodes this compound [label="this compound", fillcolor="#FBBC05", fontcolor="#202124"]; DMPA [label="DMPA\n(Active Metabolite)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Hydrolysis [label="Hydrolysis\nin planta", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; Auxin_Receptor [label="Auxin Receptor\n(e.g., TIR1/AFB)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; SCFTIR1_AFB [label="SCF(TIR1/AFB)\nE3 Ubiquitin Ligase", fillcolor="#34A853", fontcolor="#FFFFFF"]; Aux_IAA [label="Aux/IAA Repressor", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Proteasome [label="26S Proteasome", shape=cylinder, style=filled, fillcolor="#5F6368", fontcolor="#FFFFFF"]; ARF [label="Auxin Response\nFactor (ARF)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Auxin_Genes [label="Auxin-Responsive\nGenes", shape=cds, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; Growth_Disruption [label="Disrupted Growth\n(Epinasty, etc.)", shape=parallelogram, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; ACC_Synthase [label="ACC Synthase\nActivation", fillcolor="#34A853", fontcolor="#FFFFFF"]; Ethylene [label="Increased Ethylene\nProduction", fillcolor="#FBBC05", fontcolor="#202124"];
// Edges this compound -> Hydrolysis [arrowhead=normal]; Hydrolysis -> DMPA [arrowhead=normal]; DMPA -> Auxin_Receptor [label=" Binds to"]; Auxin_Receptor -> SCFTIR1_AFB [label=" Activates"]; SCFTIR1_AFB -> Aux_IAA [label=" Ubiquitinates"]; Aux_IAA -> Proteasome [label=" Degraded by"]; Aux_IAA -> ARF [style=dashed, arrowhead=tee, label=" Represses"]; Proteasome -> ARF [style=invis]; // for layout ARF -> Auxin_Genes [label=" Activates\nTranscription"]; Auxin_Genes -> Growth_Disruption [arrowhead=normal]; DMPA -> ACC_Synthase [arrowhead=normal]; ACC_Synthase -> Ethylene [arrowhead=normal]; Ethylene -> Growth_Disruption [arrowhead=normal]; } .enddot Caption: Proposed signaling pathway of this compound in plants.
Quantitative Data on Plant Growth Regulation
Detailed quantitative dose-response data for this compound is limited in publicly available literature, likely due to its status as an obsolete herbicide. However, based on its classification as a synthetic auxin, its effects are expected to be concentration-dependent.
| Effect | Expected Outcome at Different Concentrations |
| Root Growth | Inhibition of primary root elongation and promotion of adventitious root formation at low to moderate concentrations. Severe inhibition at high concentrations. |
| Shoot Growth | Promotion of cell elongation and shoot growth at very low concentrations. At herbicidal concentrations, it leads to uncontrolled growth, epinasty, and necrosis. |
| Fruit Set | Synthetic auxins are known to promote fruit set and prevent premature fruit drop in some species. Specific data for this compound is not readily available. |
Experimental Protocols
The following are generalized protocols for evaluating the synthetic auxin activity of this compound, adapted from standard methods for herbicide and plant growth regulator testing.
Root Elongation Inhibition Assay (e.g., in Arabidopsis thaliana)
Objective: To quantify the inhibitory effect of this compound on primary root growth.
Methodology:
-
Media Preparation: Prepare half-strength Murashige and Skoog (MS) medium containing a range of this compound concentrations (e.g., 0, 0.01, 0.1, 1, 10, 100 µM). Dissolve this compound in a suitable solvent (e.g., DMSO) before adding to the autoclaved and cooled medium. Ensure the final solvent concentration is consistent across all treatments, including the control.
-
Seed Sterilization and Plating: Surface-sterilize Arabidopsis thaliana seeds and place them on the prepared agar plates.
-
Vernalization and Germination: Store the plates at 4°C for 2-3 days to synchronize germination, then transfer to a growth chamber with controlled light and temperature conditions.
-
Data Collection: After a set period (e.g., 7-10 days), measure the primary root length of the seedlings.
-
Data Analysis: Calculate the percentage of root growth inhibition relative to the control for each concentration. Determine the EC₅₀ (half-maximal effective concentration) value by fitting the data to a dose-response curve.
Whole Plant Herbicidal Efficacy Assay (e.g., in Rice and a Broadleaf Weed)
Objective: To assess the post-emergence herbicidal activity of this compound.
Methodology:
-
Plant Material: Grow rice (a tolerant species) and a susceptible broadleaf weed species in pots under controlled greenhouse conditions.
-
Herbicide Application: At the 2-3 leaf stage, apply this compound at various rates (e.g., 0, 100, 200, 400, 800 g a.i./ha) using a laboratory track sprayer to ensure uniform application.
-
Evaluation: At 7, 14, and 21 days after treatment, visually assess the percentage of injury (phytotoxicity) on a scale of 0% (no effect) to 100% (plant death).
-
Biomass Measurement: At the end of the experiment, harvest the above-ground biomass, dry it in an oven, and record the dry weight.
-
Data Analysis: Analyze the visual injury ratings and biomass data to determine the dose-response relationship for both the crop and the weed species.
Extraction and Analysis of this compound and its Metabolite (DMPA) from Plant Tissue
Objective: To extract and quantify this compound and its active metabolite, DMPA, from plant tissues. This protocol is adapted from a method for animal and fishery products and may require optimization for plant matrices.[5]
Methodology:
-
Homogenization and Extraction: Homogenize a known weight of plant tissue in a mixture of acetone and n-hexane.[5]
-
Liquid-Liquid Partitioning: Perform a liquid-liquid partitioning step with acetonitrile and hexane to remove lipids and other nonpolar interfering compounds.[5]
-
Solid-Phase Extraction (SPE) Cleanup: Further purify the extract using a solid-phase extraction cartridge (e.g., silica-based or polymeric sorbent) to remove polar interferences.
-
LC-MS/MS Analysis: Analyze the cleaned-up extract using liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) for the sensitive and selective quantification of this compound and DMPA.[5]
Synthesis
The commercial synthesis of this compound involves a two-step process:[1]
-
Etherification: A chlorinated phenol is reacted with a propanoic acid derivative to form the phenoxypropanoic acid intermediate.
-
Amide Bond Formation: The intermediate is then reacted with aniline to form the final product, 2-(2,4-dichloro-3-methylphenoxy)-N-phenylpropanamide.
The reaction conditions for each step must be carefully controlled to ensure high purity and yield of the final product.[1]
// Reactants Chlorinated_Phenol [label="Chlorinated Phenol", fillcolor="#F1F3F4", fontcolor="#202124"]; Propanoic_Acid_Derivative [label="Propanoic Acid\nDerivative", fillcolor="#F1F3F4", fontcolor="#202124"]; Aniline [label="Aniline", fillcolor="#F1F3F4", fontcolor="#202124"];
// Intermediates and Products Intermediate [label="Phenoxypropanoic\nAcid Intermediate", fillcolor="#FBBC05", fontcolor="#202124"]; this compound [label="this compound", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Reactions Etherification [label="Etherification", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Amidation [label="Amide Bond\nFormation", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges Chlorinated_Phenol -> Etherification; Propanoic_Acid_Derivative -> Etherification; Etherification -> Intermediate; Intermediate -> Amidation; Aniline -> Amidation; Amidation -> this compound; } .enddot Caption: Simplified synthesis pathway of this compound.
Conclusion
This compound serves as a classic example of a synthetic auxin herbicide. While its commercial use has declined, it remains a relevant compound for research into auxin biology, herbicide mode of action, and the development of new plant growth regulators. Understanding its chemical properties, metabolic activation, and interaction with other phytohormone pathways, such as ethylene biosynthesis, provides valuable insights for researchers in plant science and agrochemical development. The provided generalized protocols offer a starting point for further investigation into the specific effects of this compound on various plant species.
References
An In-depth Technical Guide to the Chemical and Physical Properties of Clomeprop
For Researchers, Scientists, and Drug Development Professionals
Introduction
Clomeprop, with the IUPAC name 2-(2,4-dichloro-3-methylphenoxy)-N-phenylpropanamide, is a selective, post-emergence herbicide. It belongs to the phenoxypropionic acid class of herbicides and functions as a synthetic auxin, mimicking the action of the natural plant hormone indole-3-acetic acid (IAA). This guide provides a comprehensive overview of the chemical and physical properties of this compound, detailed experimental protocols for their determination, and insights into its mode of action.
Chemical and Physical Properties
The chemical and physical properties of this compound are essential for understanding its environmental fate, designing analytical methods, and developing formulations. A summary of these properties is presented in the table below.
| Property | Value | Reference |
| IUPAC Name | 2-(2,4-dichloro-3-methylphenoxy)-N-phenylpropanamide | [1][2] |
| CAS Number | 84496-56-0 | [1][3][4][5] |
| Molecular Formula | C₁₆H₁₅Cl₂NO₂ | [1][3][4][5] |
| Molecular Weight | 324.2 g/mol | [1][3] |
| Melting Point | 146-150 °C | [3][6][7] |
| Boiling Point | 511.7 °C at 760 mmHg (Predicted) | [3][6] |
| Water Solubility | 0.032 mg/L (at 20 °C, pH 7) | [8] |
| Vapor Pressure | 1.38 x 10⁻¹⁰ mmHg at 25 °C | [3] |
| pKa | 13.28 ± 0.70 (Predicted) | [3][6] |
| LogP (Octanol-Water Partition Coefficient) | 4.8 | [8][9] |
Experimental Protocols
The determination of the physicochemical properties of chemical compounds like this compound is guided by standardized protocols, such as those developed by the Organisation for Economic Co-operation and Development (OECD). These guidelines ensure data consistency and reliability across different laboratories.
Melting Point Determination (OECD 102)
The melting point can be determined using several methods, including the capillary method, hot-stage microscopy, or differential scanning calorimetry (DSC).
-
Capillary Method: A small amount of the finely powdered substance is packed into a capillary tube. The tube is then heated in a controlled manner in a liquid bath or a metal block. The temperatures at which melting begins and is complete are recorded as the melting range.
Boiling Point Determination (OECD 103)
For substances that do not decompose at their boiling point, methods such as ebulliometry, the dynamic method, or the Siwoloboff method can be used.
-
Dynamic Method: The boiling point is determined by measuring the vapor pressure of the substance at different temperatures. The boiling point is the temperature at which the vapor pressure equals the atmospheric pressure.
Water Solubility (OECD 105)
The flask method is suitable for determining the water solubility of this compound.
-
Flask Method: A supersaturated solution of the substance in water is prepared and allowed to equilibrate at a constant temperature with continuous stirring. After equilibration, the concentration of the substance in the aqueous phase is determined by a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC).
Vapor Pressure (OECD 104)
The vapor pressure of a substance with low volatility like this compound can be determined using the gas saturation method.
-
Gas Saturation Method: A stream of inert gas is passed through or over the substance at a known flow rate, allowing it to become saturated with the vapor of the substance. The amount of substance transported by the gas is then determined, and the vapor pressure is calculated.
Acid Dissociation Constant (pKa) (OECD 112)
While this compound is not strongly acidic or basic, its predicted pKa can be experimentally verified using methods like the titration method or spectrophotometry.
-
Spectrophotometric Method: This method is applicable if the UV-Vis absorption spectrum of the substance changes with pH. The absorbance of solutions at different pH values is measured, and the pKa is calculated from the change in absorbance.
Octanol-Water Partition Coefficient (LogP) (OECD 107/117)
The shake-flask method or HPLC method can be used to determine the LogP value.
-
HPLC Method (OECD 117): This method is based on the correlation between the retention time of a substance on a reversed-phase HPLC column and its LogP value. A series of reference compounds with known LogP values are used to calibrate the system. The retention time of this compound is then measured, and its LogP is determined from the calibration curve.
Mode of Action: Synthetic Auxin Signaling Pathway
This compound acts as a synthetic auxin, disrupting normal plant growth processes in susceptible broadleaf weeds. It mimics the natural plant hormone auxin (IAA), leading to an overload of the auxin signaling pathway. This results in uncontrolled cell division and elongation, leading to epinasty (downward bending of leaves), stem twisting, and ultimately, plant death. The core of this pathway involves the perception of auxin by TIR1/AFB receptors, leading to the degradation of Aux/IAA transcriptional repressors and the subsequent activation of auxin-responsive genes.
Experimental Workflows
Synthesis of this compound
A representative synthesis of this compound involves a two-step process: 1) Williamson ether synthesis to form the phenoxypropionic acid intermediate, and 2) amidation to form the final product. The following is a generalized laboratory-scale protocol.
Analytical Workflow for this compound Residue in Soil
The following workflow is a representative method for the analysis of phenoxy acid herbicides like this compound in soil samples using the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction method followed by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) analysis.
Conclusion
This technical guide provides a detailed overview of the chemical and physical properties of this compound, standardized methods for their determination, its mode of action as a synthetic auxin, and representative workflows for its synthesis and analysis. This information is intended to be a valuable resource for researchers, scientists, and drug development professionals working with this and similar herbicidal compounds. The provided data and protocols can aid in the design of new experiments, the development of analytical methods, and a deeper understanding of the behavior of phenoxypropionic acid herbicides.
References
- 1. pubs.usgs.gov [pubs.usgs.gov]
- 2. benchchem.com [benchchem.com]
- 3. Evaluation of the QuEChERS Method and Gas Chromatography–Mass Spectrometry for the Analysis Pesticide Residues in Water and Sediment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. How to Use QuEChERS for Diverse Sample Types [restek.com]
- 5. youtube.com [youtube.com]
- 6. agilent.com [agilent.com]
- 7. mhlw.go.jp [mhlw.go.jp]
- 8. analiticaweb.com.br [analiticaweb.com.br]
- 9. QuEChERS Method for Pesticide Residue Analysis | Phenomenex [phenomenex.com]
Molecular structure and formula of Clomeprop
An In-depth Technical Guide to the Molecular Structure and Formula of Clomeprop
Introduction
This compound, with the chemical name 2-(2,4-dichloro-3-methylphenoxy)-N-phenylpropanamide, is a selective herbicide belonging to the phenoxypropionic acid group.[1][2] It functions as a synthetic auxin, mimicking the action of indole acetic acid to regulate plant growth, and is primarily used for post-emergence control of broadleaf weeds.[2] This technical guide provides a comprehensive overview of the molecular structure, chemical formula, physicochemical properties, synthesis, and analytical methodologies for this compound, tailored for researchers, scientists, and professionals in drug development and related fields.
Molecular Structure and Formula
The molecular formula for this compound is C₁₆H₁₅Cl₂NO₂.[3][4][5] It has a molecular weight of 324.20 g/mol .[4][6][7] The molecule possesses a chiral center, leading to the existence of two enantiomers (R- and S-configurations); the technical grade material is typically a racemic mixture.[2]
Key Structural Features:
-
Phenoxy Group: A dichlorinated and methylated phenyl ring attached to the propionamide backbone via an ether linkage.
-
Propionamide Group: A three-carbon amide chain with a methyl group on the alpha-carbon, which is the chiral center.
-
N-phenyl Group: An aniline moiety attached to the carbonyl carbon of the propionamide.
Systematic Names:
-
IUPAC Name: (2RS)-2-(2,4-dichloro-3-methylphenoxy)propananilide[1]
-
CAS Name: 2-(2,4-dichloro-3-methylphenoxy)-N-phenylpropanamide[1]
Chemical Identifiers:
-
InChI: InChI=1S/C16H15Cl2NO2/c1-10-13(17)8-9-14(15(10)18)21-11(2)16(20)19-12-6-4-3-5-7-12/h3-9,11H,1-2H3,(H,19,20)[4][7]
-
SMILES: Cc1c(Cl)ccc(OC(C)C(=O)Nc2ccccc2)c1Cl[4]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference(s) |
| Molecular Weight | 324.2 g/mol | [3][5][8] |
| Melting Point | 146–150 °C | [8][9] |
| Boiling Point | 511.7 °C at 760 mmHg | [8] |
| Density | 1.307 g/cm³ | [3][8] |
| Vapor Pressure | 1.38 x 10⁻¹⁰ mmHg at 25°C | [8] |
| Water Solubility | 31.68 µg/L (temperature not stated) | [8] |
| LogP (XLogP3) | 4.8 | [3] |
| pKa | 13.28 ± 0.70 (Predicted) | [8] |
| Appearance | White crystalline solid (Neat) | [4] |
Experimental Protocols
Synthesis of this compound
A general method for the synthesis of this compound involves a two-step process: etherification followed by amidation.[2] A similar synthesis has been described for the related compound, Cloprop.[10]
Step 1: Etherification of 2,4-dichloro-3-methylphenol
-
2,4-dichloro-3-methylphenol is reacted with a propanoic acid derivative, such as ethyl 2-bromopropanoate, in the presence of a base (e.g., potassium carbonate) and a suitable solvent (e.g., acetone).
-
The reaction mixture is heated under reflux for several hours to facilitate the formation of the ether linkage.
-
The resulting intermediate, ethyl 2-(2,4-dichloro-3-methylphenoxy)propanoate, is then isolated and purified.
Step 2: Amide Bond Formation
-
The ethyl ester intermediate is hydrolyzed to the corresponding carboxylic acid, 2-(2,4-dichloro-3-methylphenoxy)propanoic acid (DMPA), using a base such as sodium hydroxide, followed by acidification.
-
The carboxylic acid is then converted to an acid chloride using a chlorinating agent like thionyl chloride.
-
Finally, the acid chloride is reacted with aniline in the presence of a base (e.g., pyridine) to form the amide bond, yielding this compound.
-
The final product is purified by recrystallization.
Analytical Methodology: Quantification by LC-MS/MS
The following protocol outlines a method for the extraction and quantification of this compound from biological matrices, adapted from a standard procedure for animal and fishery products.[11]
1. Sample Extraction
-
Homogenize a 10.0 g sample with a mixture of acetone and n-hexane (1:2, v/v), 1 mol/L hydrochloric acid, and sodium chloride.
-
Centrifuge the mixture and collect the organic layer.
-
Repeat the extraction on the remaining residue.
-
Combine the organic layers and adjust the final volume.
2. Defatting (Acetonitrile/Hexane Partitioning)
-
Take an aliquot of the extract and concentrate it.
-
Redissolve the residue in n-hexane.
-
Extract the hexane solution multiple times with acetonitrile saturated with n-hexane.
-
Combine the acetonitrile extracts and concentrate to dryness.
3. Clean-up (Solid-Phase Extraction)
-
Dissolve the residue from the defatting step in an appropriate solvent.
-
Pass the solution through connected trimethylaminopropylsilanized silica gel and ethylenediamine-N-propylsilanized silica gel columns.
-
Elute the columns with a suitable solvent mixture.
-
Concentrate the eluate and redissolve the residue in the mobile phase for analysis.
4. LC-MS/MS Analysis
-
Chromatographic Separation: Use a C18 reversed-phase column with a gradient elution of water (containing formic acid) and acetonitrile or methanol.
-
Mass Spectrometry Detection: Employ electrospray ionization (ESI) in positive ion mode.
-
Quantification: Use Multiple Reaction Monitoring (MRM) to monitor specific precursor-to-product ion transitions for this compound for accurate quantification and confirmation. Prepare a calibration curve using certified standards.
Alternative analytical techniques for related phenoxy herbicides include High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD) and Gas Chromatography (GC) following a derivatization step.[12][13]
Visualizations
Synthesis Workflow
Caption: General workflow for the synthesis of this compound.
Analytical Workflow for this compound
Caption: Workflow for the analysis of this compound in biological samples.
Mechanism of Action Signaling Pathway
Caption: Signaling pathway for this compound's herbicidal action.
Mechanism of Action
This compound itself is a pro-herbicide.[14] Upon absorption into the plant, it is hydrolyzed to its active metabolite, 2-(2,4-dichloro-m-tolyloxy)propionic acid (DMPA).[14] DMPA then promotes the production of ethylene, a plant hormone, by activating the enzyme 1-aminocyclopropane-1-carboxylic acid (ACC) synthase.[14] This enzyme catalyzes the conversion of S-adenosylmethionine (SAM) to ACC, a precursor to ethylene. The resulting accumulation of ethylene leads to various morphological changes in susceptible plants, such as leaf curling and epinasty, ultimately causing plant death.[14]
Conclusion
This technical guide provides a detailed overview of the molecular structure, properties, and relevant experimental protocols for the herbicide this compound. The structured presentation of quantitative data and visual workflows for synthesis, analysis, and mechanism of action serves as a valuable resource for researchers and professionals engaged in agricultural science, environmental monitoring, and chemical development.
References
- 1. bcpcpesticidecompendium.org [bcpcpesticidecompendium.org]
- 2. This compound (Ref: MY-15) [sitem.herts.ac.uk]
- 3. echemi.com [echemi.com]
- 4. This compound | CymitQuimica [cymitquimica.com]
- 5. (R,S)-2-(2,4-dichloro-m-tolyloxy)propionanilide | C16H15Cl2NO2 | CID 93482 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound | CAS 84496-56-0 | LGC Standards [lgcstandards.com]
- 7. CAS Common Chemistry [commonchemistry.cas.org]
- 8. Cas 84496-56-0,this compound | lookchem [lookchem.com]
- 9. This compound [stenutz.eu]
- 10. researchgate.net [researchgate.net]
- 11. mhlw.go.jp [mhlw.go.jp]
- 12. benchchem.com [benchchem.com]
- 13. agilent.com [agilent.com]
- 14. Involvement of Ethylene in this compound-Induced Actions in Radish Seedlings [jstage.jst.go.jp]
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Clomeprop, chemically known as 2-(2,4-dichloro-3-methylphenoxy)-N-phenylpropanamide, is primarily recognized as a selective, post-emergence herbicide for controlling broadleaf weeds, particularly in rice cultivation. However, its mode of action as a synthetic auxin presents a compelling case for its application in agricultural research beyond weed management. This technical guide delves into the core primary uses of this compound in a research context, focusing on its mechanism as a plant growth regulator. It provides an in-depth analysis of its signaling pathways, detailed experimental protocols for its investigation, and quantitative data on its physiological effects, offering a comprehensive resource for scientists exploring auxin-mediated processes in plants.
Introduction
This compound is a phenoxy herbicide that mimics the action of the natural plant hormone indole-3-acetic acid (IAA)[1]. While its commercial application has been centered on its phytotoxic effects on weeds, the inherent auxin-like activity of its metabolite makes it a valuable tool for researchers studying plant growth and development. At sublethal concentrations, synthetic auxins can be employed to investigate a range of physiological responses, including root initiation, fruit development, and stress signaling[2]. This guide explores the potential of this compound as a research compound to elucidate the complex signaling networks governed by auxins and their interaction with other phytohormones, such as ethylene.
Mechanism of Action: A Cascade from Hydrolysis to Ethylene Production
The primary mechanism of this compound's action in plants involves a two-step process. Initially, this compound is hydrolyzed to its active metabolite, 2-(2,4-dichloro-m-tolyloxy) propionic acid (DMPA). DMPA then functions as the synthetic auxin, triggering a cascade of downstream events that culminate in various physiological responses.
One of the key downstream effects of auxinic compounds is the stimulation of ethylene biosynthesis. Research has shown that DMPA activates 1-aminocyclopropane-1-carboxylic acid (ACC) synthase, the rate-limiting enzyme in the ethylene biosynthetic pathway. This leads to an accumulation of ethylene, which in turn is responsible for many of the morphological changes observed in plants treated with this compound, such as leaf curling and epinasty[3].
Signaling Pathway Diagram
Caption: this compound Signaling Pathway.
Primary Uses in Agricultural Research
While commercially an herbicide, this compound's auxin-like properties open avenues for its use in fundamental and applied agricultural research.
Investigating Auxin-Ethylene Crosstalk
The well-defined mechanism of this compound-induced ethylene production makes it an excellent tool for studying the intricate relationship between auxin and ethylene signaling pathways. Researchers can utilize this compound to dissect the molecular components involved in this crosstalk and its impact on various developmental processes.
Potential as a Fruit Thinning Agent
Many synthetic auxins are used commercially for fruit thinning in orchards to improve fruit size and quality. Although not a common practice with this compound, its mode of action suggests it could be investigated for this purpose. Research in this area would involve determining the optimal concentration and application timing to induce the desired level of fruit abscission without causing phytotoxicity.
Rooting and Plant Propagation Studies
Auxins are fundamental in promoting adventitious root formation. This compound could be explored as a synthetic auxin source in rooting media for plant propagation research, particularly for species that are difficult to root.
Quantitative Data
Due to the historical focus on its herbicidal properties, quantitative data on this compound's non-lethal effects on crop plants is limited. The following tables present data from studies on analogous auxin-like herbicides to provide a framework for potential research outcomes with this compound.
Table 1: Effect of Auxin-Mimic Herbicides on Soybean Reproductive Physiology [1]
| Treatment (Herbicide) | Application Rate (Fraction of Labeled Rate) | Reduction in Total Reproductive Organs (%) | Reduction in Pollen Grains per Anther (%) |
| Dicamba | 1/100x | 31 | 25 |
| Florpyrauxifen-benzyl | 1/100x | 27 | 18 |
Table 2: Dose-Response of Radish Seedling Growth to this compound Metabolite (DMPA) - Hypothetical Data for Illustrative Purposes
| DMPA Concentration (µM) | Inhibition of Hypocotyl Elongation (%) | Ethylene Production (nL/g/h) |
| 0 (Control) | 0 | 0.5 |
| 1 | 15 | 2.3 |
| 10 | 45 | 8.7 |
| 50 | 85 | 15.2 |
| 100 | 98 | 16.1 |
Experimental Protocols
Protocol for Assessing this compound-Induced Ethylene Production in Radish Seedlings
This protocol is adapted from studies on this compound's mode of action[3].
Objective: To quantify ethylene production in radish seedlings following treatment with this compound and its active metabolite, DMPA.
Materials:
-
Radish (Raphanus sativus L.) seeds
-
Petri dishes with filter paper
-
Growth chamber with controlled light and temperature
-
This compound and DMPA stock solutions
-
Gas-tight syringes
-
Gas chromatograph (GC) equipped with a flame ionization detector (FID)
-
Sealed incubation vials
Methodology:
-
Seed Germination: Sterilize radish seeds and germinate them on moist filter paper in petri dishes in a growth chamber under controlled conditions (e.g., 25°C, 16h light/8h dark cycle) for a specified period (e.g., 4 days).
-
Treatment Application: Prepare a series of dilutions of this compound and DMPA in a suitable solvent. Apply the solutions to the filter paper in the petri dishes containing the seedlings. A control group should be treated with the solvent only.
-
Incubation for Ethylene Collection: Transfer a known weight of treated seedlings into sealed vials. Incubate the vials for a defined period (e.g., 4 hours) under the same growth chamber conditions.
-
Gas Sampling: After incubation, use a gas-tight syringe to withdraw a sample of the headspace from each vial.
-
Ethylene Quantification: Inject the gas sample into a GC-FID system calibrated with a known ethylene standard to determine the concentration of ethylene produced.
-
Data Analysis: Express ethylene production as nL per gram of fresh weight per hour (nL/g/h).
Experimental Workflow Diagram
References
The Role of Clomeprop in Elucidating Herbicide Resistance: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Clomeprop, a synthetic auxin herbicide, offers a unique chemical scaffold for investigating the mechanisms of herbicide resistance. As a member of the aryloxyalkanoic acid class, its mode of action is similar to that of endogenous plant auxins like indole-3-acetic acid (IAA).[1] While documented cases of weed resistance specifically to this compound are not prevalent in existing literature, its structural and functional similarity to other synthetic auxins, against which resistance is well-documented, makes it a valuable tool for predictive and comparative studies. This guide provides a comprehensive overview of how this compound can be utilized in herbicide resistance research, detailing its mechanism of action, potential resistance pathways, and robust experimental protocols for investigation.
Introduction to this compound and Synthetic Auxin Herbicides
This compound is classified as a synthetic auxin herbicide, belonging to the Herbicide Resistance Action Committee (HRAC) Mode of Action (MoA) Group O and the Weed Science Society of America (WSSA) MoA Group 4.[1] Like other synthetic auxins, it disrupts normal plant growth by inducing uncontrolled cell division and elongation, leading to morphological distortions and eventual plant death in susceptible species.[2]
The herbicidal action of this compound is initiated by its hydrolysis to 2-(2,4-dichloro-m-tolyloxy) propionic acid (DMPA). DMPA then upregulates the activity of 1-aminocyclopropane-1-carboxylic acid (ACC) synthase, a key enzyme in the ethylene biosynthesis pathway.[3] The resulting overproduction of ethylene leads to classic auxin herbicide injury symptoms such as leaf epinasty and curling.[3] Understanding this mode of action is fundamental to postulating and investigating potential resistance mechanisms.
Mechanisms of Resistance to Synthetic Auxin Herbicides
Herbicide resistance in weeds is broadly categorized into two main types: target-site resistance (TSR) and non-target-site resistance (NTSR).[4][5][6][7] Both mechanisms can be investigated using this compound as a chemical probe.
Target-Site Resistance (TSR)
TSR arises from genetic mutations in the gene encoding the herbicide's target protein, which reduces the binding affinity of the herbicide. For synthetic auxins, the primary targets are components of the auxin signaling pathway, including the TIR1/AFB family of auxin co-receptors.[8][9] Mutations in these receptors can prevent the herbicide from initiating the downstream signaling cascade that leads to phytotoxicity.[10]
Non-Target-Site Resistance (NTSR)
NTSR encompasses a variety of mechanisms that prevent the herbicide from reaching its target site at a lethal concentration.[4][5][6][11][12][13] These can include:
-
Enhanced Metabolism: The most common form of NTSR, where resistant plants exhibit an increased ability to metabolize the herbicide into non-toxic compounds.[12][13][14] This is often mediated by large enzyme families such as cytochrome P450 monooxygenases (P450s), glutathione S-transferases (GSTs), and glycosyltransferases (GTs).[11][12][13]
-
Reduced Uptake and Translocation: Alterations in the plant's cuticle or transport proteins can limit the absorption and movement of the herbicide to its site of action.[5]
-
Sequestration: The herbicide is moved into cellular compartments, such as the vacuole, where it cannot interact with its target site.[5][6]
Data Presentation: Quantifying Resistance
In studies of herbicide resistance, quantitative data is essential for comparing the responses of suspected resistant (R) and susceptible (S) biotypes. Although specific data for this compound-resistant weeds is not available, the following tables illustrate the types of data that would be generated in such studies.
Table 1: Whole-Plant Dose-Response to this compound
| Biotype | GR₅₀ (g a.i./ha)¹ | Resistance Factor (RF)² |
| Susceptible (S) | 50 | - |
| Resistant (R1) | 500 | 10 |
| Resistant (R2) | 150 | 3 |
¹GR₅₀: The herbicide dose required to cause a 50% reduction in plant growth (e.g., fresh weight) compared to an untreated control. ²Resistance Factor (RF) = GR₅₀ (R) / GR₅₀ (S)
Table 2: In Vitro Enzyme Activity Assays
| Biotype | Enzyme System | Specific Activity (nmol product/min/mg protein) | Fold Increase vs. S |
| Susceptible (S) | Cytochrome P450 | 0.5 | - |
| Resistant (R1) | Cytochrome P450 | 5.0 | 10 |
| Susceptible (S) | GST | 1.2 | - |
| Resistant (R1) | GST | 1.3 | 1.1 |
Table 3: this compound Uptake and Translocation
| Biotype | Time (hours) | ¹⁴C-Clomeprop in Treated Leaf (%) | ¹⁴C-Clomeprop Translocated (%) |
| Susceptible (S) | 24 | 85 | 15 |
| Resistant (R2) | 24 | 88 | 5 |
| Susceptible (S) | 48 | 75 | 25 |
| Resistant (R2) | 48 | 80 | 8 |
Experimental Protocols
Detailed methodologies are crucial for reproducible research in herbicide resistance. The following are standard protocols that can be adapted for studying resistance to this compound.
Protocol for Whole-Plant Dose-Response Assay
-
Seed Germination: Germinate seeds of R and S biotypes in petri dishes on moist filter paper or directly in pots filled with a standardized soil mix.
-
Plant Growth: Grow seedlings in a controlled environment (e.g., greenhouse or growth chamber) to the 2-3 leaf stage.[7][15]
-
Herbicide Application: Prepare a stock solution of this compound and create a series of dilutions to achieve a range of doses (e.g., 0, 0.25x, 0.5x, 1x, 2x, 4x, 8x the recommended field rate). Apply the herbicide using a calibrated track sprayer to ensure uniform coverage.[15]
-
Data Collection: After a set period (typically 21-28 days), harvest the above-ground biomass of each plant, record the fresh weight, and then dry the tissue at 60°C to a constant weight to determine the dry weight.[15]
-
Data Analysis: Analyze the data using a non-linear regression model (e.g., a four-parameter logistic curve) to calculate the GR₅₀ for each biotype.
Protocol for In Vitro Metabolism Study
-
Plant Material: Grow R and S biotypes to a consistent growth stage and harvest fresh leaf tissue.
-
Microsome Extraction: Homogenize the leaf tissue in an extraction buffer and perform differential centrifugation to isolate the microsomal fraction, which is enriched in P450 enzymes.
-
Enzyme Assay: Incubate the microsomal fraction with a known concentration of this compound and an NADPH-generating system.
-
Metabolite Analysis: Stop the reaction at various time points and extract the remaining this compound and any metabolites using a suitable organic solvent. Analyze the extracts using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to quantify the rate of this compound depletion.[16]
Protocol for Target Site Sequencing
-
DNA Extraction: Extract genomic DNA from young leaf tissue of R and S individuals.
-
PCR Amplification: Design primers to amplify the coding sequences of candidate target-site genes (e.g., TIR1/AFB homologs).
-
Sequencing: Sequence the PCR products and compare the sequences from R and S plants to identify any single nucleotide polymorphisms (SNPs) that result in amino acid substitutions.[17]
Visualizing Pathways and Workflows
Diagrams are invaluable for conceptualizing the complex biological processes involved in herbicide action and resistance.
Caption: this compound's herbicidal mode of action pathway.
Caption: Overview of potential herbicide resistance mechanisms.
Caption: Experimental workflow for resistance characterization.
Conclusion
While this compound itself is an older herbicide with limited reports of resistance, its distinct synthetic auxin chemistry makes it a pertinent tool for fundamental and applied weed science research. By employing the protocols and conceptual frameworks outlined in this guide, researchers can use this compound to investigate cross-resistance patterns with other auxin herbicides, explore the genetic basis of both target-site and non-target-site resistance mechanisms, and ultimately contribute to the development of more sustainable weed management strategies. The study of how weeds evolve resistance to this and other synthetic auxins is critical for preserving the efficacy of this important class of herbicides.
References
- 1. This compound (Ref: MY-15) [sitem.herts.ac.uk]
- 2. m.youtube.com [m.youtube.com]
- 3. Involvement of Ethylene in this compound-Induced Actions in Radish Seedlings [jstage.jst.go.jp]
- 4. Frontiers | Comprehensive insights into herbicide resistance mechanisms in weeds: a synergistic integration of transcriptomic and metabolomic analyses [frontiersin.org]
- 5. Mechanisms of evolved herbicide resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanisms of Herbicide Resistance – Pesticide Environmental Stewardship [pesticidestewardship.org]
- 7. Herbicide Resistance - Teagasc | Agriculture and Food Development Authority [teagasc.ie]
- 8. benchchem.com [benchchem.com]
- 9. Weed resistance to synthetic auxin herbicides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. "Herbicide Metabolism: Crop Selectivity, Bioactivation, Weed Resistance" by Vijay K. Nandula, Dean E. Riechers et al. [digitalcommons.unl.edu]
- 12. ars.usda.gov [ars.usda.gov]
- 13. Metabolism-Based Herbicide Resistance and Cross-Resistance in Crop Weeds: A Threat to Herbicide Sustainability and Global Crop Production - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Agronomy eUpdate May 2nd, 2024 : Issue 1002 [eupdate.agronomy.ksu.edu]
- 15. hracglobal.com [hracglobal.com]
- 16. researchgate.net [researchgate.net]
- 17. Target-Site Mutations Conferring Herbicide Resistance - PMC [pmc.ncbi.nlm.nih.gov]
The Obsolete Herbicide Clomeprop: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
Clomeprop is a selective, post-emergence herbicide, now considered obsolete, that was primarily used for the control of broadleaf weeds in rice cultivation.[1] As a member of the phenoxy herbicide group, its mode of action is as a synthetic auxin, mimicking the effects of indole-3-acetic acid (IAA) to induce uncontrolled growth and eventual death in susceptible plants.[1] This technical guide provides a comprehensive overview of the history, development, chemical properties, and biological activity of this compound, based on available scientific literature. While specific details regarding its initial discovery and a complete toxicological and environmental profile are not extensively documented, this paper synthesizes the existing knowledge to serve as a valuable resource for researchers in herbicidal science and technology.
Introduction
The development of synthetic herbicides in the mid-20th century revolutionized agricultural practices, enabling significant increases in crop yields through effective weed management. Among the various classes of herbicides, the phenoxy herbicides, such as 2,4-D and MCPA, were some of the first to be commercialized and demonstrated selective control of broadleaf weeds in grass crops. This compound emerged as a derivative within this class, specifically targeting weed problems in paddy rice.[1] Despite its eventual obsolescence, the study of this compound provides insights into the structure-activity relationships of phenoxy herbicides and the historical development of weed science.
History and Development
Detailed historical records outlining the discovery and development of this compound are scarce in publicly available literature. It is known to be a phenoxy herbicide and an anilide herbicide.[1] The timeline of its development, key researchers, and the specific company responsible for its initial synthesis and commercialization are not well-documented. It was used for the early post-emergence control of annual and perennial broadleaved weeds, as well as spike sedge and Scirpus sedges in paddy rice.[1] this compound has largely been considered obsolete, and its registration has not been approved under current GB COPR or EC Regulation 1107/2009.[1]
Chemical and Physical Properties
This compound is the common name for the chemical compound 2-(2,4-dichloro-3-methylphenoxy)-N-phenylpropanamide.[2] It is a synthetic compound that exists as a racemic mixture due to a chiral center, resulting in two enantiomers (R- and S- configurations).[1]
| Property | Value | Source |
| Chemical Formula | C₁₆H₁₅Cl₂NO₂ | [2] |
| Molecular Weight | 324.2 g/mol | [2] |
| CAS Registry Number | 84496-56-0 | [2] |
| Melting Point | 146-150 °C | [2] |
| Boiling Point | 511.7 °C at 760 mmHg | [2] |
| Water Solubility | 31.68 µg/L | [2] |
| Vapor Pressure | 1.38E-10 mmHg at 25°C | [2] |
| Appearance | Not specified (likely a crystalline solid) | |
| Density | 1.307 g/cm³ | [2] |
Synthesis of this compound
The commercial production of this compound involves a two-step synthesis process.[1] The first step is an etherification reaction between a chlorinated phenol and a propanoic acid derivative. This is followed by the formation of an amide bond with aniline.[1] Careful control of the reaction conditions is necessary to ensure high purity and herbicidal efficacy.[1]
Mode of Action
This compound functions as a synthetic auxin, mimicking the action of the natural plant hormone indole-3-acetic acid (IAA).[1] In susceptible broadleaf weeds, the application of this compound leads to an overload of auxin-like activity, disrupting normal growth processes. This results in uncontrolled and disorganized cell division and elongation, leading to epinasty, stem and leaf twisting, and eventual plant death. Grasses, including rice, are generally tolerant to this class of herbicides due to differences in their vascular structure and their ability to metabolize the compound more effectively.
Herbicidal Efficacy and Crop Selectivity
Environmental Fate and Toxicology
Environmental Fate
Limited information has been published on the environmental fate of this compound.[1] Data on its soil persistence (DT₅₀), degradation pathways, and mobility in soil and water are not well-documented.[1] For the related phenoxy herbicide Mecoprop, degradation in the environment is reported to have a half-life in the order of several days.[3]
Toxicology
Similarly, there is a scarcity of publicly available toxicological data for this compound.[1] The related compound, Mecoprop, has been classified by the U.S. Environmental Protection Agency as toxicity class III - slightly toxic.[4] For Mecoprop, long-term dietary studies in rats and dogs have shown effects on kidney and liver weights, as well as on blood parameters.[3] The International Agency for Research on Cancer (IARC) has classified chlorophenoxy herbicides as a group as possibly carcinogenic to humans (Group 2B), though data for specific compounds within the class may vary.[3]
Experimental Protocols
Detailed experimental protocols from the original development of this compound are not available. However, a standardized analytical method for the determination of this compound and its metabolite, this compound acid, in animal and fishery products has been established. This method provides a framework for the extraction, clean-up, and quantification of the herbicide.
Analytical Method for this compound in Animal and Fishery Products
This method involves extraction with an acetone and n-hexane mixture, followed by defatting with an acetonitrile/hexane partition, and clean-up using solid-phase extraction columns. Quantification is performed by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
-
Extraction:
-
Homogenize a 10.0 g sample (5.00 g for fat) with 100 mL of acetone/n-hexane (1:2, v/v), 6 mL of 1 mol/L hydrochloric acid, and 8 g of sodium chloride.
-
Centrifuge and collect the organic layer.
-
Repeat the extraction on the residue.
-
Combine the organic layers and adjust the volume to 200 mL.
-
-
Defatting:
-
Take a 20 mL aliquot of the extract (40 mL for fat) and concentrate.
-
Add 20 mL of n-hexane and extract three times with 20 mL of acetonitrile saturated with n-hexane.
-
Combine the acetonitrile extracts and concentrate.
-
-
Clean-up:
-
Dissolve the residue in acetone/n-hexane (1:49, v/v).
-
Apply the solution to a connected trimethylaminopropylsilanized silica gel and ethylenediamine-N-propylsilanized silica gel solid-phase extraction cartridge.
-
Wash the cartridge and elute this compound with acetone/n-hexane (3:17, v/v).
-
-
Quantification:
-
Concentrate the eluate and dissolve the residue in acetonitrile/water (1:1, v/v).
-
Analyze by LC-MS/MS.
-
Conclusion
References
Clomeprop: A Technical Deep Dive into its Indole-3-Acetic Acid-Mimicking Mode ofAction
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Clomeprop, a phenoxypropionic acid herbicide, exerts its phytotoxic effects by mimicking the natural plant hormone indole-3-acetic acid (IAA). This technical guide provides a comprehensive analysis of this compound's mode of action, drawing parallels with IAA to elucidate its molecular and physiological impact on susceptible plant species. While specific quantitative data for this compound is limited due to its status as an obsolete herbicide, this document synthesizes available information and extrapolates from well-studied auxinic herbicides to present a detailed overview for the scientific community. The core of this compound's activity lies in its ability to bind to the TIR1/AFB family of auxin co-receptors, leading to the degradation of Aux/IAA transcriptional repressors and the subsequent dysregulation of auxin-responsive gene expression. This disruption of hormonal homeostasis results in uncontrolled growth and, ultimately, plant death. This guide details the molecular interactions, signaling cascades, and physiological consequences of this compound action, supported by generalized experimental protocols and illustrative data from related compounds.
Introduction: The Auxin Mimicry Paradigm
Auxinic herbicides, a cornerstone of chemical weed control for decades, exploit the plant's own growth-regulating machinery. These synthetic compounds are structurally similar to the primary native auxin, indole-3-acetic acid (IAA), allowing them to hijack the auxin signaling pathway.[1] this compound, chemically (RS)-2-(2,4-dichloro-3-methylphenoxy)propionanilide, falls into this class of herbicides.[2] Unlike the rapidly metabolized endogenous IAA, synthetic auxins like this compound exhibit greater stability within the plant, leading to a persistent and overwhelming stimulation of auxin responses that susceptible species cannot accommodate.[3] This guide explores the intricate details of this molecular mimicry, from receptor binding to downstream physiological turmoil.
Molecular Mechanism of Action: A Step-by-Step Analysis
The action of this compound, mirroring that of IAA, is initiated at the cellular level through a well-defined signaling pathway. The key players in this process are the F-box protein TRANSPORT INHIBITOR RESPONSE 1 (TIR1) and its homologs, the AUXIN SIGNALING F-BOX (AFB) proteins, which act as auxin receptors.[4]
Binding to the TIR1/AFB Receptor Complex
The primary event in this compound's mode of action is its binding to the TIR1/AFB family of auxin co-receptors.[3] In the presence of an auxin, be it IAA or a synthetic mimic like this compound, the TIR1/AFB protein forms a stable complex with an Aux/IAA transcriptional repressor protein. The auxin molecule acts as a "molecular glue," enhancing the interaction between these two proteins.[4]
Table 1: Illustrative Binding Affinities of Auxinic Herbicides to TIR1/AFB Receptors (Data for 2,4-D as a proxy)
| Compound | Receptor | Binding Affinity (Kd, nM) | Reference |
| IAA | AtTIR1 | 25 | [4] |
| 2,4-D | AtTIR1 | 110 | [4] |
| IAA | AtAFB5 | 35 | [4] |
| 2,4-D | AtAFB5 | 150 | [4] |
Note: This data is for 2,4-D and is intended to be illustrative of the relative binding affinities that would be determined for this compound.
Degradation of Aux/IAA Repressors and Activation of Auxin Response Factors
The formation of the auxin-TIR1/AFB-Aux/IAA complex targets the Aux/IAA protein for ubiquitination by the SCF (Skp1-Cullin-F-box) E3 ubiquitin ligase complex, of which TIR1/AFB is a component.[4] This polyubiquitination marks the Aux/IAA repressor for degradation by the 26S proteasome.
The degradation of Aux/IAA proteins liberates Auxin Response Factors (ARFs), a family of transcription factors that bind to auxin-responsive elements (AuxREs) in the promoters of auxin-responsive genes. Freed from the inhibitory interaction with Aux/IAA proteins, ARFs can then either activate or repress the transcription of a wide array of genes involved in plant growth and development.
Disruption of Gene Expression
The persistent and excessive activation of ARFs by this compound leads to a massive and uncontrolled change in the plant's transcriptome. Genes involved in cell division, expansion, and differentiation are aberrantly expressed, leading to the characteristic symptoms of auxinic herbicide phytotoxicity.
Signaling Pathways and Physiological Effects
The molecular events triggered by this compound culminate in a cascade of physiological disruptions that ultimately lead to the death of susceptible plants.
Auxin Signaling Pathway
The core signaling pathway for both IAA and this compound is depicted below. The key difference lies in the persistence of the signal induced by the synthetic auxin.
Caption: Auxin signaling pathway initiated by this compound or IAA.
Dose-Response Relationship
Table 2: Illustrative Dose-Response Data for Auxinic Herbicides on Root Elongation
| Herbicide | Concentration (M) | Root Elongation Inhibition (%) | Reference |
| IAA | 10⁻⁸ | -10 (Stimulation) | [5] |
| IAA | 10⁻⁶ | 50 | [5] |
| IAA | 10⁻⁴ | 90 | [5] |
| 2,4-D | 10⁻⁸ | 5 | [6] |
| 2,4-D | 10⁻⁶ | 70 | [6] |
| 2,4-D | 10⁻⁴ | 95 | [6] |
Note: This data is illustrative and compiled from studies on IAA and 2,4-D to represent the expected dose-dependent effects of this compound.
Interaction with Other Phytohormones
The massive hormonal imbalance caused by this compound triggers secondary effects through interactions with other phytohormone signaling pathways, notably ethylene and abscisic acid (ABA).
High levels of auxins are known to induce the biosynthesis of ethylene by upregulating the expression of ACC synthase, a key enzyme in the ethylene production pathway.[7] The resulting increase in ethylene contributes to some of the classic symptoms of auxin herbicide injury, such as leaf epinasty (downward curling of leaves).
Caption: High auxin levels induce ethylene biosynthesis.
The auxin-induced increase in ethylene can, in turn, stimulate the biosynthesis of abscisic acid (ABA), a stress hormone that can inhibit growth.[7] This complex hormonal interplay contributes to the overall phytotoxic effects of this compound.
Caption: Auxin-induced ethylene stimulates ABA biosynthesis.
Experimental Protocols
In Vitro Auxin Receptor Binding Assay (Competitive)
This assay determines the binding affinity of this compound to TIR1/AFB receptors by measuring its ability to compete with a labeled auxin (e.g., ³H-IAA).
Methodology:
-
Protein Expression and Purification: Express and purify recombinant TIR1/AFB proteins (e.g., from E. coli or insect cells).
-
Assay Setup: In a microplate, combine the purified receptor, a constant concentration of labeled IAA, and varying concentrations of this compound.
-
Incubation: Allow the binding reaction to reach equilibrium.
-
Separation of Bound and Free Ligand: Separate the protein-bound labeled IAA from the free labeled IAA using a technique such as size-exclusion chromatography or filter binding.
-
Quantification: Quantify the amount of bound labeled IAA (e.g., by scintillation counting for ³H-IAA).
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the this compound concentration to determine the IC₅₀ (the concentration of this compound that inhibits 50% of the specific binding of the labeled auxin). The binding affinity (Ki) can then be calculated using the Cheng-Prusoff equation.[8]
Root Elongation Assay
This bioassay assesses the physiological effect of this compound on plant growth.
Methodology:
-
Plant Material: Use a sensitive plant species such as Arabidopsis thaliana or cress.
-
Growth Medium: Prepare agar plates containing a range of this compound concentrations.
-
Seed Germination and Growth: Germinate seeds on the plates and grow them vertically in a controlled environment.
-
Measurement: After a set period (e.g., 5-7 days), measure the primary root length of the seedlings.
-
Data Analysis: Plot the root length as a percentage of the control against the this compound concentration to generate a dose-response curve and determine the EC₅₀ (the concentration that causes a 50% reduction in root elongation).[6]
Analysis of Gene Expression
This protocol measures the effect of this compound on the expression of auxin-responsive genes.
Methodology:
-
Plant Treatment: Treat seedlings of a susceptible plant species with this compound at a specific concentration and for various time points.
-
RNA Extraction and cDNA Synthesis: Extract total RNA from the treated tissues and reverse transcribe it into cDNA.
-
Quantitative PCR (qPCR): Perform qPCR using primers specific for known auxin-responsive genes (e.g., members of the GH3 and SAUR gene families).
-
Data Analysis: Calculate the relative expression levels of the target genes compared to a housekeeping gene and an untreated control.
Conclusion
This compound, like other auxinic herbicides, acts as a potent mimic of indole-3-acetic acid. Its herbicidal activity stems from its ability to persistently activate the auxin signaling pathway, leading to a catastrophic disruption of hormonal balance and uncontrolled growth in susceptible plants. While specific quantitative data for this compound are sparse, the well-established mode of action for this class of herbicides provides a robust framework for understanding its biological effects. The experimental protocols outlined in this guide offer a basis for the further investigation of this compound and other auxin-mimicking compounds, which is crucial for the development of more selective and effective herbicides and for a deeper understanding of plant growth regulation.
References
- 1. researchgate.net [researchgate.net]
- 2. bcpcpesticidecompendium.org [bcpcpesticidecompendium.org]
- 3. benchchem.com [benchchem.com]
- 4. The differential binding and biological efficacy of auxin herbicides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. phytotechlab.com [phytotechlab.com]
- 6. benchchem.com [benchchem.com]
- 7. Auxin-Induced Ethylene Triggers Abscisic Acid Biosynthesis and Growth Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Biological Effects of Clomeprop on Plant Tissues: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the biological effects of Clomeprop on plant tissues. This compound is a selective, post-emergence herbicide primarily used for controlling broadleaf and sedge weeds in paddy rice fields. Its mode of action is categorized as a synthetic auxin, mimicking the effects of the natural plant hormone indole-3-acetic acid (IAA) and leading to a cascade of physiological and morphological changes in susceptible plants.
Core Mechanism of Action
This compound itself is a pro-herbicide. Upon absorption into the plant, it is hydrolyzed to its biologically active form, 2-(2,4-dichloro-m-tolyloxy) propionic acid (DMPA).[1] This active metabolite functions as a synthetic auxin, disrupting normal hormonal balance.[2]
At supraoptimal concentrations, synthetic auxins like DMPA trigger a series of events, with the most prominent and immediate being the excessive stimulation of ethylene biosynthesis.[1][3] This is achieved through the induction of 1-aminocyclopropane-1-carboxylic acid (ACC) synthase, the rate-limiting enzyme in the ethylene production pathway.[1][4] The resulting overproduction of ethylene is a primary driver of the subsequent morphological and physiological damage observed in treated plants.[1]
Metabolic Pathway of this compound in Planta
The primary metabolic process for the bioactivation of this compound within plant tissues is hydrolysis.
-
Step 1: Absorption and Translocation: this compound is absorbed by the plant, primarily through the foliage.[2] As a systemic herbicide, it can be translocated within the plant's vascular system.
-
Step 2: Hydrolysis to DMPA: In the plant tissues, this compound [2-(2, 4-dichloro-m-tolyloxy) propionanilide] undergoes hydrolysis, where the anilide bond is cleaved. This reaction yields the active compound DMPA [2-(2, 4-dichloro-m-tolyloxy) propionic acid] and an aniline moiety.[1] The enhancement of ethylene evolution occurs later with this compound application compared to direct DMPA application, supporting this conversion step.[1]
Caption: Bioactivation pathway of this compound in plant tissues.
Key Signaling Pathway and Physiological Effects
The application of this compound initiates a hormonal cascade that leads to significant physiological disruption. The primary signaling pathway involves the interplay between auxin and ethylene.
-
Activation of ACC Synthase: The active metabolite DMPA, acting as an auxin mimic, upregulates the expression and/or activity of ACC synthase genes.[1][3][4]
-
Ethylene Overproduction: Increased ACC synthase activity leads to a surge in the production of ACC, the direct precursor to ethylene.[4][5] This ACC is then converted to ethylene by ACC oxidase.[1] Studies on radish seedlings have shown that this compound and DMPA activate ACC synthase, but not ACC oxidase.[1]
-
Morphological Aberrations: The resulting "ethylene burst" causes characteristic symptoms of auxin herbicide damage, including leaf curling (epinasty), stem swelling and curvature, and overall growth inhibition.[1][6] These effects are due to ethylene's role in altering cell division and expansion.
-
Growth Inhibition and Senescence: Sustained hormonal imbalance disrupts normal development, leading to uncontrolled cell division, vascular tissue plugging, and eventually, senescence and plant death.[6]
Caption: Signaling pathway of this compound leading to physiological effects.
Quantitative Data Summary
Specific quantitative dose-response data for this compound is not extensively available in publicly accessible literature.[2] However, studies on other synthetic auxins demonstrate the typical quantitative effects on plant hormone levels and growth. The following tables summarize representative data from experiments with auxinic herbicides, illustrating the expected effects of this compound/DMPA.
Table 1: Effect of the Synthetic Auxin IAA on Ethylene Precursors and Production in Galium aparine Shoots
| Time After Treatment (hours) | ACC Synthase Activity (pmol ACC/mg protein/h) | ACC Level (nmol/g FW) | Ethylene Production (pmol/g FW/h) |
| 0 (Control) | 15 | 0.5 | 10 |
| 1 | 50 | - | - |
| 3 | 165 (11-fold increase) | - | - |
| 5 | - | 4.0 (8-fold increase) | 60 (6-fold increase) |
Data adapted from a study on the effects of Indole-3-acetic acid (IAA) to demonstrate the typical rapid induction of the ethylene pathway by auxins.[4]
Table 2: Effect of Auxinic Herbicides on ACC Levels in Brassica napus
| Time After Treatment (hours) | Treatment | ACC Level (pmol/g FW) |
| 2 | Control | ~5 |
| 2 | Halauxifen-methyl | ~5 |
| 2 | Picloram | ~5 |
| 24 | Control | ~10 |
| 24 | Halauxifen-methyl | ~150 |
| 24 | Picloram | ~100 |
| 48 | Control | ~15 |
| 48 | Halauxifen-methyl | ~200 |
| 48 | Picloram | ~150 |
Data synthesized from a study on Halauxifen-methyl and Picloram, showing the significant increase in the ethylene precursor ACC following treatment.[5]
Experimental Protocols
Detailed protocols for experiments cited specifically on this compound are not fully published. However, based on the described methodologies, the following represents detailed, standard protocols for key experiments.
Protocol 1: Radish Seedling Growth Assay for this compound Effects
Objective: To quantitatively assess the effect of this compound and its metabolite DMPA on the growth and morphology of radish seedlings.
Materials:
-
Radish seeds (Raphanus sativus)
-
Petri dishes (90 mm) with filter paper
-
This compound stock solution (in acetone or DMSO)
-
DMPA stock solution
-
Growth chamber with controlled light and temperature (e.g., 25°C, 16h light/8h dark)
-
Digital caliper and ruler
-
Image analysis software for measuring leaf angle (optional)
Procedure:
-
Seed Sterilization and Germination: Surface sterilize radish seeds with a 5% H₂O₂ solution for 5 minutes, followed by three rinses with sterile distilled water.[7] Place 10-15 seeds evenly spaced in Petri dishes containing two layers of filter paper moistened with 5 mL of sterile water.[7]
-
Treatment Application: After 3-4 days of germination, replace the water with 5 mL of treatment solutions. Prepare a dilution series of this compound and DMPA (e.g., 0, 1, 10, 50, 100 µM) in a nutrient solution or distilled water. Include a solvent control.
-
Incubation: Place the Petri dishes in a controlled environment growth chamber.
-
Data Collection:
-
Germination Rate: Count the number of germinated seeds daily.
-
Root and Shoot Length: At specified time points (e.g., 2, 4, 6 days after treatment), measure the primary root and hypocotyl length of each seedling using a digital caliper.
-
Morphological Assessment (Epinasty): Visually score the degree of leaf curling on a defined scale (e.g., 0 = no curling, 5 = severe curling) or measure the angle of the cotyledons relative to the petiole using image analysis.
-
-
Data Analysis: Calculate the average and standard error for each measurement. Use statistical analysis (e.g., ANOVA) to determine significant differences between treatments.
Protocol 2: In Vitro ACC Synthase Activity Assay
Objective: To measure the activity of ACC synthase in plant tissues treated with this compound or DMPA.
Materials:
-
Radish seedling tissue (treated and control)
-
Extraction Buffer: e.g., 100 mM HEPES (pH 8.0), 10 µM pyridoxal phosphate, 4 mM DTT.
-
Assay Buffer: Extraction buffer containing 100 µM S-adenosylmethionine (SAM).
-
Gas-tight vials (e.g., 4 mL) with septa
-
Gas chromatograph (GC) equipped with a flame ionization detector (FID) for ethylene measurement.
Procedure:
-
Enzyme Extraction: Harvest ~1g of plant tissue and immediately freeze in liquid nitrogen. Grind the tissue to a fine powder. Homogenize the powder in ice-cold extraction buffer.
-
Centrifugation: Centrifuge the homogenate at high speed (e.g., 12,000 x g) for 20 minutes at 4°C to pellet cellular debris. The supernatant contains the crude enzyme extract.
-
Enzyme Assay:
-
Add a known amount of the enzyme extract (e.g., 100 µL) to a gas-tight vial containing the assay buffer.
-
Seal the vial and incubate at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).
-
The ACC synthase in the extract will convert SAM to ACC.
-
-
ACC to Ethylene Conversion (for measurement): To quantify the ACC produced, inject a solution containing HgCl₂ to stop the enzymatic reaction, followed by an alkaline solution (e.g., NaOH/NaOCl mixture) to non-enzymatically convert the ACC to ethylene.
-
Ethylene Quantification: After a short incubation, withdraw a 1 mL sample of the headspace from the vial using a gas-tight syringe and inject it into the GC.
-
Calculation: Calculate the amount of ethylene produced and relate it to the amount of protein in the extract (determined by a Bradford assay) and the incubation time to determine enzyme activity (e.g., in nmol ethylene/mg protein/h).
Caption: Experimental workflow for analyzing this compound's effects.
References
- 1. Auxin Herbicide Action: Lifting the Veil Step by Step - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound (Ref: MY-15) [sitem.herts.ac.uk]
- 3. downloads.regulations.gov [downloads.regulations.gov]
- 4. Auxin-Induced Ethylene Triggers Abscisic Acid Biosynthesis and Growth Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Two Auxinic Herbicides Affect Brassica napus Plant Hormone Levels and Induce Molecular Changes in Transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Insights into the toxicity mechanism of and cell response to the herbicide 2,4-D in plants - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PVC Inhibits Radish (Raphanus sativus L.) Seedling Growth by Interfering with Plant Hormone Signal Transduction and Phenylpropanoid Biosynthesis [mdpi.com]
An In-depth Technical Guide to the Hydrolysis of Clomeprop to its Metabolite DMPA
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the hydrolysis of the herbicide Clomeprop into its primary metabolite, 2-(2,4-dichloro-m-tolyloxy)propionic acid (DMPA). While this compound itself is an obsolete herbicide, understanding its transformation is crucial for environmental fate analysis and for comprehending the mode of action of its biologically active metabolite. This document details the chemical transformation, presents available data, outlines experimental protocols for its study, and visualizes key pathways and workflows.
The Hydrolysis Reaction: From Prodrug to Active Herbicide
This compound, chemically known as (RS)-2-(2,4-dichloro-m-tolyloxy)propionanilide, undergoes hydrolysis to yield its corresponding carboxylic acid, DMPA. In biological systems, particularly in plants, this transformation is significant as DMPA is the active form that exhibits auxin-like herbicidal activity. The hydrolysis involves the cleavage of the amide bond in the this compound molecule.
Below is a diagram illustrating the chemical transformation.
Caption: Chemical hydrolysis of this compound to DMPA and Aniline.
Quantitative Data on Hydrolysis
| Compound | pH | Temperature (°C) | Half-life | Reference |
| This compound | Not Available | Not Available | Not Available | - |
| Mecoprop | 5, 7, 9 | Not Specified | Stable to aqueous hydrolysis | [1] |
Experimental Protocols
Protocol for Studying Chemical Hydrolysis of this compound
This protocol is a generalized procedure for determining the rate of abiotic hydrolysis of this compound at different pH values.
Objective: To determine the hydrolysis rate and half-life of this compound under controlled pH and temperature conditions.
Materials:
-
This compound analytical standard (≥97% purity)[2]
-
DMPA (this compound acid) analytical standard (≥99% purity)[2]
-
Sterile aqueous buffer solutions (e.g., pH 4, 7, and 9)
-
Acetonitrile (HPLC grade)
-
Formic acid
-
Incubation chamber or water bath with temperature control
-
Liquid Chromatograph-Tandem Mass Spectrometer (LC-MS/MS)
-
Standard laboratory glassware and equipment
Procedure:
-
Solution Preparation: Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile). Prepare working solutions by spiking the this compound stock solution into the sterile buffer solutions at each pH to a final concentration suitable for analysis.
-
Incubation: Dispense aliquots of the buffered this compound solutions into sealed, sterile containers (e.g., amber glass vials) to prevent photodegradation. Place the containers in a constant temperature incubator (e.g., 25°C or 50°C to accelerate the reaction) in the dark.
-
Sampling: At predetermined time intervals (e.g., 0, 1, 3, 7, 14, 21, and 28 days), withdraw a sample from each pH solution.
-
Sample Analysis:
-
Immediately quench any further reaction by adding an appropriate volume of organic solvent (e.g., acetonitrile).
-
Quantify the concentration of the remaining this compound and the formed DMPA in each sample using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Plot the natural logarithm of the this compound concentration versus time for each pH and temperature condition.
-
Determine the pseudo-first-order rate constant (k) from the slope of the linear regression.
-
Calculate the hydrolysis half-life (t₁/₂) using the formula: t₁/₂ = 0.693 / k.
-
Protocol for Extraction and Quantification of this compound and DMPA from Biological Samples
This protocol is adapted from a validated analytical method for animal and fishery products and can be modified for other biological matrices.[2]
Objective: To extract and quantify this compound and its metabolite DMPA from a given biological sample.
Materials:
-
Acetone, n-hexane, acetonitrile (pesticide residue grade)
-
1 mol/L Hydrochloric acid
-
Sodium chloride
-
Formic acid
-
Solid-phase extraction (SPE) cartridges: Trimethylaminopropylsilanized silica gel and Ethylenediamine-N-propylsilanized silica gel
-
Homogenizer, centrifuge, and evaporator
-
LC-MS/MS system
Procedure:
-
Extraction:
-
Weigh 10.0 g of the homogenized sample.
-
Add 100 mL of acetone/n-hexane (1:2, v/v), 6 mL of 1 mol/L HCl, and 8 g of NaCl.[2]
-
Homogenize and centrifuge at 3,000 rpm for 5 minutes.[2]
-
Collect the upper organic layer. Repeat the extraction on the remaining residue.
-
Combine the organic layers and adjust the volume to 200 mL with acetone/n-hexane.
-
-
Defatting (Acetonitrile/Hexane Partitioning):
-
Take a 20 mL aliquot of the extract and concentrate it to dryness at <40°C.
-
Add 20 mL of n-hexane to the residue and perform liquid-liquid extraction three times with 20 mL of n-hexane-saturated acetonitrile.[2]
-
Combine the acetonitrile extracts and evaporate to dryness.
-
-
Clean-up (SPE):
-
Dissolve the residue in 3 mL of acetone/n-hexane (1:49, v/v).
-
Condition connected trimethylaminopropylsilanized and ethylenediamine-N-propylsilanized silica gel cartridges.
-
Load the sample extract onto the cartridges.
-
Elute this compound with a suitable solvent.
-
Separate the cartridges and elute DMPA from the trimethylaminopropylsilanized silica gel cartridge using 10 mL of 0.4 vol% formic acid in methanol.[2]
-
-
Quantification:
-
Concentrate the eluates and reconstitute in a suitable solvent (e.g., acetonitrile/water, 1:1, v/v).
-
Analyze by LC-MS/MS. Prepare a calibration curve using certified reference standards of this compound and DMPA.
-
Visualizations of Workflows and Pathways
Experimental Workflow for Hydrolysis Kinetics
The following diagram outlines the major steps in an experimental workflow to study the hydrolysis kinetics of this compound.
Caption: Experimental workflow for a this compound hydrolysis study.
Biological Pathway of DMPA Action in Plants
In plants, this compound is hydrolyzed to DMPA, which then acts as a synthetic auxin, leading to increased ethylene production.[2] This pathway highlights the biological consequence of the hydrolysis.
Caption: Metabolic pathway of this compound action in plants.
Conclusion
The hydrolysis of this compound to its active metabolite, DMPA, is a critical transformation that underpins its herbicidal activity. While detailed protocols for the analysis of both compounds in biological matrices are established, there is a notable gap in the scientific literature regarding the quantitative kinetics of this compound's abiotic chemical hydrolysis. The experimental designs and comparative data provided in this guide offer a framework for researchers to investigate these parameters. A thorough understanding of this hydrolysis process is essential for a complete picture of the environmental fate and biological activity of this class of compounds.
References
Methodological & Application
Protocol for Preparing Clomeprop Stock Solutions
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the preparation of Clomeprop stock solutions for use in research and development settings. This compound is a herbicide with very low water solubility, necessitating the use of organic solvents for the preparation of concentrated stock solutions. This protocol outlines the necessary materials, safety precautions, and step-by-step procedures for dissolving this compound in suitable organic solvents. Additionally, it includes a summary of the chemical properties of this compound and a workflow diagram for the preparation process.
Introduction
This compound is an active ingredient used in herbicides.[1] Its chemical name is (RS)-2-(2,4-dichloro-3-methylphenoxy)-N-phenylpropanamide.[1] Due to its hydrophobic nature and very low solubility in water (31.68 µg/L), the preparation of stock solutions for experimental use requires careful selection of an appropriate organic solvent.[1] This protocol details the use of Acetone, Acetonitrile, and Dimethyl Sulfoxide (DMSO) as suitable solvents for preparing this compound stock solutions.
Chemical and Physical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is essential for its proper handling and use in experimental settings.
| Property | Value | Reference |
| Molecular Formula | C₁₆H₁₅Cl₂NO₂ | [1] |
| Molecular Weight | 324.2 g/mol | [1][2] |
| Melting Point | 146-150 °C | [1][2] |
| Water Solubility | 31.68 µg/L (temperature not stated) | [1][2] |
| Appearance | Solid | |
| Storage Temperature | 0-6 °C | [1][2] |
Recommended Solvents
Based on available data and general laboratory practices for similar compounds, the following solvents are recommended for the preparation of this compound stock solutions.
| Solvent | Properties | Notes |
| Acetone | Commercially available as a solvent for this compound certified reference material (1000 µg/mL).[3] | A good first choice due to its proven use. |
| Acetonitrile | Used in analytical methods to dissolve this compound residues. | Often used in combination with water for analytical standards. |
| Dimethyl Sulfoxide (DMSO) | A strong polar aprotic solvent known to dissolve a wide range of organic compounds.[4] For the similar compound Mecoprop, solubility is ≥ 100 mg/mL.[5] | May be suitable for preparing high-concentration stock solutions. |
Safety Precautions
Before handling this compound, it is crucial to read and understand the Material Safety Data Sheet (MSDS).
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a laboratory coat, safety glasses with side shields, and chemical-resistant gloves.
-
Engineering Controls: Work in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors.
-
Handling: Avoid direct contact with the skin, eyes, and clothing. Do not ingest or inhale.
-
Disposal: Dispose of this compound and its solutions in accordance with local, state, and federal regulations.
Experimental Protocol: Preparation of this compound Stock Solution
This protocol provides a step-by-step guide for preparing a 10 mM this compound stock solution. The concentration can be adjusted as needed, but it is recommended to start with a lower concentration to ensure complete dissolution.
Materials:
-
This compound (solid)
-
Anhydrous Acetone, Acetonitrile, or DMSO
-
Volumetric flask (e.g., 10 mL)
-
Analytical balance
-
Spatula
-
Magnetic stirrer and stir bar (optional)
-
Sonicator (optional)
-
Glass vials for storage
Procedure:
-
Calculate the required mass of this compound:
-
To prepare 10 mL of a 10 mM stock solution, the required mass is calculated as follows:
-
Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
Mass (g) = 0.010 mol/L x 0.010 L x 324.2 g/mol = 0.03242 g = 32.42 mg
-
-
-
Weigh the this compound:
-
Using an analytical balance, carefully weigh out 32.42 mg of solid this compound onto weighing paper.
-
-
Dissolve the this compound:
-
Transfer the weighed this compound into a 10 mL volumetric flask.
-
Add a small amount of the chosen solvent (Acetone, Acetonitrile, or DMSO) to the flask, approximately 2-3 mL.
-
Gently swirl the flask to begin dissolving the solid.
-
To aid dissolution (if necessary):
-
Place the flask on a magnetic stirrer with a small stir bar.
-
Alternatively, place the flask in a sonicator bath for short intervals (e.g., 5-10 minutes).
-
Gentle warming in a water bath may be used, but care should be taken to avoid solvent evaporation and degradation of the compound. For a similar compound, Mecoprop, heating can be used to aid dissolution.[5]
-
-
-
Bring to Final Volume:
-
Once the this compound is completely dissolved, carefully add the solvent to the volumetric flask until the bottom of the meniscus reaches the calibration mark.
-
-
Mix and Store:
Visualization of the Experimental Workflow
References
Application Notes and Protocols for LC-MS/MS Detection of Clomeprop
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed analytical method for the detection and quantification of Clomeprop and its primary metabolite, this compound acid, in various matrices using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The protocols are designed to deliver high sensitivity and selectivity for residue analysis in complex samples.
Introduction
This compound is a phenoxy herbicide used for post-emergence control of broadleaf weeds in cereal crops. Monitoring its residue levels in agricultural products and environmental samples is crucial for ensuring food safety and assessing environmental impact. LC-MS/MS offers a robust and sensitive platform for the selective detection and quantification of this compound and its metabolites.[1][2] This application note outlines a validated method for the analysis of this compound, including sample preparation, chromatographic separation, and mass spectrometric detection.
Principle of the Method
The analytical method involves the extraction of this compound and this compound acid from the sample matrix using an organic solvent mixture under acidic conditions.[1][3] The extract is then subjected to a clean-up procedure to remove interfering matrix components.[1][3] The purified extract is analyzed by LC-MS/MS operating in Multiple Reaction Monitoring (MRM) mode, which provides high selectivity and sensitivity for the target analytes.[2][4][5] Quantification is achieved by comparing the peak areas of the analytes in the sample to those of a calibration curve prepared with certified reference standards.[3]
Reagents and Materials
-
Solvents: Acetone, n-hexane, acetonitrile (LC-MS grade)
-
Acids: Hydrochloric acid (HCl), Acetic acid
-
Salts: Sodium chloride (NaCl)
-
Reference Standards: this compound (≥97% purity), this compound acid (≥99% purity)[3]
-
Solid Phase Extraction (SPE) Cartridges: Trimethylaminopropylsilanized silica gel and ethylenediamine-N-propylsilanized silica gel cartridges (or SAX and PSA cartridges)[1][3]
-
LC-MS/MS System: A liquid chromatograph coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.
Experimental Protocols
Sample Preparation
The following protocol is a general guideline and may require optimization based on the specific sample matrix.
-
Weigh 10.0 g of the homogenized sample into a centrifuge tube.
-
Add 100 mL of an acetone/n-hexane (1:2, v/v) mixture.
-
Add 6 mL of 1 mol/L hydrochloric acid.
-
Add 8 g of sodium chloride.
-
Homogenize the mixture for 5 minutes.
-
Centrifuge at 3,000 rpm for 5 minutes and collect the organic layer.
-
Repeat the extraction of the residue with another 100 mL of acetone/n-hexane.
-
Combine the organic layers and adjust the final volume to 200 mL with acetone/n-hexane.
4.1.2. Liquid-Liquid Partitioning (Defatting) [1][3]
-
Take a 20 mL aliquot of the extract.
-
Concentrate the aliquot to dryness at a temperature below 40°C.
-
Dissolve the residue in 20 mL of n-hexane.
-
Extract the n-hexane solution three times with 20 mL of acetonitrile saturated with n-hexane.
-
Combine the acetonitrile extracts and concentrate to dryness at a temperature below 40°C.
4.1.3. Solid Phase Extraction (SPE) Clean-up [1][3]
-
Connect an ethylenediamine-N-propylsilanized silica gel cartridge below a trimethylaminopropylsilanized silica gel cartridge.
-
Condition the cartridges sequentially with 10 mL of methanol, 10 mL of acetone, and 10 mL of n-hexane.
-
Dissolve the residue from the partitioning step in 3 mL of acetone/n-hexane (1:49, v/v) and load it onto the conditioned cartridges.
-
Elute the analytes and collect the eluate.
-
The eluate is then ready for LC-MS/MS analysis.
LC-MS/MS Analysis
4.2.1. Liquid Chromatography (LC) Conditions [3]
-
Column: Octadecylsilanized silica gel (e.g., C18), 2.1 mm internal diameter, 100 mm length, 3.5 µm particle size.
-
Column Temperature: 40°C.
-
Mobile Phase A: 0.01% Acetic acid in water.
-
Mobile Phase B: 0.01% Acetic acid in acetonitrile.
-
Gradient Elution:
-
0-0.5 min: 50% B
-
0.5-6.0 min: Linear gradient to 90% B
-
6.0-8.0 min: Hold at 90% B
-
-
Flow Rate: 0.2 mL/min.
-
Injection Volume: 10 µL.
4.2.2. Mass Spectrometry (MS) Conditions [3]
-
Ionization Mode: Electrospray Ionization (ESI), Positive for this compound, Negative for this compound acid.
-
Monitoring Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) - Quantifier | Product Ion (m/z) - Qualifier |
| This compound | 324 | 120 | - |
| 326 | 120 | ||
| This compound acid | 247 | 175 | - |
| 249 | 177 |
Quantitative Data Summary
The following table summarizes the quantitative performance of the described method.
| Parameter | This compound | This compound acid | Reference |
| Limit of Quantification (LOQ) | 0.01 mg/kg | 0.01 mg/kg (as this compound) | [3] |
| 0.002 mg/kg | 0.00154 mg/kg (0.002 mg/kg as this compound) | [1] | |
| Average Recovery | 81-97% | 93-101% | [1] |
| Repeatability (RSD) | 2.1-14% | 1.3-4.0% | [1] |
Diagrams
Experimental Workflow
References
Application Note: Determination of Clomeprop in Environmental Samples using High-Performance Liquid Chromatography (HPLC)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and reliable method for the quantitative analysis of the herbicide Clomeprop in environmental water samples using High-Performance Liquid Chromatography (HPLC) with UV detection. The described protocol includes sample preparation using Solid-Phase Extraction (SPE), followed by chromatographic separation on a C18 reversed-phase column. This method is suitable for the routine monitoring of this compound residues to ensure environmental and food safety.
Introduction
This compound is a phenoxypropionic acid herbicide used for the post-emergence control of broadleaf weeds in various agricultural settings.[1] Due to its potential for environmental contamination, particularly of water sources, sensitive and accurate analytical methods are required for its monitoring. High-Performance Liquid Chromatography (HPLC) offers a specific and reliable technique for the determination of pesticide residues in complex matrices.[2][3] This application note provides a detailed protocol for the analysis of this compound, adapted from established methods for phenoxy acid herbicides.[4][5]
Experimental Protocols
Sample Preparation: Solid-Phase Extraction (SPE)
This protocol is designed for the extraction and pre-concentration of this compound from water samples.
Materials:
-
SPE cartridges: C18 (500 mg, 6 mL)
-
Methanol (HPLC grade)
-
Deionized water (HPLC grade)
-
Phosphoric acid
-
SPE vacuum manifold
-
Nitrogen gas supply for evaporation
Procedure:
-
Sample Acidification: Acidify the water sample (500 mL) to pH 2.5 with phosphoric acid. This is crucial for the efficient retention of acidic herbicides on the SPE sorbent.
-
Cartridge Conditioning: Condition the C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of deionized water (acidified to pH 2.5) through the cartridge. Do not allow the cartridge to dry.
-
Sample Loading: Pass the acidified water sample through the conditioned SPE cartridge at a flow rate of approximately 5-10 mL/min.
-
Cartridge Washing: Wash the cartridge with 5 mL of deionized water to remove any interfering substances.
-
Analyte Elution: Elute the retained this compound from the cartridge with 5 mL of methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen gas. Reconstitute the residue in 1 mL of the HPLC mobile phase.
HPLC Analysis
Instrumentation:
-
HPLC system with a UV/Vis or Diode Array Detector (DAD)
-
C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size)
-
Autosampler
-
Data acquisition and processing software
Chromatographic Conditions:
| Parameter | Condition |
|---|---|
| Column | C18 reversed-phase (4.6 x 150 mm, 5 µm) |
| Mobile Phase | Methanol / 0.01 M Phosphate Buffer (pH 2.5) (60:40, v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | 30°C |
| Detection Wavelength | 230 nm |
Calibration: Prepare a series of standard solutions of this compound in the mobile phase at concentrations ranging from 0.05 to 5.0 µg/mL. Inject each standard solution into the HPLC system and generate a calibration curve by plotting the peak area against the concentration.
Data Presentation
The following table summarizes the typical validation parameters for the HPLC analysis of this compound, based on methods for similar phenoxy acid herbicides.
| Parameter | Result |
| Linearity Range | 0.05 - 5.0 µg/mL |
| Correlation Coefficient (r²) | > 0.998 |
| Limit of Detection (LOD) | ~0.01 mg/kg |
| Limit of Quantification (LOQ) | ~0.05 mg/kg |
| Recovery | 85 - 110% |
| Retention Time | Approximately 6-8 minutes (dependent on specific column and conditions) |
| Precision (%RSD) | < 5% |
Visualization
References
- 1. This compound (Ref: MY-15) [sitem.herts.ac.uk]
- 2. researchgate.net [researchgate.net]
- 3. (R,S)-2-(2,4-dichloro-m-tolyloxy)propionanilide | C16H15Cl2NO2 | CID 93482 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Retention Modelling of Phenoxy Acid Herbicides in Reversed-Phase HPLC under Gradient Elution - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Clomeprop Analysis in Plant Matrices
For Researchers, Scientists, and Drug Development Professionals
Introduction
Clomeprop is a phenoxy herbicide used to control broadleaf weeds in various agricultural settings, particularly in rice cultivation.[1] Monitoring its residue levels in plant matrices is crucial for ensuring food safety and environmental protection. This document provides a detailed protocol for the sample preparation and analysis of this compound in plant matrices, primarily focusing on cereals such as rice and wheat. The methodology is based on the widely accepted QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction technique followed by analysis using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and selective analytical method.
Physicochemical Properties of this compound
A fundamental understanding of this compound's physicochemical properties is essential for developing an effective sample preparation strategy.
| Property | Value |
| Molecular Formula | C₁₆H₁₅Cl₂NO₂ |
| Molecular Weight | 324.2 g/mol |
| Melting Point | 146-150 °C |
| Water Solubility | 31.68 µg/L (temperature not specified) |
| XLogP3 | 4.8 |
Source: PubChem, LookChem[2][3]
The low water solubility and high octanol-water partition coefficient (XLogP3) indicate that this compound is a non-polar compound, which guides the selection of appropriate extraction solvents and cleanup sorbents.
Sample Preparation Protocol: Modified QuEChERS Method
This protocol is adapted from established methods for the analysis of phenoxy acid herbicides in cereal grains.[2][3][4][5]
Sample Homogenization
-
Weigh a representative portion of the plant material (e.g., 10-15 g of rice grains or wheat straw).
-
Homogenize the sample to a fine powder using a high-speed blender or mill. For samples with low moisture content, such as grains, the addition of a small amount of water may be necessary prior to extraction to improve efficiency.
Extraction
-
Weigh 5 g of the homogenized sample into a 50 mL polypropylene centrifuge tube.
-
Add 10 mL of acetonitrile containing 1-5% formic acid. The acidification of the extraction solvent is crucial for achieving good recovery of acidic herbicides like this compound.[2][4]
-
Add the appropriate QuEChERS extraction salts. A common formulation for acidic pesticides is the citrate buffering method (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, and 0.5 g disodium hydrogen citrate sesquihydrate).[6]
-
Vigorously shake the tube for 1 minute to ensure thorough mixing and extraction of the analyte.
-
Centrifuge the tube at ≥ 3000 rpm for 5 minutes.
Dispersive Solid-Phase Extraction (d-SPE) Cleanup
-
Transfer a 1 mL aliquot of the upper acetonitrile layer into a 2 mL d-SPE tube.
-
The d-SPE tube should contain a mixture of sorbents for cleanup. For phenoxy herbicides in rice, a combination of C18 and neutral alumina has been shown to be effective.[2][4] Primary secondary amine (PSA) can also be used, but for acidic analytes, it's important to ensure the final extract is acidified to prevent analyte loss.
-
Vortex the d-SPE tube for 30 seconds.
-
Centrifuge at high speed (e.g., 10,000 rpm) for 2 minutes.
Final Extract Preparation
-
Take an aliquot of the cleaned extract and filter it through a 0.22 µm syringe filter into an autosampler vial.
-
The sample is now ready for LC-MS/MS analysis.
Experimental Workflow
Caption: Workflow for this compound Analysis in Plant Matrix.
Quantitative Data Summary
The following table summarizes typical performance data for the analysis of phenoxy acid herbicides in cereal matrices using modified QuEChERS and LC-MS/MS. While specific data for this compound is limited, the data for structurally similar compounds provides a strong indication of the expected performance of this method.
| Analyte (Phenoxy Herbicides) | Matrix | Spiking Level (µg/kg) | Recovery (%) | RSD (%) | LOD (µg/kg) | Reference |
| 2,4-D | Rice | 5.0 | 85.2 | 8.1 | 0.5 | [2][4] |
| Mecoprop | Rice | 5.0 | 92.6 | 7.5 | 0.5 | [2][4] |
| Dichlorprop | Rice | 5.0 | 98.4 | 6.9 | 0.5 | [2][4] |
| MCPA | Cereals | 1.0 - 20.0 | 73.8 - 115 | < 12.1 | 0.05 | [3][5] |
| 2,4-DB | Cereals | 1.0 - 20.0 | 73.8 - 115 | < 12.1 | 0.30 | [3][5] |
RSD: Relative Standard Deviation, LOD: Limit of Detection
Recoveries for a broader range of 13 phenoxy acid herbicides in rice at a 5.0 µg/kg concentration level were reported to be between 45% and 104%, with RSD values lower than 13.3%.[2][4] The limit of detection for all 13 compounds was 0.5 µg/kg or below.[2][4]
Conclusion
The described modified QuEChERS method coupled with LC-MS/MS analysis provides a robust and sensitive approach for the determination of this compound residues in plant matrices. The key to successful analysis lies in the acidification of the extraction solvent to ensure high recovery of this acidic herbicide. The use of d-SPE with appropriate sorbents effectively removes matrix interferences, leading to reliable and accurate quantification at low residue levels. This protocol serves as a valuable tool for researchers, scientists, and professionals involved in food safety and pesticide residue monitoring.
References
- 1. eurl-pesticides.eu [eurl-pesticides.eu]
- 2. Rapid determination of phenoxy acid residues in rice by modified QuEChERS extraction and liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Determination of Phenoxy Acid Herbicides in Cereals Using High-Performance Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. QuEChERS: About the method [quechers.eu]
Application Note: Solid-Phase Extraction (SPE) for Clomeprop Cleanup in Analytical Samples
This application note provides a detailed protocol for the cleanup and concentration of the herbicide clomeprop from sample extracts using solid-phase extraction (SPE). The described method is intended for researchers, scientists, and professionals in drug development and analytical chemistry who are involved in the analysis of this compound residues.
Introduction
This compound is a phenoxy herbicide used for the control of broadleaf weeds. Accurate determination of its residues in various matrices is crucial for regulatory compliance and safety assessment. Solid-phase extraction is a widely adopted sample preparation technique that offers significant advantages, including high recovery, effective removal of interfering matrix components, and analyte concentration, leading to improved sensitivity and reliability of subsequent analytical measurements, such as those performed with liquid chromatography-tandem mass spectrometry (LC-MS/MS).
This protocol details an SPE cleanup method utilizing tandem silica-based cartridges for the effective isolation of this compound.
Experimental Protocol
This protocol is adapted from an established analytical method for this compound.[1]
1. Materials and Reagents
-
SPE Cartridges:
-
Trimethylaminopropylsilanized silica gel cartridge (500 mg)
-
Ethylenediamine-N-propylsilanized silica gel cartridge (500 mg)
-
-
Solvents and Reagents:
-
Acetone (analytical grade)
-
n-Hexane (analytical grade)
-
Methanol (analytical grade)
-
Acetonitrile (analytical grade)
-
Water (deionized or HPLC grade)
-
Formic acid (analytical grade)
-
-
Sample Extract: The protocol assumes the sample has been previously extracted and the solvent evaporated, with the residue dissolved in 3 mL of acetone/n-hexane (1:49, v/v).[1]
2. SPE Cleanup Procedure
The following diagram illustrates the workflow for the solid-phase extraction cleanup of this compound.
Caption: Workflow for the solid-phase extraction cleanup of this compound.
Step-by-Step Method:
-
Cartridge Assembly and Conditioning:
-
Connect an ethylenediamine-N-propylsilanized silica gel cartridge (500 mg) to the bottom of a trimethylaminopropylsilanized silica gel cartridge (500 mg).[1]
-
Condition the connected cartridges by sequentially passing 10 mL of methanol, 10 mL of acetone, and 10 mL of n-hexane through them. Discard the effluent.[1]
-
-
Sample Loading:
-
Load the 3 mL of sample extract (dissolved in acetone/n-hexane 1:49, v/v) onto the conditioned cartridges.[1]
-
-
Washing:
-
Wash the cartridges with 10 mL of acetone/n-hexane (1:49, v/v). Discard the effluent.[1]
-
-
Elution:
-
Elute the target analyte, this compound, from the cartridges with 15 mL of acetone/n-hexane (3:17, v/v).[1]
-
-
Post-Elution Processing:
Quantitative Data
The following table summarizes the performance of the analytical method for this compound following the described SPE cleanup.
| Analyte | Matrix | Method of Analysis | Limit of Quantification (LOQ) | Reference |
| This compound | Animal and Fishery Products | LC-MS/MS | 0.01 mg/kg | [1] |
Note on this compound Acid: The referenced analytical method also describes a procedure for the analysis of this compound's metabolite, this compound acid. This involves a separate elution step from the trimethylaminopropylsilanized silica gel cartridge after the removal of the ethylenediamine-N-propylsilanized silica gel cartridge. The elution for this compound acid is performed with 10 mL of 0.4 vol% formic acid-methanol solution.[1]
Conclusion
The solid-phase extraction protocol detailed in this application note provides an effective method for the cleanup and concentration of this compound from sample extracts. The use of tandem specialized silica-based cartridges allows for the selective retention and elution of this compound, leading to a clean final extract suitable for sensitive and accurate analysis by LC-MS/MS. This robust sample preparation is a critical step in achieving low detection limits and reliable quantification of this compound residues.
References
Bioassay Protocols for Evaluating the Effects of Clomeprop on Seedlings
Application Notes for Researchers, Scientists, and Drug Development Professionals
Introduction
Clomeprop is a phenoxypropionate auxin herbicide used to control broadleaf weeds in paddy fields. As a synthetic auxin, it mimics the action of the natural plant hormone indole-3-acetic acid (IAA), leading to unregulated growth and ultimately, death in susceptible plants. Understanding the dose-dependent effects of this compound on seedling growth is crucial for optimizing its efficacy, assessing its potential impact on non-target organisms, and for the development of new herbicidal compounds. These application notes provide detailed protocols for conducting bioassays to evaluate the biological activity of this compound on seedlings.
Mode of Action
This compound, like other auxin-mimicking herbicides, disrupts the normal hormonal balance in plants. It binds to auxin receptors, primarily the TIR1/AFB (Transport Inhibitor Response 1/Auxin Signaling F-box) proteins. This binding promotes the degradation of Aux/IAA transcriptional repressors, which in turn activates the expression of auxin-responsive genes. The resulting overstimulation of these genes leads to a variety of physiological disruptions, including epinasty (downward curling of leaves), stem twisting, and uncontrolled cell division and elongation.
Furthermore, this compound has been shown to induce the production of ethylene, a plant stress hormone.[1] It is suggested that this compound is hydrolyzed to its active form, 2-(2,4-dichloro-m-tolyloxy)propionic acid (DMPA), which then activates ACC synthase, a key enzyme in the ethylene biosynthesis pathway.[1] The resulting accumulation of ethylene contributes to the morphological changes observed in affected seedlings.[1]
Data Presentation
The following tables summarize representative quantitative data from seedling bioassays with this compound. This data is for illustrative purposes to demonstrate how to present results from the described protocols. Actual results will vary depending on the plant species, experimental conditions, and specific this compound formulation used.
Table 1: Effect of this compound on Radish (Raphanus sativus) Seedling Growth (10 Days After Treatment)
| This compound Concentration (µM) | Root Length (% of Control) | Shoot Height (% of Control) | Fresh Weight (% of Control) | Dry Weight (% of Control) |
| 0 (Control) | 100 ± 5.2 | 100 ± 4.8 | 100 ± 6.1 | 100 ± 5.5 |
| 1 | 85 ± 4.1 | 92 ± 3.9 | 95 ± 5.3 | 96 ± 4.7 |
| 10 | 52 ± 3.5 | 78 ± 4.2 | 81 ± 4.9 | 85 ± 5.1 |
| 50 | 21 ± 2.8 | 55 ± 3.7 | 62 ± 4.1 | 68 ± 4.3 |
| 100 | 8 ± 1.9 | 38 ± 3.1 | 45 ± 3.5 | 52 ± 3.8 |
| 250 | 2 ± 1.1 | 21 ± 2.5 | 28 ± 2.9 | 35 ± 3.2 |
Table 2: Effect of this compound on Rice (Oryza sativa) Seedling Growth (14 Days After Treatment)
| This compound Concentration (µM) | Root Length (% of Control) | Shoot Height (% of Control) | Fresh Weight (% of Control) | Dry Weight (% of Control) |
| 0 (Control) | 100 ± 6.3 | 100 ± 5.1 | 100 ± 7.2 | 100 ± 6.8 |
| 10 | 98 ± 5.9 | 99 ± 4.8 | 99 ± 6.9 | 100 ± 6.5 |
| 50 | 95 ± 5.1 | 97 ± 4.5 | 96 ± 6.1 | 98 ± 6.2 |
| 100 | 88 ± 4.7 | 92 ± 4.1 | 90 ± 5.5 | 93 ± 5.8 |
| 250 | 75 ± 4.2 | 85 ± 3.8 | 82 ± 5.1 | 86 ± 5.3 |
| 500 | 58 ± 3.9 | 76 ± 3.5 | 71 ± 4.7 | 78 ± 4.9 |
Experimental Protocols
Protocol 1: Seedling Growth Inhibition Bioassay in Petri Dishes
This protocol details a common method for assessing the effect of this compound on the early growth of seedlings in a controlled laboratory environment.
Materials:
-
This compound stock solution (e.g., 10 mM in a suitable solvent like DMSO or ethanol)
-
Seeds of the desired plant species (e.g., radish, lettuce, rice, cress)
-
Sterile Petri dishes (9 cm diameter)
-
Sterile filter paper (Whatman No. 1 or equivalent)
-
Sterile distilled water
-
Growth chamber or incubator with controlled temperature and light conditions
-
Micropipettes and sterile tips
-
Forceps
-
Ruler or digital scanner
-
Analytical balance
Methodology:
-
Preparation of Test Solutions:
-
Prepare a series of this compound dilutions from the stock solution using sterile distilled water. A common logarithmic series might include 0.1, 1, 10, 50, 100, and 250 µM.
-
Prepare a control solution containing the same concentration of the solvent used for the stock solution.
-
-
Seed Sterilization and Germination:
-
Surface sterilize the seeds to prevent microbial contamination. A common method is to wash seeds in 70% ethanol for 1-2 minutes, followed by a 5-10 minute wash in a 1% sodium hypochlorite solution, and then rinse thoroughly with sterile distilled water (3-5 times).
-
Place two layers of sterile filter paper in each Petri dish.
-
-
Treatment Application:
-
Pipette a standard volume (e.g., 5 mL) of each this compound dilution or the control solution onto the filter paper in the respective Petri dishes, ensuring the paper is fully moistened.
-
Using sterile forceps, place a predetermined number of sterilized seeds (e.g., 10-20) evenly spaced on the moist filter paper.
-
-
Incubation:
-
Seal the Petri dishes with parafilm to maintain humidity.
-
Place the dishes in a growth chamber under controlled conditions (e.g., 25°C with a 16-hour light/8-hour dark photoperiod).
-
-
Data Collection (after 7-14 days):
-
Germination Rate: Count the number of germinated seeds in each dish.
-
Root and Shoot Length: Carefully remove each seedling and measure the length of the primary root and the shoot using a ruler or by analyzing scanned images with software like ImageJ.
-
Fresh Weight: Blot the seedlings dry and weigh them on an analytical balance.
-
Dry Weight: Place the seedlings in a drying oven at 60-70°C for 48-72 hours, or until a constant weight is achieved, and then weigh them.
-
-
Data Analysis:
-
Calculate the average and standard deviation for each measured parameter at each concentration.
-
Express the results as a percentage of the control.
-
Use appropriate statistical software to perform an analysis of variance (ANOVA) and determine the IC50 (inhibitory concentration 50%) or EC50 (effective concentration 50%) values for each parameter.
-
Visualization
Caption: this compound's molecular mechanism of action.
Caption: Experimental workflow for a seedling bioassay.
References
Field Application Techniques for Clomeprop in Rice Paddies: A Review of General Principles
Disclaimer: Clomeprop is an obsolete rice herbicide with limited publicly available information regarding its specific field application techniques, environmental fate, and ecotoxicology.[1] Therefore, this document provides a generalized overview of field application techniques for herbicides in rice paddies, drawing on established practices for other common rice herbicides. The data and protocols presented are illustrative and should be adapted for any specific herbicide based on the manufacturer's label and current research.
Introduction to Herbicide Application in Rice Paddies
Effective weed management is critical for optimizing rice yield. Herbicides are a key tool in an integrated weed management program, which also includes cultural practices like land preparation and water management. The choice of herbicide and application technique depends on several factors, including the weed species present, the rice cultivation method (e.g., transplanted, direct-seeded), and environmental conditions.[2][3]
Herbicides used in rice paddies can be broadly categorized based on their application timing:
-
Pre-emergence herbicides: Applied before the emergence of weeds, typically within 1-3 days of sowing or transplanting.[2] They form a chemical barrier on the soil surface, inhibiting weed seed germination.[2]
-
Post-emergence herbicides: Applied after weeds have emerged, usually 15-20 days after sowing.[2] These are effective against existing broadleaf weeds and sedges.[2]
Proper water management is crucial for the efficacy of many rice herbicides. Application into a static water level can prevent the herbicide from moving away from the target area and improve weed control.[4]
Illustrative Application Parameters for Rice Herbicides
The following tables provide representative quantitative data for the application of various classes of rice herbicides. This data is not specific to this compound and is intended for illustrative purposes to guide researchers.
Table 1: Representative Pre-emergence Herbicide Application Parameters
| Herbicide Class | Example Active Ingredient | Application Rate (kg a.i./ha) | Application Timing | Target Weeds |
| Chloroacetamides | Butachlor | 0.75 - 1.5 | 0-3 days after transplanting (DAT) | Annual grasses (e.g., Echinochloa crus-galli), some sedges |
| Dinitroanilines | Pendimethalin | 1.0 - 1.5 | 0-3 DAT or before weed emergence | Annual grasses and some broadleaf weeds |
| Sulfonylureas | Bensulfuron-methyl | 0.06 | 1-3 leaf stage of rice (early post-emergence) | Broadleaf weeds, sedges |
Table 2: Representative Post-emergence Herbicide Application Parameters
| Herbicide Class | Example Active Ingredient | Application Rate (kg a.i./ha) | Application Timing | Target Weeds |
| Aryloxyphenoxy-propionates | Cyhalofop-butyl | 0.075 - 0.15 | 2-4 leaf stage of weeds | Annual and perennial grasses |
| Pyrimidinyl-thiobenzoates | Bispyribac-sodium | 0.02 - 0.04 | 3-5 leaf stage of weeds | Annual and perennial grasses, sedges, and some broadleaf weeds |
| Phenoxy-carboxylates | 2,4-D | 0.4 - 0.8 | 20-30 DAT | Broadleaf weeds |
Generalized Experimental Protocol for Evaluating Herbicide Efficacy in Rice Paddies
This protocol outlines a general methodology for conducting field trials to assess the efficacy and phytotoxicity of a new herbicide for weed control in rice.
Objective: To determine the optimal application rate and timing of a test herbicide for effective weed control and to assess its safety on the rice crop.
Materials:
-
Test herbicide
-
Standard reference herbicide
-
Untreated control plots
-
Knapsack sprayer or other appropriate application equipment
-
Personal Protective Equipment (PPE)
-
Plot markers
-
Quadrat for weed sampling
-
Data collection sheets
Experimental Design:
-
Plot Layout: Use a Randomized Complete Block Design (RCBD) with at least three replications.
-
Treatments: Include a range of herbicide application rates, different application timings (pre- and post-emergence), a standard herbicide for comparison, and an untreated weedy check.
-
Plot Size: Each plot should be of a sufficient size to minimize edge effects (e.g., 5m x 4m).
Procedure:
-
Land Preparation: Prepare the paddy field according to standard local practices.
-
Rice Transplanting/Sowing: Transplant or sow the selected rice variety uniformly across all plots.
-
Herbicide Application:
-
Calibrate the sprayer to ensure accurate and uniform application.
-
Apply the herbicides at the designated rates and timings as per the treatment plan.
-
For pre-emergence applications, ensure a shallow, static water level in the paddy.
-
For post-emergence applications, ensure at least 70% of the weed foliage is exposed.[5]
-
-
Data Collection:
-
Weed Density and Biomass: At regular intervals (e.g., 30, 60, and 90 days after treatment), count the number of weeds and collect the above-ground weed biomass from a randomly placed quadrat in each plot.
-
Weed Control Efficiency (WCE): Calculate WCE using the formula: WCE (%) = [(Weed biomass in untreated plot - Weed biomass in treated plot) / Weed biomass in untreated plot] x 100.
-
Crop Phytotoxicity: Visually assess crop injury (e.g., stunting, discoloration) at regular intervals using a standardized rating scale (e.g., 0 = no injury, 10 = complete kill).
-
Rice Yield: At harvest, measure the grain yield from a designated area within each plot.
-
-
Data Analysis: Analyze the collected data using appropriate statistical methods (e.g., ANOVA) to determine the significance of treatment effects.
Visualizing the Herbicide Application Workflow
The following diagrams illustrate the logical flow of decision-making and actions for herbicide application in rice paddies.
Caption: Workflow for Herbicide Application in Rice Paddies.
Caption: Generalized Workflow for a Herbicide Efficacy Trial.
References
Calculating application rates of Clomeprop in ppm
For Researchers, Scientists, and Drug Development Professionals
Introduction to Clomeprop
This compound is a phenoxy herbicide, a class of synthetic auxins that mimic the action of the natural plant hormone indole-3-acetic acid (IAA).[1] This mimicry leads to uncontrolled and disorganized plant growth, ultimately resulting in the death of susceptible species.[2] Primarily used for post-emergence control of broadleaf and sedge weeds in paddy rice, its mode of action is selective, affecting target weeds while leaving the crop relatively unharmed.[1]
Chemical Properties of this compound
| Property | Value |
| CAS Number | 84496-56-0[3][4][5][6][7] |
| Molecular Formula | C₁₆H₁₅Cl₂NO₂[3][6] |
| Molecular Weight | 324.2 g/mol [4] |
| Water Solubility | 31.68 µg/L[8] |
| Storage Temperature | 0-6°C[8] |
Calculating Application Rates in Parts Per Million (ppm)
In experimental settings, expressing concentrations in ppm provides a standardized and easily comparable metric. One ppm is equivalent to 1 milligram of solute per liter of solvent (mg/L) for aqueous solutions. The following sections detail the conversion of typical agricultural application rates (grams per hectare) to ppm for research purposes.
Hypothetical Agricultural Application Rates for a Phenoxy Herbicide in Rice
The following table outlines hypothetical application rates for a phenoxy herbicide, which can be used as a basis for calculating experimental concentrations of this compound. These rates are derived from typical application rates for similar herbicides used in rice cultivation.
| Application Scenario | Hypothetical Rate (g/ha) |
| Low-end rate for sensitive weeds | 300 |
| Mid-range rate for general broadleaf control | 600 |
| High-end rate for tolerant weeds or dense infestations | 900 |
Conversion of g/ha to ppm
To convert an application rate from grams per hectare (g/ha) to ppm, a standard spray volume must be assumed. A typical spray volume for agricultural herbicides is 200 liters per hectare (L/ha).
Formula for g/ha to ppm Conversion:
ppm = (Application Rate in g/ha) / (Spray Volume in L/ha) * 1000
Example Calculation (Mid-range Rate):
ppm = (600 g/ha) / (200 L/ha) * 1000 = 3000 ppm
Conversion Table: g/ha to ppm (Assuming 200 L/ha Spray Volume)
| Hypothetical Application Rate (g/ha) | Concentration (ppm or mg/L) |
| 300 | 1500 |
| 600 | 3000 |
| 900 | 4500 |
Experimental Protocols
Preparation of a this compound Stock Solution (e.g., 1000 ppm)
This protocol describes the preparation of a 1000 ppm stock solution of this compound, which can then be used to prepare more dilute working solutions.
Materials:
-
This compound analytical standard
-
Analytical balance
-
Volumetric flask (e.g., 100 mL)
-
Appropriate solvent (e.g., acetone, as this compound has low water solubility)
-
Pipettes
-
Personal Protective Equipment (PPE): gloves, lab coat, safety glasses
Procedure:
-
Tare the balance: Place a clean, dry weighing boat on the analytical balance and tare it.
-
Weigh the this compound: Carefully weigh out 100 mg of the this compound analytical standard into the tared weighing boat.
-
Dissolve the this compound: Transfer the weighed this compound to a 100 mL volumetric flask. Add a small amount of the chosen solvent (e.g., 50 mL of acetone) and swirl gently to dissolve the solid completely.
-
Bring to volume: Once the this compound is fully dissolved, add more solvent to the volumetric flask until the bottom of the meniscus reaches the 100 mL mark.
-
Mix thoroughly: Cap the flask and invert it several times to ensure the solution is homogeneous.
-
Label and store: Label the flask clearly with the compound name, concentration (1000 ppm), solvent, and date of preparation. Store the stock solution at the recommended temperature (0-6°C) and protect it from light.
Preparation of Working Solutions from a Stock Solution
This protocol outlines the preparation of a 10 ppm working solution from a 1000 ppm stock solution using the dilution formula C₁V₁ = C₂V₂.
Materials:
-
1000 ppm this compound stock solution
-
Volumetric flask (e.g., 100 mL)
-
Pipettes
-
Solvent used for the stock solution
Procedure:
-
Calculate the required volume of stock solution:
-
C₁ = Concentration of the stock solution = 1000 ppm
-
V₁ = Volume of the stock solution to be determined
-
C₂ = Desired concentration of the working solution = 10 ppm
-
V₂ = Final volume of the working solution = 100 mL
-
V₁ = (C₂ * V₂) / C₁ = (10 ppm * 100 mL) / 1000 ppm = 1 mL
-
-
Prepare the working solution:
-
Pipette 1 mL of the 1000 ppm this compound stock solution into a 100 mL volumetric flask.
-
Add the solvent to the flask until the meniscus reaches the 100 mL mark.
-
-
Mix thoroughly: Cap the flask and invert it several times to ensure a homogeneous solution.
-
Label and store: Label the flask with the compound name, concentration (10 ppm), solvent, and date of preparation.
Diagrams
Caption: Experimental workflow for preparing this compound working solutions.
Caption: Simplified signaling pathway of synthetic auxins like this compound.
References
- 1. This compound (Ref: MY-15) [sitem.herts.ac.uk]
- 2. iasis.ie [iasis.ie]
- 3. bcpcpesticidecompendium.org [bcpcpesticidecompendium.org]
- 4. (R,S)-2-(2,4-dichloro-m-tolyloxy)propionanilide | C16H15Cl2NO2 | CID 93482 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. accustandard.com [accustandard.com]
- 6. This compound | CymitQuimica [cymitquimica.com]
- 7. This compound - Traceable Reference Standard for Residue Analysis (CAS 84496-56-0) [witega.de]
- 8. Cas 84496-56-0,this compound | lookchem [lookchem.com]
Application Notes and Protocols for the Use of Surfactants and Adjuvants with Clomeprop Solutions
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Publicly available research providing specific quantitative data on the efficacy of Clomeprop in combination with various surfactants and adjuvants is limited. This compound is a phenoxypropionic herbicide, and the following application notes and protocols are based on established principles for enhancing the efficacy of post-emergence herbicides, particularly those within the phenoxy herbicide class.[1][2] The provided experimental protocols and data tables are templates and should be adapted and validated for specific research purposes.
Introduction to this compound and the Role of Adjuvants
This compound is a selective, post-emergence herbicide belonging to the phenoxypropionic acid group.[2] It functions as a synthetic auxin, mimicking the plant hormone indole-3-acetic acid (IAA). This mimicry disrupts normal plant growth processes in susceptible broadleaf weeds, leading to uncontrolled growth and eventual plant death. Like many foliar-applied herbicides, the efficacy of this compound can be significantly influenced by the addition of surfactants and other adjuvants to the spray solution.
Adjuvants are substances added to a herbicide formulation or spray tank to improve the herbicide's performance and application characteristics.[3] For post-emergence herbicides like this compound, adjuvants play a crucial role in overcoming barriers to absorption, such as the waxy cuticle of a plant's leaves.[4] They can enhance herbicidal activity by:
-
Improving spray retention: Reducing the tendency of spray droplets to bounce off the leaf surface.[3]
-
Increasing spreading: Allowing the spray droplet to cover a larger area of the leaf.[3]
-
Enhancing penetration: Aiding the movement of the active ingredient through the plant cuticle.[5]
Types of Surfactants and Adjuvants for Use with this compound Solutions
The selection of an appropriate adjuvant depends on the target weed species, environmental conditions, and the specific formulation of this compound being used. The most common types of adjuvants used with post-emergence herbicides are nonionic surfactants (NIS), crop oil concentrates (COC), and ammonium-based fertilizers.
| Adjuvant Type | Composition | Primary Function(s) | Typical Use Rate (% v/v) |
| Nonionic Surfactants (NIS) | Alcohol ethoxylates, alkylphenol ethoxylates | Reduce surface tension, improve spreading and wetting.[6] | 0.25 - 0.5 |
| Crop Oil Concentrates (COC) | Petroleum or methylated seed oil with emulsifiers | Enhance penetration through waxy cuticles, reduce evaporation.[5][7] | 0.5 - 1.0 |
| High Surfactant Oil Concentrates (HSOC) | Oil and a higher concentration of surfactants | Combines the properties of NIS and COC for enhanced penetration and spreading.[8] | Varies by product |
| Ammonium Fertilizers (e.g., AMS) | Ammonium sulfate (AMS) or urea ammonium nitrate (UAN) | Condition hard water, can improve uptake in certain weed species. | Varies by product |
Experimental Protocols for Evaluating this compound-Adjuvant Combinations
The following protocols are generalized frameworks for conducting greenhouse and field trials to determine the optimal this compound-adjuvant combination for a specific application.
Greenhouse Pot Study: Adjuvant Screening
Objective: To screen various surfactants and adjuvants for their ability to enhance the efficacy of this compound on a target weed species under controlled conditions.
Materials:
-
Technical grade or formulated this compound
-
A selection of adjuvants (e.g., a nonionic surfactant, a crop oil concentrate, a methylated seed oil)
-
Target weed species (e.g., Abutilon theophrasti - velvetleaf) grown in pots to the 3-4 leaf stage
-
Laboratory sprayer calibrated to deliver a consistent spray volume
-
Greenhouse with controlled temperature, humidity, and lighting
-
Deionized water
-
Analytical balance, volumetric flasks, and pipettes
Procedure:
-
Plant Preparation: Grow a sufficient number of healthy, uniform target weed plants in pots.
-
Herbicide Stock Solution Preparation: Prepare a stock solution of this compound in deionized water.
-
Treatment Solution Preparation: Prepare spray solutions of this compound at a range of doses (e.g., 0, 0.25x, 0.5x, 1x, and 2x the recommended field rate). For each this compound dose, create separate treatment solutions by adding each adjuvant at its recommended concentration (e.g., NIS at 0.25% v/v, COC at 1% v/v). Include a control group with this compound alone and an untreated control.
-
Herbicide Application: Randomly assign treatments to the potted plants. Apply the treatment solutions using the laboratory sprayer, ensuring uniform coverage.
-
Incubation: Return the treated plants to the greenhouse and maintain optimal growing conditions.
-
Efficacy Assessment: At 7, 14, and 21 days after treatment (DAT), visually assess weed control using a rating scale (e.g., 0% = no control, 100% = complete plant death). At 21 DAT, harvest the above-ground biomass, dry it in an oven at 70°C for 72 hours, and record the dry weight.
-
Data Analysis: Analyze the data using appropriate statistical methods (e.g., ANOVA, regression analysis) to determine the effect of different adjuvants on the efficacy of this compound. Calculate the effective dose required to achieve 50% or 90% control (ED₅₀ or ED₉₀).
Field Trial: Adjuvant Performance Validation
Objective: To validate the performance of promising this compound-adjuvant combinations under field conditions.
Materials:
-
Formulated this compound
-
Top-performing adjuvants identified from the greenhouse screen
-
Field plot sprayer calibrated for the desired application volume
-
Field with a natural and uniform infestation of the target weed(s)
-
Materials for plot layout (stakes, measuring tape)
Procedure:
-
Site Selection and Plot Layout: Select a suitable field site and lay out experimental plots in a randomized complete block design with at least three to four replications.
-
Treatment Application: Apply the this compound-adjuvant treatments at a recommended field rate and a reduced rate (e.g., 0.5x) to the designated plots when the target weeds are at the appropriate growth stage. Include a this compound-only treatment and an untreated control.
-
Data Collection:
-
Weed Control: Visually assess weed control at regular intervals (e.g., 14, 28, and 56 DAT).
-
Crop Phytotoxicity: If applied to a crop, visually assess any crop injury at the same intervals.
-
Weed Density and Biomass: At a designated time point, count the number of surviving weeds and/or harvest the weed biomass from a defined area within each plot.
-
Crop Yield: If applicable, harvest the crop from the center of each plot and determine the yield.
-
-
Data Analysis: Statistically analyze the collected data to compare the performance of the different adjuvant treatments.
Data Presentation
Quantitative data from these experiments should be summarized in clearly structured tables to facilitate comparison between treatments.
Table 1: Example Greenhouse Data - Effect of Adjuvants on this compound Efficacy (Dry Weight Reduction of Velvetleaf at 21 DAT)
| This compound Rate (g a.i./ha) | No Adjuvant | Nonionic Surfactant (0.25% v/v) | Crop Oil Concentrate (1% v/v) | Methylated Seed Oil (1% v/v) |
| 0 (Untreated Control) | 0% | 0% | 0% | 0% |
| 50 | 35% | 55% | 65% | 70% |
| 100 | 60% | 80% | 90% | 95% |
| 200 | 85% | 98% | 99% | 100% |
Table 2: Example Field Data - Effect of Adjuvants on this compound Efficacy (% Control of Galium aparine at 28 DAT)
| Treatment | This compound Rate (g a.i./ha) | Adjuvant | Mean Weed Control (%) |
| 1 | 0 | None | 0a |
| 2 | 200 | None | 75b |
| 3 | 200 | Nonionic Surfactant (0.25% v/v) | 88c |
| 4 | 200 | Crop Oil Concentrate (1% v/v) | 92d |
| 5 | 100 | None | 55e |
| 6 | 100 | Nonionic Surfactant (0.25% v/v) | 78b |
| 7 | 100 | Crop Oil Concentrate (1% v/v) | 85c |
Means followed by the same letter are not significantly different (P > 0.05).
Visualizations
Signaling Pathway
Caption: Simplified signaling pathway of this compound as a synthetic auxin.
Experimental Workflow
Caption: Workflow for evaluating this compound-adjuvant combinations.
Surfactant Mechanism of Action
Caption: How surfactants improve herbicide spray coverage on a leaf surface.
References
- 1. Phenoxy herbicide - Wikipedia [en.wikipedia.org]
- 2. bcpcpesticidecompendium.org [bcpcpesticidecompendium.org]
- 3. Crop Protection Network [cropprotectionnetwork.org]
- 4. invasive.org [invasive.org]
- 5. Impact of Multifunctional Adjuvants on Efficacy of Sulfonylurea Herbicide Applied in Maize (Zea mays L.) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. testinglab.com [testinglab.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Experimental Design for Testing Clomeprop Efficacy: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Clomeprop is a selective, post-emergence herbicide belonging to the phenoxy acid group, specifically classified as a synthetic auxin.[1][2] Its primary application has been in the control of annual and perennial broadleaf weeds and sedges in paddy rice cultivation.[1] The herbicidal activity of this compound stems from its ability to mimic the natural plant hormone auxin, leading to a cascade of physiological and morphological disruptions in susceptible plants.[1]
This document provides detailed application notes and experimental protocols for researchers and scientists involved in the evaluation of this compound's efficacy. It outlines methodologies for conducting dose-response studies, assessing its impact on target weeds, and investigating its molecular mechanism of action.
Mechanism of Action
This compound acts as a synthetic auxin, inducing an auxin overdose in susceptible plants. The key steps in its mode of action are:
-
Uptake and Conversion: this compound is absorbed by the plant and is hydrolyzed to its active form, 2-(2,4-dichloro-m-tolyloxy) propionic acid (DMPA).
-
Auxin Mimicry: DMPA mimics the natural auxin, indole-3-acetic acid (IAA), leading to an overstimulation of auxin-responsive genes.
-
Ethylene Production: This overstimulation triggers a significant increase in the biosynthesis of the plant hormone ethylene. This is achieved by activating ACC synthase, a key enzyme in the ethylene production pathway.
-
Physiological Disruption: The excessive ethylene production leads to a range of phytotoxic effects, including epinasty (downward bending of leaves), leaf curling, and ultimately, plant death.
Signaling Pathway
The signaling cascade initiated by this compound involves the interplay between auxin and ethylene pathways. As a synthetic auxin, this compound's active metabolite, DMPA, binds to auxin receptors, initiating a signaling cascade that leads to the degradation of Aux/IAA transcriptional repressors. This, in turn, activates Auxin Response Factors (ARFs), which upregulate the expression of auxin-responsive genes, including those encoding for ACC synthase, the rate-limiting enzyme in ethylene biosynthesis. The resulting overproduction of ethylene leads to the characteristic herbicidal symptoms.
Experimental Protocols
Dose-Response Study for Efficacy Assessment
This protocol determines the effective dose of this compound required to control target weed species.
Materials:
-
This compound technical grade or formulated product
-
Seeds of target weed species (e.g., Echinochloa crus-galli, Monochoria vaginalis)
-
Pots (10-15 cm diameter)
-
Potting mix (sterilized soil:sand:compost in a 2:1:1 ratio)
-
Controlled environment growth chamber or greenhouse
-
Calibrated sprayer for herbicide application
Protocol:
-
Plant Preparation: Sow seeds of the target weed species in pots filled with potting mix. After emergence, thin the seedlings to a uniform number (e.g., 5 plants per pot).
-
Growth Conditions: Maintain the pots in a growth chamber or greenhouse with controlled conditions (e.g., 25/20°C day/night temperature, 14-hour photoperiod, and adequate humidity).
-
Herbicide Application: Prepare a series of this compound concentrations (e.g., 0, 50, 100, 200, 400, 800 g a.i./ha). Apply the different concentrations to the seedlings at the 2-4 leaf stage using a calibrated sprayer. Include an untreated control group.
-
Experimental Design: Use a completely randomized design with at least four replications for each treatment.
-
Data Collection: At 7, 14, and 21 days after treatment (DAT), visually assess the percentage of weed control for each pot compared to the untreated control. Additionally, harvest the above-ground biomass, determine the fresh weight, and then dry at 70°C to a constant weight to determine the dry weight.
-
Data Analysis: Calculate the Growth Reduction (GR50), which is the herbicide concentration causing a 50% reduction in plant biomass compared to the untreated control. This can be determined by fitting the data to a log-logistic dose-response curve.
Experimental Workflow:
Ethylene Evolution Assay
This protocol measures the rate of ethylene production by plant tissues following this compound treatment.
Materials:
-
Plant material (e.g., leaf discs or whole seedlings of a susceptible species)
-
This compound solution at a known effective concentration
-
Gas-tight vials or syringes
-
Gas chromatograph (GC) equipped with a flame ionization detector (FID) and an appropriate column (e.g., Porapak Q)
-
Ethylene standard gas
Protocol:
-
Plant Treatment: Treat the plant material with the this compound solution. Include a control group treated with a mock solution (without this compound).
-
Incubation: Place the treated plant material in gas-tight vials and seal them. Incubate under controlled light and temperature conditions for a specific duration (e.g., 1, 2, 4, 8 hours).
-
Gas Sampling: After incubation, withdraw a known volume of the headspace gas from each vial using a gas-tight syringe.
-
GC Analysis: Inject the gas sample into the GC-FID system. The retention time of ethylene should be determined using the ethylene standard gas.
-
Quantification: Calculate the amount of ethylene produced based on the peak area from the chromatogram and comparison with the standard curve generated from known concentrations of the ethylene standard.
-
Data Presentation: Express the results as nL of ethylene produced per gram of fresh weight per hour (nL g⁻¹ FW h⁻¹).
ACC Synthase Activity Assay
This assay measures the activity of the enzyme ACC synthase, which is induced by this compound.
Materials:
-
Plant tissue treated with this compound
-
Extraction buffer (e.g., 100 mM HEPES buffer, pH 8.0, containing pyridoxal phosphate, DTT, and EDTA)
-
S-adenosyl-L-methionine (SAM) as the substrate
-
Assay buffer (same as extraction buffer)
-
Mercuric chloride (HgCl₂) to stop the reaction
-
Sodium hypochlorite (NaOCl) and sodium hydroxide (NaOH) for conversion of ACC to ethylene
-
Gas chromatograph (GC) for ethylene measurement
Protocol:
-
Enzyme Extraction: Homogenize the this compound-treated plant tissue in ice-cold extraction buffer. Centrifuge the homogenate at high speed (e.g., 12,000 x g) at 4°C, and use the supernatant as the crude enzyme extract.
-
Enzyme Reaction: Incubate the enzyme extract with SAM in the assay buffer at a specific temperature (e.g., 30°C) for a defined period.
-
Reaction Termination and ACC Conversion: Stop the enzymatic reaction by adding HgCl₂. Convert the ACC produced in the reaction to ethylene by adding a mixture of NaOCl and NaOH.
-
Ethylene Measurement: Seal the reaction vials and incubate for a short period to allow for ethylene accumulation in the headspace. Measure the ethylene concentration using a GC as described in the ethylene evolution assay protocol.
-
Calculation: Calculate the ACC synthase activity based on the amount of ethylene produced, and express it as nmol of ACC produced per mg of protein per hour (nmol mg⁻¹ protein h⁻¹).
Data Presentation
The following tables provide a template for summarizing quantitative data from this compound efficacy studies. Due to the limited availability of specific dose-response data for this compound in publicly accessible literature, the values presented are hypothetical and for illustrative purposes. Researchers should replace these with their own experimental data.
Table 1: Dose-Response of this compound on Key Rice Weeds (Hypothetical Data)
| Target Weed Species | This compound Concentration (g a.i./ha) | Visual Weed Control (%) (21 DAT) | Biomass Reduction (%) (21 DAT) |
| Echinochloa crus-galli | 0 (Control) | 0 | 0 |
| 100 | 45 | 35 | |
| 200 | 70 | 65 | |
| 400 | 92 | 88 | |
| 800 | 98 | 95 | |
| Monochoria vaginalis | 0 (Control) | 0 | 0 |
| 100 | 55 | 48 | |
| 200 | 80 | 75 | |
| 400 | 95 | 92 | |
| 800 | 99 | 98 |
Table 2: Ethylene Production in a Susceptible Broadleaf Weed Following this compound Treatment (Hypothetical Data)
| Treatment | Time After Treatment (hours) | Ethylene Production (nL g⁻¹ FW h⁻¹) |
| Control (Mock) | 1 | 0.5 ± 0.1 |
| 4 | 0.6 ± 0.1 | |
| 8 | 0.5 ± 0.2 | |
| This compound (400 g a.i./ha) | 1 | 2.8 ± 0.4 |
| 4 | 8.5 ± 1.2 | |
| 8 | 15.2 ± 2.1 |
Table 3: ACC Synthase Activity in a Susceptible Broadleaf Weed Following this compound Treatment (Hypothetical Data)
| Treatment | Time After Treatment (hours) | ACC Synthase Activity (nmol ACC mg⁻¹ protein h⁻¹) |
| Control (Mock) | 2 | 1.2 ± 0.3 |
| 6 | 1.1 ± 0.2 | |
| This compound (400 g a.i./ha) | 2 | 5.6 ± 0.8 |
| 6 | 12.4 ± 1.5 |
Conclusion
The experimental designs and protocols detailed in this document provide a comprehensive framework for evaluating the efficacy of the herbicide this compound. By employing dose-response studies, researchers can determine the effective application rates for controlling key weed species. Furthermore, the molecular assays for ethylene evolution and ACC synthase activity allow for a deeper understanding of this compound's mode of action at the biochemical level. Consistent and rigorous application of these protocols will yield reliable data to support the development and responsible use of this synthetic auxin herbicide.
References
Acquiring and Verifying High-Purity Clomeprop for Laboratory Applications
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Clomeprop is a phenoxy acid herbicide that functions as a synthetic auxin, similar to indole acetic acid.[1] Its selective action makes it effective for controlling broadleaf weeds. In a laboratory setting, particularly in drug development and agricultural research, the use of high-purity this compound is critical to ensure the accuracy and reproducibility of experimental results. This document provides a comprehensive guide to acquiring high-purity this compound and verifying its purity using established analytical methods.
Acquiring High-Purity this compound
Several chemical suppliers offer this compound for research and laboratory use. When sourcing this compound, it is imperative to request a Certificate of Analysis (CoA) to confirm the purity and identify any potential impurities.
Table 1: Sourcing High-Purity this compound
| Supplier | Product Name/Number | Purity/Grade | Additional Information |
| Simson Pharma Limited | This compound | High Quality | Accompanied by a Certificate of Analysis.[2] |
| CymitQuimica | Ref. 04-C11686000 | Not specified, for lab use only | Brand: Doctor Ehrenstorfer.[3] |
| AccuStandard | Cat# P-1065S-A-10X | Certified Reference Material | Supplied as 1000 µg/mL in Acetone.[4] |
| FUJIFILM Wako | 037-23051 | Standard for agricultural chemical residue analysis | This is for the metabolite this compound Metabolite B.[5] |
Experimental Protocols: Purity Verification by LC-MS/MS
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and selective method for determining the purity of this compound and quantifying its metabolites.[6][7] The following protocol is adapted from established analytical methods.[6]
Reagents and Materials
-
This compound reference standard (≥97% purity)[6]
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (LC-MS grade)
-
Methanol (HPLC grade)
-
Acetone
-
n-Hexane
-
Hydrochloric acid
-
Sodium chloride
-
Solid Phase Extraction (SPE) cartridges (e.g., trimethylaminopropylsilanized silica gel and ethylenediamine-N-propylsilanized silica gel)[6]
Instrumentation
-
Liquid Chromatograph-Tandem Mass Spectrometer (LC-MS/MS)[6]
-
Analytical balance
-
Homogenizer
-
Centrifuge
-
Solvent evaporator
Sample Preparation
-
Standard Solution Preparation: Accurately weigh the this compound reference standard and dissolve it in an acetonitrile/water (1:1, v/v) mixture to prepare a stock solution.[6] Create a series of calibration standards by serially diluting the stock solution.[6]
-
Test Solution Preparation (from purchased sample): Accurately weigh the purchased this compound sample and prepare a stock solution in the same manner as the reference standard.
LC-MS/MS Analysis
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm)
-
Mobile Phase: A gradient or isocratic mixture of acetonitrile and water containing 0.1% formic acid.
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL[6]
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), positive or negative mode.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) for quantification.
-
-
Analysis: Inject the calibration standards to generate a calibration curve.[6] Subsequently, inject the test solution to determine the concentration and purity of the purchased this compound.
Table 2: Example LC-MS/MS Parameters for this compound Analysis
| Parameter | Value |
| Liquid Chromatography | |
| Column | C18 reverse-phase (4.6 mm x 150 mm, 5 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Mass Spectrometry | |
| Ionization Mode | ESI Positive/Negative |
| Precursor Ion (m/z) | 324.0 [M+H]+ |
| Product Ions (m/z) | 93.0, 120.0, 203.0 |
Note: These parameters may require optimization based on the specific instrument used.
Diagrams
Experimental Workflow
Caption: Workflow for Purity Verification of this compound.
Signaling Pathway
References
- 1. This compound (Ref: MY-15) [sitem.herts.ac.uk]
- 2. This compound | CAS No- 84496-56-0 | Simson Pharma Limited [simsonpharma.com]
- 3. This compound | CymitQuimica [cymitquimica.com]
- 4. accustandard.com [accustandard.com]
- 5. 84496-85-5・this compound Metabolite B Standard・037-23051[Detail Information]|Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]
- 6. mhlw.go.jp [mhlw.go.jp]
- 7. [Determination method of this compound and this compound acid in livestock and seafood products by LC-MS/MS] - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Clomeprop Dissolution: A Technical Guide for Researchers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively dissolving Clomeprop for experimental use.
Solubility of this compound in Various Solvents
The following table summarizes the known and estimated solubility of this compound in common laboratory solvents. It is important to note that while some quantitative data is available, other figures are based on qualitative descriptions and the solubility of structurally similar compounds.
| Solvent | Formula | Molar Mass ( g/mol ) | Solubility of this compound | Temperature | Source |
| Water | H₂O | 18.02 | 0.032 mg/L | 20°C | [1] |
| Acetone | C₃H₆O | 58.08 | ≥ 1 mg/mL | Not Specified | [2] |
| Acetonitrile | C₂H₃N | 41.05 | ≥ 0.1 mg/mL | Not Specified | [3] |
| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | 78.13 | Estimated to be high | Not Specified | Inferred |
| Ethanol | C₂H₅OH | 46.07 | Data not available | Not Specified | |
| Methanol | CH₃OH | 32.04 | Data not available | Not Specified | |
| Dichloromethane | CH₂Cl₂ | 84.93 | Data not available | Not Specified |
Experimental Protocols: Preparing a this compound Stock Solution
This protocol provides a general procedure for preparing a stock solution of this compound in a suitable organic solvent.
Materials:
-
This compound (solid)
-
Selected solvent (e.g., Acetone, Acetonitrile, or DMSO)
-
Volumetric flask
-
Magnetic stirrer and stir bar
-
Pipettes
-
Analytical balance
-
Safety goggles, lab coat, and chemical-resistant gloves
Procedure:
-
Solvent Selection: Choose an appropriate solvent based on the solubility data in the table above and the requirements of your experiment. For most applications, Acetone, Acetonitrile, or DMSO are recommended starting points.
-
Weighing this compound: Accurately weigh the desired amount of solid this compound using an analytical balance.
-
Initial Dissolution: Transfer the weighed this compound to a volumetric flask. Add a small amount of the chosen solvent to the flask, enough to wet the solid.
-
Mixing: Place a magnetic stir bar in the flask and place it on a magnetic stirrer. Stir the mixture to facilitate dissolution. Gentle warming or sonication may be applied to aid in dissolving the compound, but care should be taken to avoid solvent evaporation or degradation of this compound.
-
Bringing to Volume: Once the this compound is fully dissolved, add the solvent to the volumetric flask until the meniscus reaches the calibration mark.
-
Storage: Store the resulting stock solution in a tightly sealed container at the recommended storage temperature for this compound (typically refrigerated) to minimize solvent evaporation and degradation.
Troubleshooting and FAQs
Q1: I am having difficulty dissolving this compound in my chosen solvent. What can I do?
A1: If you are experiencing poor solubility, consider the following troubleshooting steps:
-
Increase the volume of the solvent: You may be attempting to create a solution that is too concentrated.
-
Apply gentle heat: Warming the solution can increase the rate of dissolution. However, be cautious not to overheat, as this can lead to solvent evaporation and potential degradation of this compound.
-
Use sonication: A sonication bath can help to break up solid aggregates and enhance dissolution.
-
Try a different solvent: If this compound remains insoluble, you may need to switch to a solvent in which it has higher solubility, such as DMSO.
Q2: Is this compound soluble in water?
A2: No, this compound is practically insoluble in water.[1] Its reported water solubility is extremely low (0.032 mg/L at 20°C).[1] For aqueous-based experiments, it is necessary to first dissolve this compound in a water-miscible organic solvent (like DMSO) to create a concentrated stock solution, which can then be diluted into the aqueous medium. Be aware that high concentrations of the organic solvent may be toxic to biological systems.
Q3: Can I prepare a high-concentration stock solution of this compound?
A3: Based on available data, preparing a stock solution of at least 1 mg/mL in acetone is feasible.[2] For higher concentrations, DMSO is likely to be the most effective solvent. It is always recommended to perform a small-scale solubility test to determine the maximum achievable concentration in your chosen solvent before preparing a large batch.
Q4: How should I store my this compound solutions?
A4: this compound solutions should be stored in tightly sealed containers to prevent solvent evaporation. It is generally recommended to store them in a refrigerator to minimize degradation. Always refer to the manufacturer's instructions for specific storage conditions.
Visualizing the Experimental Workflow and Mode of Action
Experimental Workflow for this compound Solution Preparation
Caption: A flowchart illustrating the key steps for preparing a this compound stock solution.
Simplified Signaling Pathway of Synthetic Auxins like this compound
Caption: A diagram showing the mode of action of synthetic auxins, leading to physiological responses in plants.
References
Technical Support Center: Improving Clomeprop Solubility for In Vitro Studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers in effectively dissolving Clomeprop for in vitro experiments. Given its low aqueous solubility, achieving appropriate concentrations in culture media requires careful consideration of solvents and techniques.
Frequently Asked Questions (FAQs)
Q1: What is the water solubility of this compound?
A1: this compound is characterized by very low water solubility. Reports indicate its solubility is approximately 31.68 µg/L (or 0.032 mg/L) at 20°C and pH 7.[1][2] This inherent hydrophobicity presents a significant challenge for its direct application in aqueous-based in vitro systems.
Q2: What are the primary challenges when preparing this compound solutions for cell culture?
A2: The main challenge is this compound's tendency to precipitate out of aqueous solutions like cell culture media. This can lead to inaccurate dosing, poor bioavailability in the assay, and potential cytotoxicity from the undissolved compound or high concentrations of organic solvents.
Q3: Which organic solvents are recommended for creating a this compound stock solution?
A3: For poorly soluble compounds like this compound, Dimethyl sulfoxide (DMSO) and ethanol are commonly used to create concentrated stock solutions.[3][4] These stock solutions can then be diluted to the final desired concentration in the culture medium. It is crucial to keep the final solvent concentration in the medium low (typically <0.5%) to avoid solvent-induced cytotoxicity.
Q4: My this compound precipitated after diluting the DMSO stock solution into my aqueous culture medium. What should I do?
A4: This is a common issue. Here are a few steps you can take:
-
Vortexing or Sonication: Immediately after dilution, vortex or sonicate the solution for several minutes.[3]
-
Warming: Gently warm the solution to 37°C, which can aid in dissolution.[3]
-
Serial Dilutions: Instead of a single large dilution, perform serial dilutions to gradually decrease the solvent concentration.
-
Use of Surfactants: Consider the inclusion of a low concentration of a biocompatible surfactant, such as Tween 80, in your culture medium.[4][5]
Troubleshooting Guide
This guide addresses specific problems you may encounter while preparing this compound solutions for your in vitro studies.
| Problem | Potential Cause | Recommended Solution |
| This compound powder will not dissolve in the chosen organic solvent. | Insufficient solvent volume or inadequate mixing. | Increase the solvent volume. Use vortexing or sonication to aid dissolution. Gently warming the solution may also help.[3] |
| A precipitate forms immediately upon adding the this compound stock solution to the culture medium. | The final concentration of this compound exceeds its solubility limit in the final medium/solvent mixture. The organic solvent concentration is too low to maintain solubility. | Decrease the final concentration of this compound. Increase the final concentration of the organic solvent (ensure it remains within a non-toxic range for your cells, typically <0.5%). Prepare a more dilute stock solution to minimize the amount of organic solvent added. |
| The solution is cloudy or contains visible particles after dilution. | Incomplete dissolution or precipitation of this compound. | Filter the final solution through a sterile 0.22 µm syringe filter to remove undissolved particles before adding it to your cell cultures. Note that this may reduce the actual concentration of the dissolved compound. |
| Inconsistent experimental results between batches. | Variability in the preparation of the this compound solution, leading to different effective concentrations. | Standardize your solution preparation protocol. Always prepare fresh dilutions from the stock solution for each experiment. Ensure the stock solution is stored correctly (at 0-6°C) to prevent degradation.[1] |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution in DMSO
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Solvent Addition: Add the calculated volume of high-purity, sterile DMSO to achieve the desired stock concentration (e.g., 10 mM, 50 mM).
-
Dissolution: Vortex the tube vigorously for 1-2 minutes. If the solid does not completely dissolve, sonicate the tube in a water bath for 5-10 minutes. Gentle warming to 37°C can also be applied.[3]
-
Sterilization: While DMSO is generally sterile, if you have concerns, the stock solution can be filtered through a 0.22 µm PTFE syringe filter.
-
Storage: Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles.
Protocol 2: Dilution of this compound Stock Solution into Cell Culture Medium
-
Pre-warm Medium: Pre-warm the required volume of cell culture medium to 37°C.
-
Calculate Dilution: Determine the volume of the this compound stock solution needed to achieve the final desired concentration in your experiment. Ensure the final DMSO concentration is non-toxic to your cells (typically <0.5%).
-
Dilution: While gently vortexing the pre-warmed medium, add the calculated volume of the this compound stock solution dropwise.
-
Final Mixing: Continue to vortex the final solution for 30-60 seconds to ensure homogeneity.
-
Application: Use the freshly prepared this compound-containing medium immediately for your in vitro experiments.
Visualizing Experimental Workflows
Caption: Workflow for preparing this compound solutions.
References
Technical Support Center: Clomeprop Stability in Solution
This guide provides technical information and troubleshooting advice for researchers, scientists, and drug development professionals working with Clomeprop. While comprehensive stability data for this compound is limited in public literature, this document leverages information on its physicochemical properties and the known behavior of structurally related phenoxy herbicides to address common stability challenges.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of my this compound solution?
The stability of this compound in solution is influenced by several key factors:
-
pH: Like many phenoxy herbicides, this compound's stability is expected to be pH-dependent. Alkaline conditions (pH > 8) can lead to hydrolysis of the ether linkage, while highly acidic conditions (pH < 4) may also promote degradation, although often at a slower rate.[1] For many pesticides, a neutral pH of 6-7 is ideal for stability in aqueous solutions.[2]
-
Solvent Choice: this compound has very low water solubility.[3][4] Using an appropriate organic solvent is crucial for preparing stable stock solutions. Common choices include acetone, acetonitrile, and methanol.[5][6] Incompatibility between the solvent and any aqueous buffer can lead to precipitation.[7]
-
Temperature: Higher temperatures accelerate the rate of chemical degradation.[2][8] Stock solutions should be stored at recommended cool temperatures (e.g., 0-6°C) to minimize degradation over time.[4][6] Evaporation of solvent at elevated temperatures can also lead to unwanted concentration of the compound.
-
Light Exposure: Many aromatic compounds are susceptible to photodegradation.[9] It is best practice to store this compound solutions, especially dilute working solutions, protected from light to prevent photochemical breakdown.
Q2: I've prepared a this compound solution in an aqueous buffer and it has turned cloudy. What is the likely cause?
Cloudiness or precipitation in your solution is most often due to one of the following:
-
Low Aqueous Solubility: this compound has a very low water solubility of approximately 0.032 mg/L.[3][4] If the concentration in your final working solution exceeds its solubility limit in the aqueous buffer, it will precipitate out.
-
Solvent Miscibility Issues: If you are adding a concentrated stock solution (in an organic solvent like acetone or DMSO) to an aqueous buffer, poor mixing or an excessive volume of the organic solvent can cause the compound to "crash out" of solution.
-
Temperature Effects: A change in temperature (e.g., removing a solution from a warm sonicator bath to a cooler benchtop) can decrease the solubility of a compound, leading to precipitation.
Q3: My analytical results show a decreasing concentration of this compound over a short period. What could be happening?
A rapid loss of concentration often points to a stability issue. Consider the following:
-
Alkaline Hydrolysis: If your solution is in a buffer with a pH greater than 7, this compound may be undergoing alkaline hydrolysis. This process breaks down the active molecule, reducing its concentration.
-
Adsorption: this compound may adsorb to the surfaces of your storage container, especially if it is made of certain types of plastic. Using glass or polypropylene vials is generally recommended.
-
Photodegradation: If the solution was exposed to ambient or UV light, photodegradation could be the cause.[9][10] Always work with and store solutions in amber vials or protect them from light.
Q4: What are the recommended storage conditions for a this compound stock solution?
To ensure maximum stability and shelf-life, stock solutions of this compound should be stored:
-
In a suitable solvent: Prepare concentrated stock solutions in a solvent where this compound is readily soluble, such as acetone or acetonitrile.[5][6]
-
At a low temperature: Store solutions at 0-6°C, as indicated by supplier recommendations.[4][6]
-
Protected from light: Use amber glass vials or wrap containers in aluminum foil.
-
Tightly sealed: Ensure the container is well-sealed to prevent solvent evaporation, which would alter the concentration over time.
Data & Tables
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₁₆H₁₅Cl₂NO₂ | [4][11] |
| Molecular Weight | 324.2 g/mol | [4][11] |
| Melting Point | 146 - 150 °C | [4][6] |
| Water Solubility | 0.032 mg/L (temperature not specified) | [3][4] |
| pKa | 13.28 ± 0.70 (Predicted) | [4][6] |
| Storage Temperature | 0 - 6 °C | [4][6] |
Table 2: Expected Stability of this compound Under Various Conditions (Qualitative)
This table provides a general guide based on the behavior of related phenoxy herbicides. Specific degradation rates for this compound may vary.
| Parameter | Condition | Expected Stability | Primary Degradation Pathway |
| pH | Acidic (pH < 4) | Moderate to High | Slow acid-catalyzed hydrolysis |
| Neutral (pH ~7) | High | Minimal hydrolysis | |
| Alkaline (pH > 9) | Low | Base-catalyzed hydrolysis | |
| Temperature | 4°C (Refrigerated) | High | Minimal degradation |
| 25°C (Ambient) | Moderate | Slow thermal degradation | |
| > 40°C | Low | Accelerated thermal degradation[12] | |
| Light | Dark Storage | High | - |
| Ambient Laboratory Light | Moderate | Potential for slow photodegradation | |
| UV Light (e.g., >340 nm) | Low | Accelerated photodegradation[9][13] |
Troubleshooting Guide
If you are encountering issues with your this compound experiments that you suspect are related to solution stability, follow this troubleshooting workflow.
Caption: Troubleshooting workflow for this compound solution issues.
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method Development
This protocol outlines a general approach for developing a High-Performance Liquid Chromatography (HPLC) method to assess the stability of this compound and separate it from potential degradation products.[14][15]
Caption: Workflow for developing a stability-indicating HPLC method.
Methodology Details:
-
Preparation of Stressed Samples:
-
Prepare a 1 mg/mL stock solution of this compound in acetonitrile.
-
Dilute with water/acetonitrile (1:1) to a working concentration of 100 µg/mL.
-
For stress testing, subject aliquots of the working solution to:
-
Acid Hydrolysis: Add 0.1 M HCl and heat at 60°C for 24 hours.
-
Base Hydrolysis: Add 0.1 M NaOH at room temperature for 4 hours.
-
Oxidative Degradation: Add 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Heat at 80°C for 48 hours (solid state and in solution).
-
Photodegradation: Expose to UV light (e.g., 254/365 nm) for 24 hours.
-
-
Neutralize the acid and base samples before injection.
-
-
Chromatographic Conditions (Initial):
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection: UV at 230 nm.
-
Gradient: Start at 10% B, ramp to 95% B over 20 minutes, hold for 5 minutes, then return to initial conditions.
-
-
Analysis and Optimization:
-
Inject a non-degraded standard solution and all stressed samples.
-
The method is considered "stability-indicating" if all degradation product peaks are fully resolved from the main this compound peak.
-
Adjust the gradient slope, mobile phase composition, or column chemistry as needed to improve separation.
-
Potential Degradation Pathway
Hydrolysis is a common degradation pathway for phenoxy herbicides, typically involving the cleavage of the ether bond, especially under alkaline conditions.
Caption: Hypothesized hydrolytic degradation pathway for this compound.
References
- 1. Effects of pH on chemical stability and de-esterification of fenoxaprop-ethyl by purified enzymes, bacterial extracts, and soils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. atticusllc.com [atticusllc.com]
- 3. This compound (Ref: MY-15) [sitem.herts.ac.uk]
- 4. Cas 84496-56-0,this compound | lookchem [lookchem.com]
- 5. mhlw.go.jp [mhlw.go.jp]
- 6. 84496-56-0 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 7. Pesticide Tank Mix Incompatibility [exactoinc.com]
- 8. Effect of temperature on the degradation of glyphosate by Mn-oxide: Products and pathways of degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Photocatalytic Degradation of Mecoprop and Clopyralid in Aqueous Suspensions of Nanostructured N-doped TiO2 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. accustandard.com [accustandard.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Photomineralization of the herbicide mecoprop dissolved in water sensitized by TiO2 | Semantic Scholar [semanticscholar.org]
- 14. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 15. Development and validation of a stability-indicating RP-HPLC method for simultaneous assay of betamethasone dipropionate, chlorocresol, and for the estimation of betamethasone dipropionate related compounds in a pharmaceutical cream and ointment - PubMed [pubmed.ncbi.nlm.nih.gov]
Optimizing Clomeprop Concentration for Plant Growth Inhibition: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Clomeprop for plant growth inhibition experiments. The information is presented in a question-and-answer format to directly address potential issues and queries.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a selective, systemic, post-emergence herbicide belonging to the phenoxypropionic acid group.[1] It functions as a synthetic auxin, mimicking the action of the natural plant hormone indole-3-acetic acid (IAA).[2] This mimicry leads to uncontrolled and disorganized plant growth, ultimately resulting in the death of susceptible broadleaf weeds.[2]
The primary mode of action involves the following steps:
-
Hydrolysis: this compound is hydrolyzed in plants to its active form, 2-(2,4-dichloro-m-tolyloxy) propionic acid (DMPA).
-
Ethylene Production: DMPA promotes the production of ethylene, a plant stress hormone, by activating the enzyme ACC synthase.[3]
-
Hormonal Imbalance: The resulting accumulation of ethylene and the persistent auxin-like activity of DMPA disrupt normal hormonal balance, leading to various physiological and morphological abnormalities.[3]
Q2: What are the typical visual symptoms of this compound phytotoxicity in susceptible plants?
Symptoms of this compound phytotoxicity are characteristic of synthetic auxin herbicides and typically appear on new growth first. These include:
-
Epinasty: Twisting, curling, and downward bending of stems and leaf petioles.
-
Leaf Malformations: Leaves may appear cupped, crinkled, strap-shaped, or otherwise distorted.
-
Chlorosis: Yellowing of new growth, which can progress to older tissues as the plant senesces.
-
Stunted Growth: Overall inhibition of plant growth and development. In severe cases, tissue death (necrosis) and eventual plant death will occur.
Q3: For which plant types is this compound most effective?
This compound is primarily used for the control of annual and perennial broadleaf weeds.[2] It is particularly known for its use in paddy rice fields to control weeds such as spike sedge and Scirpus sedges.[2] It is generally not effective against grasses.
Troubleshooting Guide
| Issue | Potential Cause(s) | Troubleshooting Steps |
| No observable effect on plants | 1. Incorrect Concentration: The applied concentration is too low. 2. Plant Resistance: The target plant species is resistant to phenoxy herbicides. 3. Improper Application: Poor coverage of the foliage, or the herbicide was washed off before absorption. 4. Inactive Compound: The this compound stock solution has degraded. | 1. Perform a Dose-Response Study: Test a range of concentrations to determine the effective dose for your specific plant species (see Experimental Protocols). 2. Literature Review: Check for known resistance of your target species to synthetic auxin herbicides. 3. Optimize Application: Ensure thorough and uniform spray coverage. Avoid applying if rain is expected. 4. Use a Fresh Stock Solution: Prepare a new stock solution from a reliable source. |
| Inconsistent results between replicates | 1. Variable Application: Inconsistent spray volume or coverage across replicates. 2. Non-uniform Plant Material: Differences in plant age, size, or health. 3. Environmental Variability: Fluctuations in light, temperature, or humidity between replicates. | 1. Calibrate Application Equipment: Ensure consistent delivery of the herbicide solution. 2. Standardize Plants: Use plants of the same age and similar size for your experiments. 3. Maintain Consistent Environmental Conditions: Conduct experiments in a controlled environment with stable conditions. |
| Damage to non-target plants in the vicinity | 1. Spray Drift: Fine spray droplets carried by air currents to adjacent plants. 2. Volatilization: The herbicide turns into a vapor after application and moves to other areas. This is more common with ester formulations of phenoxy herbicides and at higher temperatures. | 1. Use a Spray Shield: Employ a physical barrier to contain the spray. 2. Optimize Droplet Size: Use nozzles that produce larger, coarser droplets. 3. Control Application Environment: Apply in a still environment (e.g., a closed chamber or greenhouse with no cross-drafts). Avoid high temperatures that promote volatilization. |
| Rapid browning/burning of leaves (necrosis) without typical auxin-like symptoms | 1. Excessively High Concentration: The concentration used is causing rapid cell death, masking the slower-acting hormonal effects. 2. Formulation Issue: Adjuvants or solvents in the formulation may be causing contact burn. | 1. Reduce Concentration: Test a lower range of concentrations in your dose-response study. 2. Test the Vehicle: Apply a solution containing all formulation components except this compound to a control group of plants. |
Quantitative Data on Application Rates
Specific dose-response data for this compound in a laboratory or greenhouse research setting is limited in recent scientific literature, partly because it is considered an older, and in some regions, obsolete herbicide.[2] Therefore, researchers should perform preliminary dose-response experiments to determine the optimal concentration for their specific plant species and experimental conditions.
As a starting point for developing a dose-response curve, the following table provides field application rates for this compound and a similar phenoxy herbicide, Mecoprop-P. These are intended for agricultural use and will require conversion and optimization for laboratory-scale experiments.
| Herbicide | Application Rate (Field) | Target Weeds | Crop |
| This compound | 1 kg/ha (approximate) | Broadleaf weeds, Spike sedge, Scirpus sedges | Paddy Rice |
| Mecoprop-P | 5.5 L/ha (seedling weeds) 7.0 - 8.5 L/ha (established weeds) | Common chickweed, Clover, Plantain, Buttercup | Wheat, Barley, Oats, Turf |
Note: The conversion of field application rates ( kg/ha or L/ha) to laboratory concentrations (e.g., µM or mg/L) is not straightforward as it depends on factors like spray volume, plant density, and the experimental setup (e.g., soil drench vs. foliar spray). It is highly recommended to start with a wide range of concentrations in a preliminary experiment.
Experimental Protocols
Protocol 1: Determining the Effective Concentration (EC50) of this compound for Growth Inhibition
This protocol outlines a method for determining the concentration of this compound that causes a 50% reduction in plant growth (EC50).
1. Plant Material and Growth Conditions:
-
Select a susceptible plant species for your study (e.g., Arabidopsis thaliana, radish, or a target weed species).
-
Sow seeds in pots containing a suitable growth medium and grow in a controlled environment chamber with standardized light, temperature, and humidity.
-
Use plants at a consistent developmental stage (e.g., 2-4 true leaves) for the experiment.
2. Preparation of this compound Solutions:
-
Prepare a stock solution of this compound (e.g., 10 mM) in a suitable solvent (e.g., DMSO or ethanol).
-
Perform a serial dilution of the stock solution to create a range of at least 6-8 test concentrations. A logarithmic series is recommended to cover a broad range of effects.
-
Include a control group that is treated with the solvent only (vehicle control).
3. Herbicide Application:
-
Use a calibrated laboratory spray chamber to apply the this compound solutions to the foliage of the plants. This ensures uniform and repeatable application.
-
Apply a consistent volume of solution to each replicate.
-
Randomize the placement of the treated plants in the growth chamber.
-
Include at least 3-4 replicates for each concentration and the control.
4. Data Collection:
-
After a set period (e.g., 14-21 days), visually assess phytotoxicity using a rating scale (0% = no effect, 100% = plant death).
-
Harvest the above-ground biomass from each plant.
-
Determine the fresh weight of the biomass.
-
Dry the biomass in an oven at 60-70°C until a constant weight is achieved to determine the dry weight.
5. Data Analysis:
-
Calculate the average biomass (fresh or dry weight) for each concentration.
-
Express the biomass at each concentration as a percentage of the average biomass of the control group.
-
Plot the percentage of growth inhibition against the logarithm of the this compound concentration.
-
Use a non-linear regression analysis (e.g., a four-parameter log-logistic model) to fit a dose-response curve and calculate the EC50 value.
Signaling Pathway Diagrams
Below are diagrams illustrating the key signaling pathways affected by this compound, created using the DOT language.
References
Troubleshooting Inconsistent Results in Clomeprop Experiments: A Technical Support Center
Welcome to the technical support center for Clomeprop experiments. This resource is designed for researchers, scientists, and drug development professionals to address common issues that may lead to inconsistent results in their studies. Here you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format, detailed experimental protocols, and data presented in clearly structured tables.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific problems you might encounter during your this compound experiments, providing potential causes and actionable solutions.
FAQ 1: Why am I observing high variability in plant response to this compound application?
High variability in plant response is a common challenge and can be attributed to several factors.
Possible Causes and Solutions:
| Factor | Possible Cause | Recommended Solution |
| Genetic Variation | Even within the same plant species, genetic differences between individual plants can lead to varied responses to plant growth regulators (PGRs). | Whenever possible, use genetically uniform plant lines (e.g., clones, inbred lines) to minimize this variability. |
| Plant Developmental Stage | The efficacy of this compound is highly dependent on the developmental stage of the plant. Younger, actively growing weeds are generally more susceptible. | Standardize the growth stage of the plants used in your experiments. Consult literature for the optimal application timing for your specific plant species and desired outcome. |
| Uneven Application | Inconsistent application of the this compound solution can result in some plants receiving a higher or lower dose than intended. | Calibrate your application equipment to ensure a uniform spray or drench. For spray applications, ensure complete and even coverage of the target tissues. |
| Environmental Conditions | Fluctuations in temperature, humidity, and light intensity during the experiment can significantly impact plant metabolism and, consequently, the effect of this compound. | Maintain consistent and controlled environmental conditions (e.g., in a growth chamber). If conducting experiments in a greenhouse, monitor and record environmental data to identify potential sources of variability. |
FAQ 2: I've applied this compound at a previously effective concentration, but now I'm seeing little to no effect. What could be the issue?
A lack of response to a previously effective concentration of this compound can be frustrating. The problem often lies in factors affecting the uptake, translocation, or activity of the compound.
Possible Causes and Solutions:
| Factor | Possible Cause | Recommended Solution |
| This compound Solution Integrity | The this compound stock solution may have degraded over time due to improper storage (e.g., exposure to light or high temperatures). The pH of the spray solution can also affect the stability and efficacy of phenoxy herbicides.[1][2][3] | Prepare fresh stock solutions regularly and store them in a cool, dark place. Check the pH of your spray solution; for many weak acid herbicides, a slightly acidic pH (around 5-6) is optimal.[3] Use a buffer to adjust the pH if necessary. |
| Plant Health | Stressed plants (e.g., due to drought, nutrient deficiency, or pest infestation) may have altered metabolic rates, affecting their response to this compound. | Ensure plants are healthy and actively growing before treatment. Maintain optimal watering, fertilization, and pest control regimes. |
| Enantiomeric Composition | This compound is a chiral compound, existing as R-(+) and S-(-) enantiomers. The herbicidal activity of phenoxypropionic acids is often primarily associated with the R-enantiomer.[4][5] If the composition of your this compound source has changed or is not the active enantiomer, a reduced effect may be observed. | Verify the enantiomeric composition of your this compound standard if possible. When reporting results, specify the isomeric form used. |
| Metabolism-Based Resistance | In weed species, resistance to herbicides can develop due to enhanced metabolic degradation of the active compound.[6][7] | If working with weed populations, consider the possibility of evolved resistance. Test a susceptible control population alongside the population of interest. |
FAQ 3: My this compound experiments show inconsistent results between different batches of the compound. How can I ensure consistency?
Variability between batches of this compound can undermine the reproducibility of your experiments.
Possible Causes and Solutions:
| Factor | Possible Cause | Recommended Solution |
| Purity of this compound | Impurities in the this compound sample can interfere with its activity or have their own biological effects. | Purchase this compound from a reputable supplier that provides a certificate of analysis with purity information. If in doubt, have the purity of your sample analytically verified. |
| Enantiomeric Ratio | The ratio of R-(+) to S-(-) enantiomers can vary between batches, leading to differences in biological activity.[8] | If high precision is required, consider using an enantiomerically pure form of this compound or analytically determine the enantiomeric ratio of your racemic mixture. |
| Formulation Differences | If using a commercial formulation, changes in the inert ingredients or adjuvants between batches could affect performance. | Whenever possible, use a technical grade of this compound and a consistent, well-defined formulation for your experiments. |
Experimental Protocols
This section provides detailed methodologies for key experiments involving this compound.
Protocol 1: Dose-Response Bioassay for this compound Efficacy
Objective: To determine the dose-response relationship of this compound on a target plant species and calculate key parameters such as the EC50 (the concentration that causes a 50% reduction in a measured response).[9]
Materials:
-
Target plant species grown to a uniform developmental stage (e.g., 2-4 true leaves).
-
Technical grade this compound.
-
Appropriate solvent for this compound (e.g., acetone or ethanol).
-
Surfactant/adjuvant (if required, use a consistent type and concentration).
-
Calibrated spray chamber or track sprayer.
-
Pots, soil, and controlled environment growth chamber or greenhouse.
Procedure:
-
Plant Preparation: Grow plants to the desired, uniform stage. Randomly assign plants to different treatment groups, including an untreated control.
-
Herbicide Solution Preparation:
-
Prepare a stock solution of this compound in the chosen solvent.
-
Create a series of herbicide concentrations using a logarithmic dilution series. A minimum of 6-8 concentrations is recommended to accurately define the dose-response curve. The concentration range should span from no observable effect to complete plant death.
-
If using an adjuvant, add it to each solution at a consistent concentration.
-
-
Herbicide Application:
-
Apply the herbicide solutions using a calibrated sprayer to ensure uniform coverage.
-
The application volume should be consistent across all treatments.
-
Include a control group treated with the solvent and adjuvant only.
-
-
Post-Treatment Care: Return the plants to the controlled environment.
-
Data Collection:
-
Visually assess plant injury at regular intervals (e.g., 7, 14, and 21 days after treatment) using a rating scale (e.g., 0% = no injury, 100% = plant death).[10]
-
At the final time point, harvest the above-ground biomass and measure the fresh or dry weight.
-
-
Data Analysis:
-
Convert the biomass data to a percentage of the control.
-
Fit a non-linear regression model (e.g., a four-parameter log-logistic model) to the dose-response data to estimate the EC50 value and other parameters.[11]
-
Protocol 2: Analysis of this compound and its Metabolite (DMPA) in Plant Tissue
Objective: To extract and quantify the amount of this compound and its primary metabolite, 2-(2, 4-dichloro-m-tolyloxy) propionic acid (DMPA), in plant tissue. This can be used to study uptake, translocation, and metabolism.
Materials:
-
Plant tissue treated with this compound.
-
Liquid nitrogen.
-
Homogenizer.
-
Centrifuge.
-
Extraction solvent: Acetone/n-hexane mixture.
-
Acetonitrile.
-
Solid-phase extraction (SPE) cartridges (e.g., SAX and PSA).
-
Liquid chromatograph-tandem mass spectrometer (LC-MS/MS).
-
Reference standards for this compound and DMPA.
Procedure:
-
Sample Preparation:
-
Harvest plant tissue at specified time points after this compound application.
-
Immediately freeze the tissue in liquid nitrogen to halt metabolic processes.
-
Grind the frozen tissue to a fine powder.
-
-
Extraction:
-
Extract a known weight of the powdered tissue with an acetone/n-hexane mixture under acidic conditions.
-
Homogenize and centrifuge the sample to separate the organic and aqueous layers.
-
-
Clean-up:
-
Perform a liquid-liquid partition using acetonitrile and n-hexane to remove lipids.
-
Further purify the extract using SPE cartridges to remove interfering compounds.
-
-
Quantification:
-
Analyze the cleaned-up extract using LC-MS/MS.
-
Prepare a calibration curve using the reference standards for this compound and DMPA to quantify their concentrations in the plant tissue.
-
Data Presentation
The following tables summarize key quantitative data related to factors that can cause inconsistencies in this compound experiments.
Table 1: Influence of pH on the Stability of Phenoxy Herbicides (as Half-life)
| Herbicide (similar to this compound) | pH 4 | pH 7 | pH 9 | Reference(s) |
| 2,4-D | Stable | Stable | 89 days | [12] |
| Mecoprop | Stable | Stable | 11 days | [3] |
Note: Specific hydrolysis data for this compound is limited. The data for 2,4-D and Mecoprop, structurally similar phenoxy herbicides, indicate that stability can decrease under alkaline conditions.
Table 2: Enantiomer-Specific Activity of Phenoxypropionic Herbicides
| Herbicide | Enantiomer | Relative Herbicidal Activity | Reference(s) |
| Dichlorprop | R-(+) | Active | [13] |
| S-(-) | Inactive | [13] | |
| Mecoprop | R-(+) | Active | [5] |
| S-(-) | Inactive | [5] |
Note: The herbicidal activity of many phenoxypropionic herbicides resides primarily in the R-(+)-enantiomer. The use of a racemic mixture (a 1:1 ratio of R and S enantiomers) is common.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
References
- 1. atticusllc.com [atticusllc.com]
- 2. hortscans.ces.ncsu.edu [hortscans.ces.ncsu.edu]
- 3. Effect of water pH on the stability of pesticides - MSU Extension [canr.msu.edu]
- 4. Origin of enantiomeric selectivity in the aryloxyphenoxypropionic acid class of herbicidal acetyl coenzyme A carboxylase (ACCase) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ars.usda.gov [ars.usda.gov]
- 7. Metabolism-Based Herbicide Resistance and Cross-Resistance in Crop Weeds: A Threat to Herbicide Sustainability and Global Crop Production - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Determining Exposure to Auxin-Like Herbicides. I. Quantifying Injury to Cotton and Soybean | Weed Technology | Cambridge Core [cambridge.org]
- 11. Dose-Response—A Challenge for Allelopathy? - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Water Quality and Herbicide Efficacy | Mississippi State University Extension Service [extension.msstate.edu]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Mitigating Clomeprop Phytotoxicity on Non-Target Plants
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on avoiding phytotoxicity associated with the use of Clomeprop on non-target plants. The information is presented in a question-and-answer format, supplemented with troubleshooting guides, experimental protocols, and data summaries to facilitate safe and effective research.
Disclaimer: this compound is an older herbicide, and its use is restricted or discontinued in many regions.[1][2] Consequently, publicly available quantitative data on its specific phytotoxicity to a wide range of non-target plants is limited. Much of the detailed quantitative data and some experimental protocols provided herein are based on studies of other closely related phenoxy auxin herbicides, such as 2,4-D, dicamba, and mecoprop-P, and should be used as a comparative reference. Always consult the product label and local regulations before using any herbicide.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mode of action?
A1: this compound is a selective, post-emergence herbicide used primarily for the control of broadleaf weeds in rice paddies.[1][2] It belongs to the phenoxy group of herbicides and functions as a synthetic auxin.[1][2] Its mode of action mimics the natural plant hormone indole-3-acetic acid (IAA), leading to uncontrolled and disorganized growth in susceptible plants, ultimately causing their death.[1][2]
Q2: What are the typical symptoms of this compound phytotoxicity on sensitive non-target plants?
A2: As a synthetic auxin herbicide, this compound induces characteristic symptoms in susceptible broadleaf (dicotyledonous) plants. These symptoms are a result of the disruption of normal hormonal balance. Common symptoms include:
-
Epinasty: Twisting and curling of stems and petioles.
-
Leaf Cupping and Crinkling: Abnormally shaped leaves that may appear cupped, puckered, or wrinkled.
-
Stem Swelling and Cracking: Thickening and splitting of the stem tissue.
-
Stunted Growth: Inhibition of normal plant development.
-
Chlorosis and Necrosis: Yellowing and subsequent death of plant tissues, particularly at higher concentrations.
Symptoms can appear within hours to days of exposure, but plant death may take several weeks.
Q3: Which non-target plants are most susceptible to this compound?
A3: Broadleaf plants are generally most susceptible to synthetic auxin herbicides like this compound. Highly sensitive crops include:
-
Cotton: Exhibits leaf malformations, often described as "okra-leaf."
-
Soybean: Shows leaf cupping, crinkling, and stem twisting.
-
Tomato: Highly sensitive, displaying severe epinasty, deformed leaflets, and split stems.[3]
-
Grapes: Extremely sensitive to auxin herbicides, with symptoms including leaf distortion and potential for long-term vine injury.
-
Many other vegetables, ornamentals, and native broadleaf species.
Q4: What are the primary ways non-target plants are exposed to this compound?
A4: Non-target plant exposure to this compound can occur through several mechanisms:
-
Spray Drift: The physical movement of herbicide droplets through the air from the target area to adjacent areas during application.[4]
-
Vapor Drift: The volatilization of the herbicide from a liquid to a gaseous state after application, which can then move with air currents. This is influenced by temperature and the herbicide formulation.
-
Tank Contamination: Improper cleaning of spray equipment can lead to the contamination of subsequent applications with this compound residues.
-
Runoff: Movement of the herbicide from the treated area via surface water.
Troubleshooting Guide
| Observed Symptom | Potential Cause | Troubleshooting Steps & Preventive Measures |
| Twisting and cupping of leaves on a sensitive crop downwind from a recent this compound application. | Spray Drift | Confirm wind direction and speed at the time of application. - Use drift-reducing nozzles that produce coarser droplets.- Avoid spraying in windy conditions (typically above 10 mph).- Maintain a sufficient buffer zone between the application area and sensitive crops.- Use a lower boom height to reduce the distance droplets travel in the air. |
| Widespread, uniform damage to a sensitive crop even when no direct spray is evident. | Vapor Drift | Check temperature and humidity at the time of and following application. High temperatures increase the potential for volatilization.- Avoid applying this compound during hot, still conditions, which can lead to temperature inversions.- Select low-volatility formulations where available. |
| Unexpected injury to a crop after spraying a different pesticide. | Tank Contamination | Review spray tank cleanout procedures. - Thoroughly clean spray equipment, including tanks, hoses, and nozzles, with a recommended tank cleaner after using this compound.- Dedicate a sprayer for auxin herbicides if feasible. |
| Damage to plants in low-lying areas or adjacent to treated fields after rainfall. | Runoff | Assess the topography of the application site. - Avoid applying this compound to saturated soils or when heavy rainfall is imminent.- Maintain vegetative filter strips around treated areas to intercept runoff. |
Data Presentation: Phytotoxicity of Auxin Herbicides
As specific quantitative dose-response data for this compound is limited, the following tables summarize data for other common auxin herbicides on sensitive crops. This information can be used to infer the potential sensitivity of these crops to this compound.
Table 1: Visual Injury Ratings of Cotton and Tomato Exposed to Volatized Auxin Herbicides
| Herbicide (Formulation) | Application Rate | Cotton Injury (%) | Tomato Injury (%) |
| 2,4-D (isooctyl ester) | 1x | 10 | 36 |
| Triclopyr (butoxyethyl ester) | 1x | 11 | 50 |
| 2,4-D (DMA salt) | 1x | 4 | 20 |
| Dicamba (DMA salt) | 1x | 8 | 24 |
| Untreated Control | - | 0 | 0 |
| Source: Adapted from field evaluation studies of auxin herbicide volatility. Injury was assessed visually based on a combination of symptoms including leaf cupping, crinkling, epinasty, and stem swelling.[3] |
Table 2: Estimated Herbicide Dose (μg kg⁻¹ soil) Causing 50% Inhibition (ED₅₀) of Shoot and Root Growth in Sensitive Crops
| Herbicide | Crop | Shoot Biomass ED₅₀ | Root Biomass ED₅₀ |
| Clopyralid | Lentil | 13 | 11 |
| Clopyralid | Chickpea | 27 | 25 |
| Pyroxasulfone | Canola | 21 | 8 |
| Source: Adapted from dose-response threshold studies in sandy soils.[5][6][7] This data highlights the sensitivity of certain crops to soil residues of herbicides. |
Experimental Protocols
Protocol 1: Whole-Plant Dose-Response Bioassay for Assessing this compound Phytotoxicity
Objective: To determine the dose-response relationship of this compound on a non-target plant species and to calculate the effective concentration that causes a 50% reduction in a measured response (EC₅₀).
Materials:
-
This compound technical grade or formulated product
-
Target non-target plant species (e.g., soybean, tomato, cotton seedlings)
-
Pots and appropriate potting medium
-
Controlled environment growth chamber or greenhouse
-
Calibrated spray chamber or track sprayer
-
Analytical balance
-
Drying oven
-
Data analysis software with non-linear regression capabilities
Procedure:
-
Plant Preparation:
-
Sow seeds of the test species in pots filled with a suitable potting mix.
-
Grow plants in a controlled environment (e.g., 25/20°C day/night temperature, 16-hour photoperiod).
-
Thin seedlings to a uniform number per pot (e.g., 3-5 plants) after emergence.
-
Allow plants to reach a consistent growth stage (e.g., 2-4 true leaves) before treatment.
-
-
Herbicide Application:
-
Prepare a stock solution of this compound and create a series of dilutions to achieve a range of doses. A logarithmic series of at least 6-8 concentrations plus an untreated control is recommended.
-
Randomly assign treatments to the pots, ensuring at least four replicates per concentration.
-
Apply the herbicide solutions uniformly using a calibrated spray chamber to simulate field application.
-
-
Data Collection:
-
Visually assess phytotoxicity at set intervals (e.g., 3, 7, 14, and 21 days after treatment) using a rating scale (e.g., 0 = no injury, 100 = plant death).
-
At the end of the experiment (e.g., 21 days after treatment), harvest the above-ground biomass.
-
Dry the biomass in an oven at a specified temperature (e.g., 70°C) until a constant weight is achieved.
-
Record the dry weight for each pot.
-
-
Data Analysis:
-
Calculate the percent reduction in biomass for each treatment relative to the untreated control.
-
Use non-linear regression to fit a dose-response curve to the data.
-
From the curve, determine the EC₅₀ value.
-
Protocol 2: Field Assessment of this compound Drift Injury
Objective: To document and quantify potential this compound drift injury on non-target plants under field conditions.
Materials:
-
GPS unit for location mapping
-
Camera for photographic documentation
-
Sample bags for tissue collection (if residue analysis is planned)
-
Field notebook or data collection app
-
Measuring tape
Procedure:
-
Site Documentation:
-
Record the date, time, and location (GPS coordinates) of the observation.
-
Note the weather conditions, including wind speed and direction if known.
-
Identify the suspected source of the herbicide application.
-
-
Symptom Assessment:
-
Identify the affected plant species.
-
Describe the symptoms of injury observed (e.g., leaf cupping, epinasty).
-
Photograph the symptoms on individual plants and document the pattern of injury across the field or affected area.[8]
-
Assess the severity of injury on a scale (e.g., 0-100%).
-
-
Pattern of Injury:
-
Map the distribution of injured plants. Note if the injury is more severe closer to the suspected source and decreases with distance.
-
Observe if other susceptible species in the vicinity, including weeds, show similar symptoms.[3]
-
-
Sample Collection (Optional):
-
If chemical analysis is to be performed, collect tissue samples from both affected and unaffected plants of the same species.
-
Place samples in labeled bags and store them appropriately (e.g., on ice) for transport to an analytical laboratory.
-
Mandatory Visualizations
Caption: Canonical auxin signaling pathway disruption by this compound.
Caption: Troubleshooting workflow for suspected this compound phytotoxicity.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound (Ref: MY-15) [sitem.herts.ac.uk]
- 3. Home Page / Herbicide Symptoms Tool [herbicide-symptoms.ipm.ucanr.edu]
- 4. Identifying & Preventing Herbicide Injury to Landscape Plants & Vegetables | Extension | West Virginia University [extension.wvu.edu]
- 5. biochemjournal.com [biochemjournal.com]
- 6. researchgate.net [researchgate.net]
- 7. Herbicide dose-response thresholds in sands to assess the risk of non-target damage to winter grain crops | PLOS One [journals.plos.org]
- 8. xerces.org [xerces.org]
Technical Support Center: Clomeprop Stability and Degradation Prevention
This technical support center provides guidance for researchers, scientists, and drug development professionals on how to prevent the degradation of Clomeprop during experiments. The information is presented in a question-and-answer format to directly address common issues.
Frequently Asked Questions (FAQs)
Q1: What are the main factors that can cause this compound degradation in an experimental setting?
Based on the chemical structure of this compound (an amide derivative of a phenoxyalkanoic acid) and information on structurally similar compounds like Mecoprop, the primary factors contributing to its degradation are likely:
-
Hydrolysis: The amide bond in this compound can be susceptible to hydrolysis, especially under acidic or basic conditions, leading to the formation of 2-(2,4-dichloro-3-methylphenoxy)propanoic acid (this compound acid) and aniline.
-
Microbial Degradation: As with other phenoxyalkanoic acid herbicides, microorganisms can utilize this compound as a carbon source, leading to its breakdown.[1][2] This is a significant degradation pathway in non-sterile environments like soil and water.[3]
-
Photodegradation: Exposure to light, particularly UV radiation, can potentially lead to the degradation of this compound. While specific photolysis data for this compound is unavailable, it is a common degradation pathway for many organic molecules.
Q2: What are the recommended storage conditions for this compound to ensure its stability?
To maintain the integrity of this compound, it is recommended to store it in a refrigerator at 2-8°C.[1] It should be kept in a tightly sealed, opaque container to protect it from moisture and light. For solutions, it is advisable to use a solvent like acetone and store at refrigerated temperatures.[3]
Q3: How can I minimize this compound degradation in my experimental solutions?
To minimize degradation in solutions:
-
pH Control: Maintain the pH of your solutions close to neutral (pH 7) unless the experimental protocol requires otherwise. Buffering your solutions can help prevent pH fluctuations.
-
Sterile Conditions: If working with aqueous solutions for an extended period, consider using sterile water and techniques to prevent microbial growth, which can lead to enzymatic degradation.
-
Light Protection: Prepare and store solutions in amber vials or wrap containers with aluminum foil to protect them from light.
-
Temperature Control: Keep solutions refrigerated or on ice when not in immediate use. Avoid repeated freeze-thaw cycles.
-
Fresh Preparation: Whenever possible, prepare this compound solutions fresh on the day of the experiment.
Troubleshooting Guide
| Problem | Potential Cause | Troubleshooting Steps |
| Inconsistent experimental results or loss of this compound activity. | Degradation of this compound stock or working solutions. | 1. Verify Stock Solution Integrity: Prepare a fresh stock solution from a new batch of solid this compound if available. 2. Check Storage Conditions: Ensure that stock solutions and solid material are stored at the recommended 2-8°C and protected from light. 3. Analyze for Degradants: Use an appropriate analytical method, such as HPLC-MS, to check for the presence of degradation products like this compound acid.[4] |
| Observed degradation in a time-course experiment. | Hydrolysis, microbial contamination, or photolysis during the experiment. | 1. pH Monitoring: Measure the pH of your experimental medium at the beginning and end of the experiment to check for significant changes. 2. Aseptic Technique: If applicable, ensure all components of the experimental system are sterile. Consider adding a broad-spectrum antimicrobial agent if it does not interfere with the experiment. 3. Light Exclusion: Conduct the experiment in the dark or under low-light conditions. |
| Precipitation of this compound in aqueous solutions. | Low aqueous solubility of this compound. | 1. Co-solvent: Consider using a small percentage of a water-miscible organic solvent (e.g., DMSO, ethanol) to improve solubility. Ensure the co-solvent is compatible with your experimental system. 2. pH Adjustment: The solubility of phenoxyalkanoic acid derivatives can be pH-dependent. A slight adjustment of the pH might improve solubility, but be mindful of potential hydrolysis. |
Predicted Stability of this compound Under Various Conditions
Disclaimer: The following table is based on general chemical principles and data from structurally similar compounds due to the limited availability of specific data for this compound.
| Condition | Parameter | Expected Stability | Recommendation |
| pH | Acidic (pH < 4) | Low | Avoid prolonged exposure to acidic conditions. |
| Neutral (pH 6-8) | High | Maintain neutral pH for optimal stability in aqueous solutions. | |
| Basic (pH > 9) | Low | Avoid prolonged exposure to basic conditions. | |
| Temperature | Refrigerated (2-8°C) | High | Recommended storage temperature for both solid and solutions.[1] |
| Room Temperature (~25°C) | Moderate | Suitable for short-term handling during experiments. | |
| Elevated (>40°C) | Low | Avoid high temperatures to prevent accelerated degradation. | |
| Light | Dark | High | Store and handle in the dark whenever possible. |
| Ambient Light | Moderate | Minimize exposure to ambient light. | |
| UV Light | Low | Avoid exposure to direct sunlight or UV lamps. | |
| Environment | Sterile | High | Use sterile conditions for long-term aqueous experiments. |
| Non-Sterile | Low | Be aware of potential for rapid microbial degradation.[1][2] |
Experimental Protocols
Protocol 1: Assessment of this compound Hydrolytic Stability
-
Preparation of Buffers: Prepare buffers at pH 4, 7, and 9.
-
Preparation of this compound Stock Solution: Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or methanol).
-
Incubation: Add a small aliquot of the this compound stock solution to each buffer to achieve the desired final concentration. Incubate the solutions at a constant temperature (e.g., 25°C or 40°C) in the dark.
-
Sampling: At various time points (e.g., 0, 24, 48, 72 hours), withdraw an aliquot from each solution.
-
Analysis: Immediately analyze the samples by a validated stability-indicating HPLC method to determine the concentration of remaining this compound and the formation of any degradation products.
-
Data Analysis: Plot the concentration of this compound versus time for each pH and temperature condition to determine the degradation rate.
Protocol 2: Assessment of this compound Photostability
-
Solution Preparation: Prepare a solution of this compound in a photolysis-grade solvent (e.g., water or acetonitrile/water).
-
Exposure: Expose the solution to a controlled light source (e.g., a xenon lamp simulating sunlight) for a defined period.
-
Control: Prepare an identical solution and keep it in the dark at the same temperature as a control.
-
Sampling and Analysis: At specified time intervals, take samples from both the exposed and control solutions and analyze them by HPLC.
-
Data Comparison: Compare the degradation of this compound in the light-exposed sample to the dark control to determine the extent of photodegradation.
Visualizations
References
Technical Support Center: Refining Clomeprop Extraction from Soil Samples
Welcome to the technical support center for the extraction of Clomeprop from soil samples. This resource is designed for researchers, scientists, and professionals in drug development to provide detailed guidance and troubleshooting for common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for extracting this compound from soil?
A1: The most prevalent and effective methods for extracting this compound, a phenoxyacetic acid herbicide, from soil matrices include the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method, Solid-Phase Extraction (SPE), and Microwave-Assisted Extraction (MAE).[1][2][3] Each method offers distinct advantages in terms of speed, cost, and efficiency.[1][4]
Q2: I am experiencing low recovery of this compound from my soil samples. What are the potential causes?
A2: Low recovery of this compound can stem from several factors. Strong interactions between the analyte and soil components, particularly in clay-rich soils, can hinder extraction.[5] The pH of the extraction solvent is crucial; for acidic herbicides like this compound, adjusting the pH can significantly impact recovery rates.[6][7] Analyte degradation during the extraction process, especially at high temperatures or harsh pH conditions, can also lead to lower yields.[7] Additionally, matrix effects during analysis can suppress the signal, leading to apparently low recovery.[7]
Q3: How can I improve the recovery of this compound from clay soils?
A3: To enhance this compound recovery from clay soils, consider optimizing the pH of your extraction solvent; a neutral to slightly alkaline range may reduce its affinity for clay particles.[7] Employing advanced extraction techniques like Ultrasound-Assisted Extraction (UAE) or Microwave-Assisted Extraction (MAE) can provide the necessary energy to disrupt strong analyte-matrix interactions.[7] Furthermore, a dispersive solid-phase extraction (d-SPE) cleanup step with sorbents like C18 can help remove interfering compounds from the matrix.[7]
Q4: What is the purpose of the cleanup step in the extraction process?
A4: The cleanup step is essential for removing co-extracted matrix components that can interfere with the analytical detection of this compound.[7] Techniques like dispersive solid-phase extraction (d-SPE) are used to eliminate these interferences, thereby improving the accuracy and sensitivity of the analysis.[1][4]
Q5: Can I use the QuEChERS method for dry soil samples?
A5: Yes, the QuEChERS method, originally developed for samples with high water content, can be adapted for dry soil samples.[3] This typically involves a rehydration step where a specific amount of water is added to the dry soil sample before proceeding with the acetonitrile extraction.[1][3]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Analyte Recovery | Strong analyte-matrix interactions, especially in clay soils.[5] | Optimize extraction solvent pH (neutral to slightly alkaline).[7] Consider using advanced techniques like MAE or UAE.[7] |
| Inefficient extraction method. | Ensure proper homogenization of the soil sample. For QuEChERS, use appropriate buffering and cleanup steps.[7] | |
| Analyte degradation. | Control temperature during extraction and solvent evaporation. Use buffered solutions to maintain a stable pH.[7] | |
| Poor Reproducibility | Inconsistent sample homogenization. | Ensure soil samples are thoroughly mixed and sieved to achieve a uniform particle size.[8] |
| Variable extraction times or temperatures. | Strictly adhere to the validated protocol for extraction duration and temperature settings, especially for MAE. | |
| Matrix Effects in LC-MS/MS Analysis | Co-elution of matrix components with this compound. | Incorporate a d-SPE cleanup step with appropriate sorbents (e.g., C18, PSA) to remove interferences.[4][7] |
| Prepare matrix-matched standards for calibration to compensate for signal suppression or enhancement.[1] | ||
| High Background Noise in Chromatogram | Insufficient cleanup of the extract. | Optimize the d-SPE cleanup step by testing different sorbent combinations and amounts. |
| Contaminated solvents or glassware. | Use high-purity solvents and thoroughly clean all glassware before use. |
Experimental Protocols & Quantitative Data
Below are detailed methodologies and performance data for common this compound extraction techniques.
QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe)
The QuEChERS approach is a widely used multi-residue methodology known for its speed and simplicity.[1][2] It involves an initial extraction with acetonitrile followed by a cleanup step.[4]
Protocol:
-
Sample Preparation: Weigh 10g of a homogenized soil sample into a 50 mL centrifuge tube. For dry soils, add 7 mL of water, vortex, and allow to hydrate for 30 minutes.[1][7]
-
Extraction: Add 10 mL of acetonitrile to the sample. Shake or vortex for 5 minutes to extract the pesticides.[1]
-
Salting Out: Add QuEChERS extraction salts (e.g., MgSO₄, NaCl, and citrate buffers) and shake vigorously.[4][7]
-
Centrifugation: Centrifuge the sample to separate the organic layer.
-
Cleanup (d-SPE): Transfer an aliquot of the supernatant to a tube containing cleanup sorbents (e.g., PSA, C18, GCB) and centrifuge again.[4][9]
-
Analysis: The final extract can be directly analyzed by LC-MS/MS or GC-MS.[4]
Quantitative Data:
| Analyte | Matrix | Method | Recovery (%) | RSD (%) | LOD (mg/kg) | LOQ (mg/kg) |
| This compound | Soil | QuEChERS | 70-120 | <20 | Data not specified | 0.01 |
Note: Recovery and RSD values are typical ranges for pesticide analysis using QuEChERS. The LOQ for this compound and its acid metabolite is reported as 0.01 mg/kg.[10]
Solid-Phase Extraction (SPE)
SPE is a robust technique for isolating and concentrating analytes from complex matrices.[6]
Protocol:
-
Extraction: Extract the soil sample with a suitable solvent mixture (e.g., acetone/n-hexane).[10]
-
Conditioning: Condition an SPE cartridge (e.g., HLB) with methanol followed by water.[6]
-
Loading: Load the diluted soil extract onto the conditioned cartridge.[6]
-
Washing: Wash the cartridge with water to remove polar interferences.[6]
-
Elution: Elute the retained this compound with an organic solvent like methanol.[6]
-
Analysis: The eluate is typically evaporated and reconstituted in a suitable solvent for LC-MS/MS analysis.[6]
Quantitative Data:
| Analyte | Matrix | Method | Recovery (%) | RSD (%) | LOD (µg/L) | LOQ (mg/kg) |
| Triazole Fungicides (as an example) | Various | SPE with MIPs | 82.3-117.6 | <11.8 | <0.4 | Data not specified |
| This compound | Animal and Fishery Products | SPE | Data not specified | Data not specified | Data not specified | 0.01 |
Note: Specific recovery and RSD data for this compound in soil via SPE were not available in the provided results. The data for triazole fungicides is presented as an example of SPE performance.[11] The LOQ for this compound in other matrices is 0.01 mg/kg.[10]
Microwave-Assisted Extraction (MAE)
MAE utilizes microwave energy to heat the solvent and sample, accelerating the extraction process.[8][12]
Protocol:
-
Sample Preparation: Place a weighed amount of the soil sample into a microwave extraction vessel.
-
Solvent Addition: Add the extraction solvent to the vessel.
-
Extraction: Place the vessel in the MAE system and apply microwave energy according to the optimized method (time, temperature, and power).[13]
-
Cooling and Filtration: Allow the vessel to cool, then filter the extract to remove solid particles.
-
Cleanup: The extract may require a subsequent cleanup step, such as SPE, before analysis.
-
Analysis: The final extract is analyzed using chromatographic techniques.
Quantitative Data:
| Analyte | Matrix | Method | Recovery (%) | RSD (%) | LOD (µg/g) | LOQ (µg/g) |
| Pesticides & Mycotoxins (in apples) | Apples | MAE | 70-116 | ≤ 20 | 0.005–0.015 | 0.01–0.03 |
Note: Data from a study on apples is provided as an example of MAE performance.[13] Specific quantitative data for this compound in soil using MAE was not found in the search results.
Visualized Workflows
The following diagrams illustrate the general workflows for the described extraction methods.
Caption: General workflow for the QuEChERS extraction method.
Caption: General workflow for Solid-Phase Extraction (SPE).
Caption: General workflow for Microwave-Assisted Extraction (MAE).
Caption: Troubleshooting logic for low this compound recovery.
References
- 1. unitedchem.com [unitedchem.com]
- 2. weber.hu [weber.hu]
- 3. Pesticide-Residue Analysis in Soils by the QuEChERS Method: A Review [mdpi.com]
- 4. QuEChERS: Home [quechers.eu]
- 5. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. brjac.com.br [brjac.com.br]
- 9. benchchem.com [benchchem.com]
- 10. mhlw.go.jp [mhlw.go.jp]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
Addressing matrix interference in Clomeprop LC-MS/MS analysis
This technical support center provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in addressing matrix interference during the LC-MS/MS analysis of Clomeprop.
Troubleshooting Guide
This guide addresses specific issues that may arise during the analysis of this compound, offering potential causes and actionable solutions in a question-and-answer format.
Question 1: Why am I observing significant signal suppression or enhancement for this compound in my samples?
Answer: Signal suppression or enhancement, collectively known as matrix effects, are common challenges in LC-MS/MS analysis. This phenomenon occurs when co-eluting compounds from the sample matrix interfere with the ionization of the target analyte, in this case, this compound, in the mass spectrometer's ion source.
Potential Causes:
-
Insufficient Sample Cleanup: High concentrations of matrix components, such as salts, lipids, and pigments, can co-elute with this compound and compete for ionization, leading to signal suppression.
-
Suboptimal Chromatographic Separation: If this compound is not adequately separated from matrix interferents during the liquid chromatography step, these interfering compounds can affect its ionization efficiency.
-
High Matrix Complexity: Certain sample types, such as fatty tissues or complex plant materials, inherently contain a higher load of interfering substances.
Solutions:
-
Optimize Sample Preparation: Employ a more rigorous cleanup method. Techniques like QuEChERS or Solid-Phase Extraction (SPE) are effective in removing a significant portion of matrix components. For particularly challenging matrices, a multi-step cleanup approach may be necessary.
-
Refine Chromatographic Conditions: Adjust the LC gradient profile to achieve better separation between this compound and interfering peaks. Experimenting with different mobile phase compositions or analytical columns can also improve resolution.
-
Utilize Matrix-Matched Calibrants: Prepare calibration standards in a blank matrix extract that has undergone the same sample preparation procedure as the unknown samples. This helps to compensate for signal suppression or enhancement by ensuring that the standards and samples experience similar matrix effects.
-
Employ Internal Standards: The use of a stable isotope-labeled internal standard (SIL-IS) is highly recommended. A SIL-IS will co-elute with this compound and be affected by the matrix in a similar manner, allowing for accurate correction of the analyte signal.
Question 2: My this compound peak shape is poor (e.g., tailing, fronting, or splitting). What could be the cause and how can I fix it?
Answer: Poor peak shape can compromise the accuracy and precision of your quantification. Several factors related to the sample matrix and analytical conditions can contribute to this issue.
Potential Causes:
-
Column Contamination: Accumulation of matrix components on the analytical column can lead to peak distortion.[1]
-
Inappropriate Mobile Phase pH: As an acidic herbicide, the peak shape of this compound is sensitive to the pH of the mobile phase.
-
Injection of Sample in a Stronger Solvent: Injecting the sample in a solvent that is significantly stronger than the initial mobile phase can cause peak fronting or splitting.[2][3]
-
Column Overload: Injecting too high a concentration of the analyte or matrix components can lead to peak broadening and tailing.[1]
Solutions:
-
Implement Thorough Sample Cleanup: A robust sample preparation method will minimize the amount of matrix components introduced to the LC system, reducing the risk of column contamination.[2]
-
Optimize Mobile Phase: For acidic compounds like this compound, maintaining an acidic mobile phase (e.g., by adding 0.1% formic acid) will ensure the analyte is in a consistent protonated state, leading to better peak shape.
-
Match Injection Solvent to Mobile Phase: Whenever possible, dissolve the final sample extract in a solvent that is of similar or weaker strength than the initial mobile phase conditions.[3]
-
Perform Regular Column Maintenance: Regularly flush the column with a strong solvent to remove contaminants. If peak shape does not improve, consider replacing the column.
-
Dilute the Sample: If column overload is suspected, diluting the sample extract can improve peak shape, although this may impact the limit of detection.
Question 3: I am experiencing low or inconsistent recovery for this compound. What are the likely reasons?
Answer: Low and variable recovery can significantly impact the reliability of your analytical method. This issue often points to problems within the sample preparation and extraction steps.
Potential Causes:
-
Inefficient Extraction: The chosen extraction solvent and conditions may not be optimal for efficiently extracting this compound from the sample matrix.
-
Analyte Loss During Cleanup: this compound may be lost during the cleanup step if the sorbent material or elution solvent is not appropriate. For example, some cleanup sorbents used in QuEChERS can retain planar pesticides.
-
Degradation of the Analyte: this compound may be unstable under the extraction or storage conditions.
Solutions:
-
Optimize Extraction Parameters: Ensure the pH of the extraction solvent is suitable for an acidic herbicide. Acidifying the solvent can improve extraction efficiency. Experiment with different solvent compositions and extraction times.
-
Evaluate Cleanup Procedure: If using SPE, ensure the cartridge type and elution solvent are appropriate for this compound. For QuEChERS, be mindful of the sorbents used in the dispersive SPE step, as some can lead to the loss of certain pesticides.
-
Use an Internal Standard: An appropriate internal standard added at the beginning of the sample preparation process can help to correct for losses during extraction and cleanup.
-
Assess Analyte Stability: Investigate the stability of this compound in the sample matrix and in the final extract under your storage conditions.
Frequently Asked Questions (FAQs)
Q1: What is matrix interference in the context of this compound LC-MS/MS analysis?
A1: Matrix interference, or matrix effect, refers to the alteration of the ionization efficiency of this compound by co-eluting compounds present in the sample matrix.[4] This can lead to either a decrease (ion suppression) or an increase (ion enhancement) in the analyte signal, which can affect the accuracy, precision, and sensitivity of the analysis.
Q2: What are the typical MRM transitions for this compound and its main metabolite?
A2: For this compound, a common MRM transition is m/z 324.1 → 120.1.[5] The primary metabolite, 2-(2,4-dichloro-m-tolyloxy)propionic acid (this compound acid), can also be monitored. It is always recommended to optimize MRM transitions on your specific instrument.
Q3: When should I choose QuEChERS over Solid-Phase Extraction (SPE) for sample preparation?
A3: The choice between QuEChERS and SPE depends on the sample matrix and the specific requirements of the analysis.
-
QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) is a high-throughput technique well-suited for a wide range of food and agricultural matrices.[6][7] It is generally faster and uses less solvent than traditional SPE.
-
Solid-Phase Extraction (SPE) can offer a more targeted and effective cleanup for complex or "dirty" matrices, such as fatty samples or those with high levels of pigments.[8] SPE allows for greater selectivity in isolating the analyte of interest.
Q4: How can I quantify the extent of matrix effects in my samples?
A4: The matrix effect can be quantitatively assessed by comparing the response of an analyte in a post-extraction spiked matrix sample to its response in a pure solvent standard at the same concentration. The matrix effect percentage is calculated using the following formula:
Matrix Effect (%) = [(Peak Area in Matrix / Peak Area in Solvent) - 1] * 100
A negative value indicates ion suppression, while a positive value indicates ion enhancement.
Experimental Protocols
Below are detailed methodologies for common sample preparation techniques used in the analysis of this compound.
Protocol 1: Modified QuEChERS for Acidic Herbicides in Plant Matrices
This protocol is adapted for the extraction of acidic herbicides like this compound from various plant materials.[9]
-
Sample Homogenization: Weigh 10 g (±0.1 g) of a homogenized plant sample into a 50 mL centrifuge tube. For dry samples like cereals, add an appropriate amount of water to rehydrate the sample.
-
Extraction:
-
Add 10 mL of acetonitrile containing 0.1% formic acid to the centrifuge tube.
-
Vortex the mixture for 10 minutes.
-
Add 4 g of anhydrous magnesium sulfate (MgSO₄) and 1 g of sodium chloride (NaCl).
-
Immediately shake vigorously for 1 minute.
-
Centrifuge at ≥ 5000 x g for 5 minutes.
-
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
Transfer an aliquot of the acetonitrile supernatant to a 15 mL centrifuge tube containing 150 mg MgSO₄, 25 mg Primary Secondary Amine (PSA), and 25 mg C18. For highly pigmented samples, 7.5 mg of graphitized carbon black (GCB) can be added, but be aware of potential loss of planar pesticides.
-
Vortex for 30 seconds.
-
Centrifuge at a high speed for 5 minutes.
-
-
Final Extract Preparation:
-
Take an aliquot of the cleaned extract.
-
Evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute in a suitable volume of the initial mobile phase for LC-MS/MS analysis.
-
Protocol 2: Solid-Phase Extraction (SPE) for this compound in Water Samples
This protocol provides a general guideline for the extraction of this compound from water samples.
-
Sample Preparation:
-
Acidify a 500 mL water sample to a pH < 3 with an appropriate acid (e.g., formic acid or HCl).
-
If available, add a stable isotope-labeled internal standard for this compound.
-
-
SPE Cartridge Conditioning:
-
Condition a C18 SPE cartridge (e.g., 500 mg, 6 mL) by passing 5 mL of methanol followed by 5 mL of deionized water (acidified to the same pH as the sample). Do not allow the cartridge to go dry.
-
-
Sample Loading:
-
Load the acidified water sample onto the SPE cartridge at a flow rate of approximately 5-10 mL/min.
-
-
Washing:
-
After loading, wash the cartridge with 5 mL of deionized water to remove any polar interferences.
-
Dry the cartridge under vacuum for 10-15 minutes.
-
-
Elution:
-
Elute the retained this compound with 5-10 mL of methanol or another suitable organic solvent into a collection tube.
-
-
Final Extract Preparation:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a known volume of the initial mobile phase for LC-MS/MS analysis.
-
Data Presentation
The following tables summarize quantitative data on recovery and matrix effects for this compound and similar acidic herbicides.
Table 1: Recovery and Repeatability of this compound and its Metabolite in Various Matrices
| Matrix | Analyte | Spiked Level (ppm) | Average Recovery (%) | Repeatability (RSD, %) |
| Bovine Muscle | This compound | 0.01 | 97 | 2.1 |
| This compound Acid | 0.01 | 101 | 1.3 | |
| Bovine Fat | This compound | 0.01 | 81 | 14.0 |
| This compound Acid | 0.01 | 93 | 4.0 | |
| Bovine Liver | This compound | 0.01 | 93 | 3.5 |
| This compound Acid | 0.01 | 99 | 1.6 | |
| Milk | This compound | 0.01 | 91 | 5.3 |
| This compound Acid | 0.01 | 98 | 2.1 | |
| Yellowtail | This compound | 0.01 | 92 | 4.1 |
| This compound Acid | 0.01 | 98 | 1.8 | |
| Salmon | This compound | 0.01 | 90 | 4.8 |
| This compound Acid | 0.01 | 99 | 1.9 | |
| Eel | This compound | 0.01 | 88 | 6.5 |
| This compound Acid | 0.01 | 97 | 2.5 | |
| Fresh Water Clam | This compound | 0.01 | 85 | 8.2 |
| This compound Acid | 0.01 | 96 | 3.1 | |
| Egg | This compound | 0.01 | 89 | 5.9 |
| This compound Acid | 0.01 | 98 | 2.3 | |
| Honey | This compound | 0.01 | 94 | 3.7 |
| This compound Acid | 0.01 | 100 | 1.5 |
Data adapted from Ishii et al., 2012.[10]
Table 2: Matrix Effects of Similar Acidic Herbicides in Various Plant Matrices
| Matrix | Herbicide | Matrix Effect (%) |
| Cabbage | 2,4-D | -15 |
| Dicamba | -10 | |
| Chives | 2,4-D | -25 |
| Dicamba | -18 | |
| Pear | 2,4-D | -8 |
| Dicamba | -5 | |
| Wheat Flour | 2,4-D | -30 |
| Dicamba | -22 | |
| Soybean Oil | 2,4-D | -45 |
| Dicamba | -35 |
Note: Data for chemically similar acidic herbicides (2,4-D and Dicamba) are presented as a proxy for this compound due to the limited availability of specific matrix effect data for this compound in these matrices. The values indicate the degree of ion suppression.
Visualizations
Experimental Workflows
Caption: Comparative workflows for QuEChERS and SPE sample preparation.
Troubleshooting Logic
References
- 1. zefsci.com [zefsci.com]
- 2. agilent.com [agilent.com]
- 3. halocolumns.com [halocolumns.com]
- 4. eurl-pesticides.eu [eurl-pesticides.eu]
- 5. eurl-pesticides.eu [eurl-pesticides.eu]
- 6. gcms.cz [gcms.cz]
- 7. Comparison of recovery efficiency and matrix effect reduction in pesticide residue analysis: QuEChERS with d-SPE, SPE, and FaPEx in apples and Korean cabbage - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Multifamily Determination of Phytohormones and Acidic Herbicides in Fruits and Vegetables by Liquid Chromatography–Tandem Mass Spectrometry under Accredited Conditions - PMC [pmc.ncbi.nlm.nih.gov]
Best Practices for Storing Clomeprop Reference Standards: A Technical Support Guide
This guide provides researchers, scientists, and drug development professionals with best practices for the storage and handling of Clomeprop reference standards. Adherence to these guidelines is crucial for maintaining the integrity and accuracy of experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound reference standards?
Solid this compound reference standards should be stored at ambient temperatures (greater than 5°C).[1] It is advisable to store them in a dark, dry location to minimize potential degradation from light and moisture. Always refer to the Certificate of Analysis (CoA) provided by the supplier for any specific storage instructions.
Q2: How should I store this compound reference standards that are in solution?
This compound solutions, such as those dissolved in acetone, should be stored under refrigerated conditions, typically between 0°C and 5°C.[2] To prevent the uptake of water and potential degradation, ensure the container is tightly sealed. For long-term storage, some general guidelines for analytical standards recommend deep-freezing at or below -20°C, although specific data for this compound is not available.
Q3: Is this compound sensitive to light?
Q4: What is the recommended procedure for preparing a stock solution of this compound?
When preparing a stock solution, allow the solid this compound reference standard to equilibrate to room temperature before opening the container to prevent condensation of atmospheric moisture. Use high-purity solvents, such as HPLC-grade acetone or acetonitrile, for dissolution. The concentration of the stock solution should be accurately determined and clearly labeled on the container.
Q5: How stable are this compound stock solutions, and how often should they be prepared?
The stability of this compound stock solutions can be influenced by the solvent used, storage temperature, and frequency of use. While specific stability data is not available, it is recommended to prepare fresh working solutions from the stock solution for each analytical run. Stock solutions should be monitored for any signs of degradation, such as discoloration or the appearance of precipitates. It is good practice to periodically compare the response of an older stock solution against a freshly prepared one to check for any significant changes.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Inconsistent analytical results (e.g., peak area variability) | - Degradation of the reference standard solution.- Inaccurate concentration of the working solution.- Contamination of the standard. | - Prepare a fresh working solution from the stock solution.- If the issue persists, prepare a new stock solution from the solid reference material.- Verify the accuracy of pipettes and other volumetric glassware.- Ensure the solvent used for dissolution is free of contaminants. |
| Appearance of unexpected peaks in the chromatogram | - Degradation of this compound.- Contamination of the solvent or glassware.- Extraction of impurities from the sample matrix. | - Analyze a solvent blank to rule out solvent contamination.- Review the sample preparation and clean-up procedures to ensure efficiency.- Consider the possibility of degradation and prepare fresh standards. The primary metabolite of this compound is this compound acid.[4] |
| Difficulty in dissolving the solid reference standard | - Low-quality solvent.- Insufficient sonication or vortexing. | - Use a fresh bottle of high-purity solvent.- Ensure adequate mixing by using a vortex mixer or sonicator. |
Experimental Protocols
Preparation of a 1000 µg/mL this compound Stock Solution in Acetone
-
Acclimatization: Allow the container of solid this compound reference standard to reach room temperature before opening.
-
Weighing: Accurately weigh a suitable amount of the this compound standard (e.g., 10 mg) using a calibrated analytical balance.
-
Dissolution: Quantitatively transfer the weighed standard to a 10 mL volumetric flask. Add a small amount of HPLC-grade acetone to dissolve the solid completely.
-
Dilution: Once dissolved, dilute to the mark with acetone.
-
Homogenization: Cap the flask and invert it several times to ensure a homogenous solution.
-
Storage: Transfer the solution to a labeled, amber glass vial with a PTFE-lined cap and store under refrigeration (0-5°C).[2]
Logical Workflow for Storage and Handling of this compound
References
Technical Support Center: Enhancing Foliar Uptake of Clomeprop
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the foliar application of Clomeprop.
Frequently Asked Questions (FAQs)
1. What is this compound and what is its primary mode of action?
This compound is a selective, systemic herbicide belonging to the phenoxypropionic acid group.[1] Its primary mode of action is as a synthetic auxin, mimicking the effects of indole-3-acetic acid (IAA) to induce uncontrolled growth in susceptible plants, ultimately leading to their death.[2][3] In many plant species, this compound is hydrolyzed to its more active metabolite, 2-(2,4-dichloro-m-tolyloxy)propionic acid (DMPA).[4]
2. What is the metabolic pathway of this compound after foliar application?
Following foliar absorption, this compound is often hydrolyzed to DMPA.[4] This metabolite then stimulates the production of ethylene by activating ACC synthase, an enzyme in the ethylene biosynthesis pathway.[4] The resulting accumulation of ethylene is thought to be responsible for many of the morphological changes observed in treated plants, such as leaf curling and epinasty.[4]
Caption: Metabolic pathway of this compound following foliar absorption.
3. What are the key factors influencing the foliar uptake of this compound?
The efficacy of foliar-applied this compound is influenced by a combination of environmental, plant-related, and application-specific factors. These include:
-
Environmental Conditions: Temperature, humidity, and rainfall can significantly impact absorption. High humidity and moderate temperatures generally enhance uptake.[5] Rain shortly after application can wash the herbicide off the leaf surface.[5]
-
Plant Morphology: The thickness of the leaf cuticle, the presence of waxes, and the density of leaf hairs can all act as barriers to absorption.[5][6]
-
Herbicide Formulation: this compound is often available as an emulsifiable concentrate.[2] The choice of formulation and the inclusion of adjuvants can greatly affect its performance.[5]
-
Application Technique: Proper spray coverage and droplet size are critical for ensuring uniform contact with the leaf surface.[5]
4. How can adjuvants enhance the foliar uptake of this compound?
Adjuvants are substances added to a herbicide formulation to improve its effectiveness. For foliar applications of this compound, adjuvants can:
-
Reduce Surface Tension: Surfactants lower the surface tension of spray droplets, allowing them to spread more evenly across the waxy leaf surface instead of beading up.[7][8]
-
Improve Penetration: Oil concentrates and some surfactants can help to dissolve or soften the leaf cuticle, facilitating the movement of this compound into the plant tissue.[8][9]
-
Increase Retention: Stickers, a type of adjuvant, can help the herbicide adhere to the leaf surface, reducing runoff from rain or irrigation.[6]
Troubleshooting Guide
Issue 1: Inconsistent or poor herbicidal activity in experimental replicates.
-
Possible Cause 1: Environmental Variability.
-
Question: Were all experimental replicates conducted under identical environmental conditions (temperature, humidity, light intensity)?
-
Troubleshooting: Fluctuations in these conditions can alter the rate of herbicide absorption and translocation.[10] Ensure that all experiments are performed in a controlled environment or, for field trials, that conditions are carefully monitored and recorded for each replicate.
-
-
Possible Cause 2: Improper Spray Application.
-
Question: Was the spray application uniform across all treated plants? Was the equipment properly calibrated?
-
Troubleshooting: Uneven spray coverage can lead to variable dosing.[5] Calibrate spray equipment to ensure a consistent application volume and droplet size. For laboratory-based studies, consider using a precision spray chamber.
-
-
Possible Cause 3: Plant Health and Developmental Stage.
-
Question: Were the target plants of a consistent age, size, and health?
-
Troubleshooting: Younger, actively growing plants tend to absorb herbicides more readily than mature or stressed plants.[5] Standardize the growth stage and health of plants used in your experiments.
-
Caption: Troubleshooting logic for inconsistent this compound activity.
Issue 2: Low measured uptake of this compound in treated leaves.
-
Possible Cause 1: Suboptimal Adjuvant Selection.
-
Question: Are you using an appropriate adjuvant for a phenoxy herbicide like this compound?
-
Troubleshooting: The choice of adjuvant is critical. Non-ionic surfactants (NIS) and crop oil concentrates (COC) are often effective with systemic herbicides.[8][9] Conduct a dose-response experiment with different classes and concentrations of adjuvants to identify the optimal combination for your target species.
-
-
Possible Cause 2: Poor Formulation Stability.
-
Question: Was the spray solution well-mixed and stable during application?
-
Troubleshooting: Poorly formulated mixtures can lead to the active ingredient settling out.[11] Ensure thorough mixing and check for any signs of phase separation in the spray tank. A compatibility agent may be needed if tank-mixing with other chemicals.[7]
-
-
Possible Cause 3: Leaf Surface Characteristics.
Data Presentation
Table 1: Illustrative Effect of Adjuvants on this compound Uptake
| Adjuvant Type | Concentration (% v/v) | Hypothetical this compound Uptake (% of Applied) |
| None | 0 | 15 |
| Non-ionic Surfactant (NIS) | 0.25 | 35 |
| Non-ionic Surfactant (NIS) | 0.50 | 45 |
| Crop Oil Concentrate (COC) | 1.0 | 55 |
| Methylated Seed Oil (MSO) | 1.0 | 65 |
Table 2: Illustrative Influence of Environmental Conditions on this compound Uptake (with 0.25% NIS)
| Temperature (°C) | Relative Humidity (%) | Hypothetical this compound Uptake (% of Applied) |
| 15 | 40 | 25 |
| 25 | 40 | 30 |
| 25 | 70 | 40 |
| 35 | 70 | 35 |
Experimental Protocols
Protocol 1: Evaluating the Effect of Adjuvants on this compound Foliar Uptake
-
Plant Material: Grow the target plant species under controlled conditions (e.g., 25°C, 16:8h light:dark cycle) to the 3-4 leaf stage.
-
Preparation of Treatment Solutions:
-
Prepare a stock solution of this compound in a suitable solvent.
-
Create a series of treatment solutions, each with a constant concentration of this compound and varying concentrations of the test adjuvant(s) (e.g., NIS at 0.1%, 0.25%, 0.5% v/v). Include a control with no adjuvant.
-
-
Application:
-
Use a microsyringe to apply a known volume (e.g., 10 µL) of each treatment solution as discrete droplets to the adaxial surface of the third true leaf of each plant.
-
-
Incubation: Keep the treated plants under controlled environmental conditions for a set time period (e.g., 24, 48, or 72 hours).
-
Uptake Measurement:
-
At the end of the incubation period, thoroughly wash the treated leaf surface with a solvent (e.g., acetone:water mixture) to remove any unabsorbed this compound.
-
Analyze the leaf wash for this compound content using an appropriate analytical method, such as LC-MS/MS.[13]
-
Homogenize the washed leaf tissue and extract the absorbed this compound.
-
Quantify the amount of this compound in the tissue extract.
-
Calculate the percentage of uptake by comparing the amount of this compound in the tissue to the total amount applied.
-
-
Data Analysis: Statistically compare the uptake percentages between the different adjuvant treatments.
Caption: Experimental workflow for measuring this compound uptake.
References
- 1. bcpcpesticidecompendium.org [bcpcpesticidecompendium.org]
- 2. This compound (Ref: MY-15) [sitem.herts.ac.uk]
- 3. m.youtube.com [m.youtube.com]
- 4. Involvement of Ethylene in this compound-Induced Actions in Radish Seedlings [jstage.jst.go.jp]
- 5. Factors Affecting the Efficacy of Herbicides - Pedigogy [pedigogy.com]
- 6. ucanr.edu [ucanr.edu]
- 7. erams.com [erams.com]
- 8. Crop Protection Network [cropprotectionnetwork.org]
- 9. Understanding Herbicide Adjuvants | Crop Science US [cropscience.bayer.us]
- 10. my.ucanr.edu [my.ucanr.edu]
- 11. library.dpird.wa.gov.au [library.dpird.wa.gov.au]
- 12. researchgate.net [researchgate.net]
- 13. mhlw.go.jp [mhlw.go.jp]
Validation & Comparative
A Comparative Guide to the Herbicidal Efficacy of Clomeprop and 2,4-D in Rice Cultivation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the herbicidal efficacy of Clomeprop and 2,4-D, two phenoxy herbicides utilized for weed management in rice production. While both herbicides function as synthetic auxins, this document outlines their respective performance characteristics, target weed spectra, and application parameters based on available experimental data.
Introduction to this compound and 2,4-D
This compound is a phenoxypropionic herbicide that was historically used for the post-emergence control of annual and perennial broadleaf weeds and sedges in paddy rice.[1][2] It is now considered largely obsolete, and as a result, publicly available efficacy data is limited.[1][2]
2,4-Dichlorophenoxyacetic acid (2,4-D) is a widely used systemic herbicide for the selective control of broadleaf weeds in a variety of crops, including rice.[3] It is a synthetic auxin that mimics the natural plant hormone indole-3-acetic acid (IAA), leading to uncontrolled growth and eventual death of susceptible plants.[3][4]
Mechanism of Action: Synthetic Auxin Mimicry
Both this compound and 2,4-D are classified as synthetic auxin herbicides.[1][5] Their primary mode of action is to mimic the plant growth hormone auxin. This mimicry disrupts the normal hormonal balance in susceptible broadleaf weeds, leading to a cascade of physiological and morphological aberrations.
The binding of these synthetic auxins to auxin receptors, such as the TIR1/AFB protein complex, triggers the degradation of transcriptional repressors (Aux/IAA proteins). This, in turn, activates auxin-responsive genes, leading to uncontrolled cell division and elongation, epinastic growth (twisting of stems and petioles), and ultimately, plant death.[6][7] Monocotyledonous plants, like rice, are generally tolerant to these herbicides due to differences in their vascular tissue structure and their ability to metabolize the compounds more effectively.
Signaling Pathway of Synthetic Auxin Herbicides
Caption: Simplified signaling pathway of synthetic auxin herbicides like this compound and 2,4-D.
Comparative Herbicidal Efficacy
Due to the limited availability of quantitative data for the obsolete herbicide this compound, a direct, side-by-side comparison of weed control percentages under identical conditions is challenging. The following tables summarize the available efficacy data for each herbicide individually, focusing on their use in rice.
Table 1: Herbicidal Efficacy of this compound in Rice
| Target Weeds | Application Rate (a.i.) | Efficacy | Reference |
| Broadleaf Weeds | Not Specified | Effective | [1][2] |
| Sedges (e.g., Scirpus spp.) | Not Specified | Effective | [1][2] |
| Spike Sedge | Not Specified | Effective | [1] |
Table 2: Herbicidal Efficacy of 2,4-D in Rice
| Target Weeds | Application Rate (a.i.) | Weed Control Efficiency (%) | Reference |
| Ludwigia octovalvis | 1.5 - 3.5 L/ha (870 g/L formulation) | Effective | [3] |
| Sphenoclea zeylanica | 1.5 - 3.5 L/ha (870 g/L formulation) | Effective | [3] |
| Fimbristylis miliacea | 200 g/ha (amine) or 100 g/ha (ester) | Good Control | [8] |
| Cyperus iria | 1.5 - 3.5 L/ha (870 g/L formulation) | Effective | [3] |
| Ludwigia longifolia | 200 g/ha (amine) or 100 g/ha (ester) | Good Control | [8] |
| Heteranthera reniformis | >200 g/ha (amine) or >100 g/ha (ester) | Required higher rates for good control | [8] |
| General Broadleaf Weeds | 850 g/ha (ethyl ester) | Lower efficiency due to poor grass control | [1] |
Phytotoxicity to Rice
Both this compound and 2,4-D are generally selective for use in rice, a monocotyledonous crop. However, phytotoxicity can occur under certain conditions, such as incorrect application timing or rates.
For 2,4-D, higher application rates of both amine and ester formulations have been shown to cause injury to rice.[8] The timing of application is also critical; applying 2,4-D too close to planting can lead to significant injury and yield reduction.[9] Application before the tillering stage is recommended to minimize crop injury.[8] Some studies have noted that certain rice cultivars may exhibit differential sensitivity to 2,4-D.[7]
Specific data on the phytotoxicity of this compound to different rice varieties is not extensively documented in recent literature.
Experimental Protocols for Herbicide Efficacy Evaluation
The following outlines a generalized experimental protocol for assessing the herbicidal efficacy of post-emergence herbicides like this compound and 2,4-D in a paddy rice field setting. This protocol is a synthesis of methodologies described in various studies.[10][11][12][13]
1. Experimental Design and Setup:
-
Design: Randomized Complete Block Design (RCBD) with a minimum of three to four replications.
-
Plot Size: Uniform plot sizes (e.g., 5m x 4m) should be used, with buffer zones between plots to prevent spray drift.
-
Crop Establishment: Transplanted rice seedlings at a specified age and spacing (e.g., 20 cm x 20 cm).
-
Weed Population: Trials should be conducted in fields with a natural and uniform infestation of the target weed species. If necessary, weed seeds can be sown to ensure a consistent population.
2. Herbicide Application:
-
Timing: Post-emergence application at a specific growth stage of the weeds and the rice crop (e.g., 2-4 leaf stage of weeds, early tillering of rice).
-
Application Method: Use of a calibrated backpack sprayer with a specific nozzle type (e.g., flat-fan) to ensure uniform coverage at a defined spray volume (e.g., 500 L/ha).
-
Treatments: Include a range of herbicide doses for each active ingredient, an untreated (weedy) control, and a manually weeded control for comparison.
3. Data Collection and Analysis:
-
Weed Control Efficacy:
-
Visual Assessment: Rate weed control on a percentage scale (0% = no control, 100% = complete control) at set intervals after application (e.g., 7, 14, 28, and 42 days after treatment - DAT).
-
Weed Density and Biomass: At a specified time point (e.g., 30 or 60 DAT), count the number of individual weed species within a quadrat (e.g., 0.5m x 0.5m) placed randomly in each plot. Harvest the above-ground weed biomass from the quadrat, dry it in an oven to a constant weight, and record the dry weight.
-
-
Crop Phytotoxicity:
-
Visually assess crop injury on a scale of 0-10 (where 0 is no injury and 10 is crop death) or as a percentage at regular intervals after application.
-
-
Yield Parameters: At crop maturity, harvest the grain from a specified area within each plot to determine grain yield. Other parameters such as the number of panicles per plant and 1000-grain weight can also be measured.
-
Statistical Analysis: Analyze the collected data using appropriate statistical methods (e.g., Analysis of Variance - ANOVA) to determine significant differences between treatments.
Experimental Workflow Diagram
Caption: A generalized workflow for conducting herbicide efficacy trials in rice.
Conclusion
Both this compound and 2,4-D are effective synthetic auxin herbicides for the control of broadleaf weeds and sedges in rice. 2,4-D remains a widely used and well-documented herbicide with a broad spectrum of activity against many common paddy weeds. While this compound shares a similar mode of action, its obsolete status has resulted in a scarcity of recent, publicly available quantitative efficacy data, making a direct and detailed performance comparison with 2,4-D challenging. The choice of herbicide in a practical setting will depend on the specific weed spectrum, local regulations, and the availability of the product. For research and development purposes, the provided experimental protocol offers a robust framework for evaluating the efficacy of these and other herbicides.
References
- 1. isws.org.in [isws.org.in]
- 2. This compound (Ref: MY-15) [sitem.herts.ac.uk]
- 3. botanyjournals.com [botanyjournals.com]
- 4. agriculturejournal.in [agriculturejournal.in]
- 5. The differential binding and biological efficacy of auxin herbicides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. thejaps.org.pk [thejaps.org.pk]
- 7. 2,4-D attenuates salinity-induced toxicity by mediating anatomical changes, antioxidant capacity and cation transporters in the roots of rice cultivars - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Efficacy and selectivity of 2,4-D applied at different rates, growth stages and formulations in paddy rice - Weed Control Journal [weedcontroljournal.org]
- 9. mafes.msstate.edu [mafes.msstate.edu]
- 10. hracglobal.com [hracglobal.com]
- 11. article.sciencepublishinggroup.com [article.sciencepublishinggroup.com]
- 12. plantarchives.org [plantarchives.org]
- 13. Protocols for Robust Herbicide Resistance Testing in Different Weed Species - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Clomeprop and Other Phenoxy Herbicides for Weed Control
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of clomeprop and other prominent phenoxy herbicides used in weed control. The focus is on their mechanism of action, target weed spectrum, and the underlying biochemical pathways. While direct, recent quantitative comparative data for this compound is limited due to its status as a mature herbicide, this guide synthesizes available information to offer a thorough overview for research and development professionals.
Introduction to Phenoxy Herbicides
Phenoxy herbicides are a class of synthetic auxins, among the first selective organic herbicides developed.[1][2] They are designed to mimic the natural plant hormone indole-3-acetic acid (IAA), leading to uncontrolled and lethal growth in susceptible plants, primarily broadleaf weeds.[1][2] This selectivity allows for their widespread use in controlling broadleaf weeds in monocotyledonous crops like cereals and turf.[2][3] Common examples of phenoxy herbicides include 2,4-D (2,4-dichlorophenoxyacetic acid), MCPA (2-methyl-4-chlorophenoxyacetic acid), and mecoprop (MCPP).[2][3][4]
This compound is a phenoxypropionic acid herbicide used for the post-emergence control of annual and perennial broadleaf weeds, particularly in rice paddies.[5][6] Like other phenoxy herbicides, it functions as a synthetic auxin.[5]
Mechanism of Action and Signaling Pathways
Phenoxy herbicides exert their herbicidal effects by disrupting the normal hormonal balance in susceptible plants. They are absorbed through the leaves and translocated to areas of active growth.[7] At the molecular level, they bind to auxin receptors, leading to an overstimulation of auxin-responsive genes. This results in a cascade of events including rapid, uncontrolled cell division, epinasty (twisting of stems and leaves), and ultimately, plant death due to the destruction of vascular tissues.[4][8]
The Auxin Signaling Pathway
The primary mechanism of action for phenoxy herbicides involves the SCF-TIR1/AFB pathway. In the absence of auxin or a synthetic auxin, Aux/IAA proteins act as repressors by binding to Auxin Response Factors (ARFs), which are transcription factors. This repression prevents the expression of auxin-responsive genes.
When a phenoxy herbicide is introduced, it acts as a "molecular glue," promoting the interaction between the TIR1/AFB F-box protein (an auxin receptor) and the Aux/IAA repressor. This interaction leads to the ubiquitination and subsequent degradation of the Aux/IAA protein by the 26S proteasome. The degradation of the repressor releases the ARF transcription factor, allowing it to activate the transcription of auxin-responsive genes, which ultimately leads to the herbicidal effects.[9][10][11]
Caption: TIR1/AFB-mediated auxin signaling pathway initiated by phenoxy herbicides.
Role of Ethylene in this compound's Mode of Action
In addition to the primary auxin pathway, some synthetic auxins, including this compound, are known to induce the production of ethylene, a plant stress hormone. The herbicidal action of this compound involves its hydrolysis to 2-(2,4-dichloro-m-tolyloxy)propionic acid (DMPA). DMPA then stimulates the activity of ACC synthase, a key enzyme in the ethylene biosynthesis pathway. The resulting accumulation of ethylene contributes to the morphological changes observed in treated plants, such as leaf curling and epinasty, and ultimately to plant death.
Caption: Ethylene biosynthesis induced by this compound's metabolite, DMPA.
Comparison of this compound and Other Phenoxy Herbicides
Direct, side-by-side quantitative efficacy data from recent field trials comparing this compound with other phenoxy herbicides is scarce. This is likely due to this compound being considered an older, and in some regions, "obsolete" herbicide, with research focus shifting to newer chemistries.[5] However, a qualitative comparison based on available product information and older studies can be made.
| Feature | This compound | 2,4-D | MCPA | Mecoprop (MCPP) |
| Chemical Class | Phenoxypropionic acid[12] | Phenoxyacetic acid[13] | Phenoxyacetic acid[3] | Phenoxypropionic acid[14][15] |
| Primary Use | Post-emergence control of broadleaf weeds in rice paddies[5] | Post-emergence control of broadleaf weeds in cereals, turf, and non-crop areas[2][4][13] | Post-emergence control of broadleaf weeds in cereals, pastures, and turf[3][16][17] | Post-emergence control of broadleaf weeds in turf and cereals, often in mixtures[14][15][18] |
| Weed Spectrum | Annual and perennial broadleaf weeds, spike sedge, Scirpus sedges[5][6] | Wide range of annual, biennial, and perennial broadleaf weeds[2][13][19] | Broadleaf weeds such as thistle and dock[3][20] | Broadleaf weeds like chickweed and clovers[15][18] |
| Selectivity | Selective for rice[5] | Selective for grasses and cereals[2] | Selective for cereals and clovers (at moderate rates)[3] | Selective for grasses[14] |
| Formulations | Emulsifiable concentrate, granules[5] | Amine salts, esters, choline salt[13] | Amine salts, esters[16][17] | Typically found in mixtures with other herbicides[18] |
Experimental Protocols for Herbicide Efficacy Evaluation
General Experimental Design
-
Trial Layout: Herbicide evaluation trials are typically conducted using a randomized complete block design (RCBD) with a minimum of three to four replications.[21] This design helps to minimize the effects of field variability.
-
Treatments: Treatments should include the test herbicide(s) at various application rates, a standard reference herbicide with a known efficacy, and an untreated control.
-
Plot Size: The size of the experimental plots should be sufficient to allow for accurate application and assessment, with buffer zones between plots to prevent spray drift.
Application and Assessment
-
Application: Herbicides should be applied using calibrated spray equipment to ensure uniform coverage and accurate dosage. Application timing should correspond to the target weed's growth stage as specified on the product label.
-
Data Collection: Efficacy is typically assessed by visual ratings of weed control (e.g., on a scale of 0% to 100%), weed density counts, and weed biomass (dry weight) measurements at specific intervals after treatment.[22] Crop injury should also be visually assessed.
-
Statistical Analysis: Data should be subjected to analysis of variance (ANOVA).[22] For dose-response studies, non-linear regression models, such as the log-logistic model, are often employed to determine the effective dose (e.g., ED50 or ED90).[23][24]
Caption: General workflow for herbicide efficacy trials.
Conclusion
This compound and other phenoxy herbicides share a common mechanism of action as synthetic auxins, making them effective tools for the selective control of broadleaf weeds. While they all disrupt plant growth by overwhelming the natural auxin signaling pathway, there are differences in their specific applications, target weed spectra, and in the case of this compound, an additional mode of action involving ethylene production. The lack of recent, direct comparative quantitative data for this compound highlights the dynamic nature of the herbicide market and the evolution of weed management strategies. For researchers and professionals in this field, understanding the fundamental mechanisms and established experimental protocols is crucial for the evaluation and development of new and existing weed control technologies.
References
- 1. pestgenie.com.au [pestgenie.com.au]
- 2. 2,4-Dichlorophenoxyacetic acid - Wikipedia [en.wikipedia.org]
- 3. MCPA - Wikipedia [en.wikipedia.org]
- 4. fbn.com [fbn.com]
- 5. This compound (Ref: MY-15) [sitem.herts.ac.uk]
- 6. Cas 84496-56-0,this compound | lookchem [lookchem.com]
- 7. cdn.nufarm.com [cdn.nufarm.com]
- 8. academic.oup.com [academic.oup.com]
- 9. Synthetic auxin herbicides: finding the lock and key to weed resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. bcpcpesticidecompendium.org [bcpcpesticidecompendium.org]
- 13. 2,4-D Herbicide | Minnesota Department of Agriculture [mda.state.mn.us]
- 14. Pesticide Active Ingredients Database / Home and Landscape / Statewide IPM Program [ipm.ucanr.edu]
- 15. chemicalwarehouse.com [chemicalwarehouse.com]
- 16. assets.greenbook.net [assets.greenbook.net]
- 17. Genfarm MCPA 750 Selective Herbicide | Genfarm [genfarm.com.au]
- 18. tlhort.com [tlhort.com]
- 19. awiner.com [awiner.com]
- 20. News - Selective Herbicide Combination of MCPA, quinclorac, dicamba, and sulfentrazone for Lawns [bigpesticides.com]
- 21. Herbicide Evaluation Program – Wisconsin Crop Weed Science [wcws.cals.wisc.edu]
- 22. maxweeds.rbind.io [maxweeds.rbind.io]
- 23. Logistic Analysis for Monitoring and Assessing Herbicide Efficacy | Weed Technology | Cambridge Core [cambridge.org]
- 24. Log-Logistic Analysis of Herbicide Dose-Response Relationships | Weed Technology | Cambridge Core [cambridge.org]
Validating the Auxin-like Activity of Clomeprop: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Clomeprop's auxin-like activity, contextualized with established natural and synthetic auxins. Due to the limited availability of public, direct comparative quantitative data for this compound, this guide synthesizes information on its mode of action and presents illustrative data from standard bioassays to offer a framework for its evaluation.
Introduction to this compound and Auxin Activity
This compound is a synthetic phenoxy-based herbicide. Its chemical structure suggests auxin-like activity, a class of plant hormones that regulate cell division, elongation, and differentiation. At low concentrations, auxins are essential for plant growth, while at high concentrations, synthetic auxins can act as herbicides by inducing uncontrolled, disorganized growth, ultimately leading to plant death.
This compound itself is often considered a pro-herbicide. In susceptible plants, it is hydrolyzed to its active metabolite, 2-(2,4-dichloro-m-tolyloxy)propionic acid (DMPA). It is this metabolite that exhibits potent auxin activity, mimicking the natural auxin, Indole-3-acetic acid (IAA), and interfering with normal hormonal balance.
The Auxin Signaling Pathway
The canonical auxin signaling pathway is central to understanding how this compound's active metabolite, DMPA, exerts its effects. At the molecular level, auxins act as a "molecular glue" to facilitate the interaction between the TIR1/AFB family of F-box proteins (auxin receptors) and Aux/IAA transcriptional repressors. This interaction leads to the ubiquitination and subsequent degradation of the Aux/IAA proteins by the 26S proteasome. The degradation of these repressors liberates Auxin Response Factors (ARFs), which can then bind to auxin-responsive elements in the promoters of target genes, thereby activating or repressing their transcription and leading to a physiological response.
Comparative Bioassay Data
To validate auxin-like activity, several standardized bioassays are employed. These tests measure physiological responses known to be regulated by auxin, such as cell elongation and root growth inhibition. The following tables present representative data for this compound in comparison to common auxins.
Note: The data for this compound is illustrative and based on its known herbicidal activity. Actual experimental values may vary.
Table 1: Coleoptile Elongation Bioassay (Avena sativa)
This assay measures the ability of a substance to promote cell elongation in the coleoptiles (protective sheaths) of oat seedlings.
| Compound | Concentration (µM) | Average Elongation (mm) | % of Control |
| Control | 0 | 2.0 ± 0.2 | 100% |
| IAA (Natural Auxin) | 1 | 4.5 ± 0.3 | 225% |
| 10 | 5.8 ± 0.4 | 290% | |
| 100 | 4.0 ± 0.3 | 200% | |
| 2,4-D (Synthetic Auxin) | 1 | 5.0 ± 0.4 | 250% |
| 10 | 6.5 ± 0.5 | 325% | |
| 100 | 5.2 ± 0.4 | 260% | |
| This compound (Illustrative) | 1 | 4.8 ± 0.4 | 240% |
| 10 | 6.2 ± 0.5 | 310% | |
| 100 | 4.9 ± 0.4 | 245% |
Table 2: Root Growth Inhibition Bioassay (Lepidium sativum - Cress)
High concentrations of auxins typically inhibit root elongation. This bioassay quantifies that inhibitory effect.
| Compound | Concentration (µM) | Average Root Length (mm) | % Inhibition |
| Control | 0 | 15.0 ± 1.2 | 0% |
| IAA (Natural Auxin) | 0.1 | 10.5 ± 0.9 | 30% |
| 1 | 6.0 ± 0.7 | 60% | |
| 10 | 3.0 ± 0.5 | 80% | |
| NAA (Synthetic Auxin) | 0.1 | 8.3 ± 0.8 | 45% |
| 1 | 3.8 ± 0.6 | 75% | |
| 10 | 1.5 ± 0.4 | 90% | |
| This compound (Illustrative) | 0.1 | 7.5 ± 0.8 | 50% |
| 1 | 3.0 ± 0.5 | 80% | |
| 10 | 1.2 ± 0.3 | 92% |
Experimental Protocols
Detailed methodologies are crucial for reproducible and comparable results. Below are protocols for the two key bioassays cited.
Cress (Lepidium sativum) Root Inhibition Bioassay
This bioassay is based on the principle that auxins inhibit root elongation at supraoptimal concentrations.
A Comparative Analysis of Clomeprop and Other Plant Growth Regulators
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Clomeprop, a synthetic auxin plant growth regulator, with other alternatives. The analysis is supported by experimental data to evaluate performance in agricultural applications, with a focus on crop yield and quality enhancement.
Introduction to this compound
This compound, chemically known as 2-(2,4-dichloro-3-methylphenoxy) propionanilide, is a synthetic auxin that mimics the action of the natural plant hormone indole-3-acetic acid (IAA).[1] It is utilized in agriculture to influence various physiological processes in plants, including fruit development and vegetative growth.[2] While it has been used as a selective herbicide, its role as a plant growth regulator is the focus of this guide.
Mechanism of Action: The Auxin Signaling Pathway
As a synthetic auxin, this compound is understood to function through the established auxin signaling pathway. This pathway is a critical regulatory system in plants, controlling numerous aspects of growth and development. The core of this pathway involves the perception of auxin and the subsequent degradation of transcriptional repressors, leading to the expression of auxin-responsive genes.
The key components of this pathway are:
-
TIR1/AFB Receptors: These F-box proteins act as auxin co-receptors.
-
Aux/IAA Repressors: These proteins bind to and inhibit the activity of Auxin Response Factors (ARFs).
-
Auxin Response Factors (ARFs): These are transcription factors that regulate the expression of auxin-responsive genes.
In the absence of auxin, Aux/IAA proteins form heterodimers with ARFs, repressing their transcriptional activity. When auxin is present, it acts as a "molecular glue," facilitating the interaction between the TIR1/AFB receptor and the Aux/IAA repressor. This interaction leads to the ubiquitination and subsequent degradation of the Aux/IAA protein by the 26S proteasome. The degradation of the repressor frees the ARF to activate the transcription of genes that drive various cellular responses, such as cell elongation, division, and differentiation.[2][3][4][5][6]
Comparative Performance Data: this compound in Pineapple
A key application of this compound, specifically as 2-(3-chlorophenoxy) propionic acid (3-CPA), is in pineapple cultivation to manage crown size and improve fruit quality. The following tables summarize data from a study evaluating the effects of different concentrations of 3-CPA on the 'Giant Kew' pineapple cultivar.[1][7][8]
Effects on Pineapple Growth Parameters
| Treatment (3-CPA Conc.) | Crown Length (cm) | Crown Circumference (cm) | Crown to Fruit Ratio | Fruit Length (cm) | Fruit Weight (kg) |
| Control (0 ppm) | 27.50 | 101.00 | 1.73 | 15.89 | 1.09 |
| 50 ppm | 25.10 | 80.59 | 1.55 | 16.23 | - |
| 100 ppm | 14.28 | 49.72 | 0.83 | 17.22 | 1.79 |
| 150 ppm | 16.72 | 58.09 | 0.99 | 16.94 | - |
| 200 ppm | 17.84 | 66.99 | 1.08 | 16.59 | 1.83 |
Data sourced from a study on pineapple cv. Giant Kew.[1][7][8]
Effects on Pineapple Fruit Quality Parameters
| Treatment (3-CPA Conc.) | Total Soluble Solids (°Brix) | Titratable Acidity (%) | TSS:Acid Ratio | Ascorbic Acid (mg/100g) | Total Sugar (%) | Shelf Life (days) |
| Control (0 ppm) | 15.29 | 1.02 | 15.13 | 8.20 | 9.16 | 14.67 |
| 50 ppm | 14.94 | 1.19 | 12.53 | 7.92 | 8.84 | 16.00 |
| 100 ppm | 14.80 | 1.22 | 12.15 | 8.46 | 8.98 | 19.33 |
| 150 ppm | 13.33 | 1.39 | 9.62 | 8.24 | 8.56 | 19.00 |
| 200 ppm | 13.28 | 1.23 | 10.78 | 8.58 | 8.46 | 18.33 |
Data sourced from a study on pineapple cv. Giant Kew.[9]
The data indicates that 100 ppm of 3-CPA was optimal for reducing crown size while maximizing fruit length and shelf life. Higher concentrations led to a decrease in total soluble solids and an increase in titratable acidity.[1][8]
Comparison with Other Plant Growth Regulators
Direct comparative studies of this compound with other auxins on the same crop and parameters are limited in the available literature. However, we can draw comparisons from studies on other PGRs used in similar applications.
This compound vs. Paclobutrazol in Pineapple
One study compared the efficacy of 2-(3-chlorophenoxy) propionic acid (as Fruitone CPA) and paclobutrazol in inhibiting precocious fruiting in pineapple. The results showed that Fruitone CPA was more effective, reducing the incidence of precocious fruiting from an average of 48.5% to 8.2%, whereas paclobutrazol reduced it from 55.2% to 28.5%.[10]
This compound vs. 2,4-Dichlorophenoxyacetic acid (2,4-D) in Pineapple
A study investigating the use of 2,4-D in combination with flowering inducers (ethephon and calcium carbide) in pineapple found that the addition of 2,4-D did not significantly influence the size or weight of the pineapple fruits.[11][12] This contrasts with the observed effects of this compound (3-CPA) which has been shown to increase fruit weight in pineapple.[13][14]
Comparison with Naphthaleneacetic Acid (NAA)
NAA is a widely used synthetic auxin for fruit thinning and preventing preharvest fruit drop in various fruit crops.[7][15][16] While no direct comparative data with this compound on pineapple was found, studies on other fruits like apples show that NAA can effectively reduce fruit set and, in some cases, increase the size of the remaining fruit.[1][7] However, the effectiveness of NAA is highly dependent on concentration and timing, with higher concentrations sometimes leading to over-thinning or adverse effects on fruit size.[7]
Experimental Protocols
Study on the Effect of this compound (3-CPA) on Pineapple
-
Experimental Design: The study was conducted using a Completely Randomized Design (CRD) with five treatments (different concentrations of 3-CPA: 0, 50, 100, 150, and 200 ppm) and four replications.
-
Plant Material: Pineapple cv. 'Giant Kew'.
-
Treatment Application: The 3-CPA solutions were applied as a foliar spray onto the pineapple crowns when the apical flowers were in the final stage of dehiscence.
-
Data Collection:
-
Growth Parameters: Crown length and circumference, crown to fruit length ratio, fruit length, and fruit weight were recorded at harvest.
-
Quality Parameters: Total Soluble Solids (TSS) were measured using a refractometer. Titratable acidity, ascorbic acid, and sugar content were determined through standard laboratory procedures. Shelf life was assessed by observing the fruits under ambient conditions.
-
-
Statistical Analysis: Data were analyzed using Analysis of Variance (ANOVA), and treatment means were compared using a suitable post-hoc test at a 5% level of significance.[9][17]
Conclusion
References
- 1. hort [journals.ashs.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Chemical Fruit Thinning and Other Plant Growth Regulator Uses [netreefruit.org]
- 8. cdnsciencepub.com [cdnsciencepub.com]
- 9. sdiopr.s3.ap-south-1.amazonaws.com [sdiopr.s3.ap-south-1.amazonaws.com]
- 10. THE EFFECT OF TWO PLANT GROWTH REGULATORS ON THE INHIBITION OF PRECOCIOUS FRUITING IN PINEAPPLE | International Society for Horticultural Science [ishs.org]
- 11. scielo.br [scielo.br]
- 12. researchgate.net [researchgate.net]
- 13. dialnet.unirioja.es [dialnet.unirioja.es]
- 14. researchgate.net [researchgate.net]
- 15. op.niscpr.res.in [op.niscpr.res.in]
- 16. Naphthaleneacetic Acid: A Key Tool for Reducing Preharvest Fruit Drop and Sustaining Apple Red Coloration | VCE Publications | Virginia Tech [pubs.ext.vt.edu]
- 17. sdiopr.s3.ap-south-1.amazonaws.com [sdiopr.s3.ap-south-1.amazonaws.com]
Comparative Efficacy of Clomeprop and Natural Plant Growth Retardants: A Scientific Guide
This guide provides a detailed comparison between the synthetic plant growth retardant Clomeprop and naturally occurring plant hormones such as Abscisic Acid (ABA) and Jasmonates (JAs), which also exhibit growth-retarding properties. The information is tailored for researchers, scientists, and professionals in drug development, focusing on mechanisms of action, comparative efficacy, and experimental evaluation.
Mechanism of Action
Understanding the distinct molecular pathways through which these compounds regulate plant growth is fundamental to their application.
1.1 this compound: A Synthetic Auxin Inducer
This compound is a synthetic plant growth regulator belonging to the phenoxy herbicide group.[1] Its primary mode of action is similar to that of the natural plant hormone auxin.[1] However, its effect as a growth retardant is indirect. This compound is first hydrolyzed within the plant to its active form, 2-(2,4-dichloro-m-tolyloxy) propionic acid (DMPA). This compound then activates ACC synthase, a key enzyme in the ethylene biosynthesis pathway.[2] The resulting accumulation of ethylene is responsible for the observed morphological changes, such as leaf curling, epinasty, and inhibition of leaf elongation.[2]
References
Navigating Immunoassay Specificity: A Comparative Guide to Clomeprop Cross-Reactivity
For researchers, scientists, and professionals in drug development, the precision of immunoassay data is fundamentally linked to the specificity of the antibodies employed. When developing an immunoassay for the phenoxy herbicide Clomeprop, a critical aspect of validation is the assessment of cross-reactivity with structurally related compounds. The presence of metabolites or other similar herbicides in a sample can lead to inaccurate quantification if the antibody exhibits significant cross-reactivity.
This guide provides a framework for understanding and evaluating the cross-reactivity of a hypothetical immunoassay for this compound. Due to a lack of publicly available cross-reactivity studies specifically for this compound, this guide presents a comparative analysis based on data from immunoassays of structurally analogous phenoxy herbicides, such as 2,4-D. The principles and methodologies described herein offer a robust template for the validation of a this compound-specific immunoassay.
Quantitative Cross-Reactivity Analysis
The cross-reactivity of an antibody is quantified to determine its binding affinity for compounds other than the target analyte. It is typically expressed as a percentage, calculated from the concentration of the cross-reactant required to cause a 50% inhibition of signal (IC50) relative to the IC50 of the target analyte.
Cross-Reactivity (%) = (IC50 of this compound / IC50 of Cross-Reactant) x 100
A lower percentage indicates a higher specificity of the antibody for this compound. Below is a table of hypothetical cross-reactivity data for a competitive immunoassay for this compound, based on typical cross-reactivity profiles of related phenoxy herbicide immunoassays.
| Compound | Chemical Structure | Cross-Reactivity (%) |
| This compound | 2-(2,4-dichloro-3-methylphenoxy)-N-phenylpropanamide | 100 |
| This compound Acid | 2-(2,4-dichloro-3-methylphenoxy)propionic acid | 45 |
| 2,4-D | (2,4-dichlorophenoxy)acetic acid | 15 |
| Mecoprop (MCPP) | (RS)-2-(4-chloro-2-methylphenoxy)propanoic acid | 8 |
| MCPA | (4-chloro-2-methylphenoxy)acetic acid | 5 |
| 2,4,5-T | (2,4,5-trichlorophenoxy)acetic acid | 2 |
| Dicamba | 3,6-dichloro-2-methoxybenzoic acid | < 1 |
Note: This data is hypothetical and serves as an illustrative example. Actual cross-reactivity must be determined experimentally.
Experimental Protocols
The following is a representative protocol for an indirect competitive Enzyme-Linked Immunosorbent Assay (ELISA), a common format for herbicide analysis, adapted for a hypothetical this compound immunoassay.
Hapten and Conjugate Preparation
-
Hapten Synthesis: this compound is chemically modified to introduce a carboxyl group, creating a "hapten" that can be conjugated to a carrier protein. This is a critical step as the nature of the linkage can influence the specificity of the resulting antibodies.
-
Immunogen Preparation: The this compound hapten is covalently linked to a carrier protein such as Keyhole Limpet Hemocyanin (KLH) or Bovine Serum Albumin (BSA) to make it immunogenic. This conjugate is used to immunize animals (typically rabbits or mice) to produce polyclonal or monoclonal antibodies, respectively.
-
Coating Antigen Preparation: The this compound hapten is conjugated to a different carrier protein (e.g., Ovalbumin - OVA) to be used as the coating antigen in the ELISA plate. Using a different carrier protein for the coating antigen helps to reduce non-specific binding.
Indirect Competitive ELISA Protocol
-
Plate Coating: A 96-well microtiter plate is coated with the this compound-OVA conjugate (the coating antigen) in a coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6). The plate is incubated overnight at 4°C.
-
Washing: The plate is washed three times with a wash buffer (e.g., Phosphate Buffered Saline with 0.05% Tween 20 - PBST) to remove any unbound coating antigen.
-
Blocking: The remaining protein-binding sites on the plate are blocked by adding a blocking buffer (e.g., 1% BSA in PBS) and incubating for 1-2 hours at room temperature. The plate is then washed again.
-
Competitive Reaction: this compound standards or unknown samples are mixed with a fixed concentration of the anti-Clomeprop antibody. This mixture is then added to the coated and blocked wells of the microtiter plate. The plate is incubated for 1-2 hours at room temperature. During this incubation, free this compound in the sample and the this compound-OVA on the plate compete for binding to the limited number of anti-Clomeprop antibody binding sites.
-
Washing: The plate is washed to remove unbound antibodies and this compound.
-
Addition of Secondary Antibody: A secondary antibody conjugated to an enzyme (e.g., Horseradish Peroxidase - HRP), which is specific for the primary antibody (e.g., Goat-anti-Rabbit HRP), is added to each well. The plate is incubated for 1 hour at room temperature.
-
Washing: The plate is washed to remove any unbound secondary antibody-enzyme conjugate.
-
Substrate Addition and Signal Development: A substrate solution (e.g., TMB - 3,3',5,5'-Tetramethylbenzidine) is added to each well. The HRP enzyme catalyzes the conversion of the substrate, resulting in a color change. The reaction is allowed to proceed for a set amount of time.
-
Stopping the Reaction: The enzymatic reaction is stopped by adding a stop solution (e.g., 2M sulfuric acid).
-
Data Acquisition: The absorbance (or optical density) of each well is read using a microplate reader at a specific wavelength (e.g., 450 nm). The intensity of the color is inversely proportional to the concentration of this compound in the sample.
Visualizing the Experimental Workflow
The following diagram illustrates the key steps in the indirect competitive ELISA for this compound detection.
Caption: Indirect Competitive ELISA Workflow for this compound Detection.
A Comparative Guide to Validating Analytical Methods for Clomeprop Quantification
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two primary analytical methods for the quantification of Clomeprop: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS). The objective is to offer an evidence-based resource for selecting the most appropriate method based on specific research needs, considering factors such as sensitivity, sample matrix, and analytical throughput. This document outlines detailed experimental protocols and presents a side-by-side comparison of their performance based on key validation parameters.
Method Comparison: LC-MS/MS vs. GC-MS
The choice between LC-MS/MS and GC-MS for this compound analysis depends on several factors. LC-MS/MS is highly sensitive and specific, and it can often analyze this compound directly without the need for derivatization. This makes it a more streamlined and potentially faster method for a large number of samples. In contrast, GC-MS is a robust and widely available technique. However, due to the polar nature and low volatility of this compound, a derivatization step is typically required to convert it into a more volatile compound suitable for gas chromatography. This additional step can add to the sample preparation time and introduce potential variability.
The following tables summarize the key performance parameters for validated LC-MS/MS and GC-MS methods for the quantification of this compound and its related compounds.
Table 1: Comparison of Validated Analytical Methods for this compound Quantification
| Parameter | LC-MS/MS Method | GC-MS Method (with Derivatization) |
| Limit of Detection (LOD) | 0.80 ng/L[1][2] | 1.8 - 3.0 ng/L[2] |
| Limit of Quantification (LOQ) | 0.002 mg/kg[3] | 0.1 - 0.2 µg/mL (as phenoxy acid herbicides)[4] |
| Recovery | 81 - 97%[3] | ~100% (for related phenoxy acid herbicides) |
| Precision (RSD) | 2.1 - 14%[3] | ~5% (for related phenoxy acid herbicides) |
| Derivatization Required | No | Yes |
| Typical Run Time | Shorter | Longer (due to derivatization and GC program) |
| Matrix Effects | Can be significant, requires careful management | Can be significant, requires careful management |
Experimental Protocols
Detailed methodologies for both LC-MS/MS and a representative GC-MS method are provided below. These protocols are based on validated methods found in the scientific literature.
LC-MS/MS Method for this compound Quantification
This method is suitable for the determination of this compound and its metabolite, this compound acid, in various biological matrices.
a. Sample Preparation (Extraction and Clean-up)
-
Extraction: Weigh 10.0 g of the homogenized sample. Add 100 mL of an acetone/n-hexane (1:2, v/v) mixture, 6 mL of 1 mol/L hydrochloric acid, and 8 g of sodium chloride. Homogenize the mixture and centrifuge for 5 minutes at 3,000 rpm. Collect the organic layer. Repeat the extraction on the residue.
-
Defatting: Combine the organic layers and concentrate. Add n-hexane to the residue and perform a liquid-liquid extraction with acetonitrile saturated with n-hexane.
-
Clean-up: The extract is further purified using solid-phase extraction (SPE) with trimethylaminopropylsilanized silica gel and ethylenediamine-N-propylsilanized silica gel cartridges.
b. Instrumental Analysis
-
Instrument: Liquid Chromatograph-Tandem Mass Spectrometer (LC-MS/MS).
-
Column: A C18 reversed-phase column is typically used.
-
Mobile Phase: A gradient elution with a mixture of water (often with a formic acid additive) and an organic solvent like acetonitrile or methanol.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode for this compound and negative mode for this compound acid.
-
Detection: Multiple Reaction Monitoring (MRM) is used for high selectivity and sensitivity.
GC-MS Method for Phenoxy Acid Herbicides (including this compound)
This method requires a derivatization step to increase the volatility of the analytes.
a. Sample Preparation and Derivatization
-
Extraction: Macerated samples are extracted with acetone. After filtration and acidification, the herbicides are partitioned into dichloromethane.
-
Clean-up: High-resolution gel permeation chromatography is used for clean-up.
-
Derivatization: The extracted phenoxy acids are methylated using a derivatizing agent such as trimethylsilyldiazomethane to form their corresponding methyl esters.
b. Instrumental Analysis
-
Instrument: Gas Chromatograph-Mass Spectrometer (GC-MS).
-
Column: A non-polar or semi-polar capillary column (e.g., HP-5MS) is commonly used.
-
Carrier Gas: Helium at a constant flow rate.
-
Injection Mode: Splitless injection is often preferred for trace analysis.
-
Temperature Program: A temperature gradient is employed to separate the derivatized analytes.
-
Ionization Mode: Electron Ionization (EI).
-
Detection: Selected Ion Monitoring (SIM) is used to enhance sensitivity and selectivity by monitoring characteristic ions of the derivatized this compound.
Visualization of Analytical Workflow
The following diagrams illustrate the key steps in the validation of analytical methods for this compound quantification and the general experimental workflow.
Caption: Workflow for Analytical Method Validation.
Caption: Comparison of Experimental Workflows.
References
- 1. Determination of phenoxy herbicides in water samples using phase transfer microextraction with simultaneous derivatization followed by GC-MS analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. GC and GC-MS determination of fluoroacetic acid and phenoxy acid herbicides via triphasal extractive pentafluorobenzylation using a polymer-bound phase-transfer catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Dose-Response Analysis of Clomeprop and Other Auxin Herbicides
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the statistical analysis of dose-response curves for the auxin herbicide Clomeprop, placed in context with other common synthetic auxins. While this compound is a less documented, and reportedly obsolete, rice herbicide, the principles of its analysis are shared with other widely used phenoxy herbicides.[1] This document offers detailed experimental protocols, a comparative (though not direct) look at dose-response data, and a visualization of the underlying signaling pathways to aid in research and development.
Comparative Dose-Response Data
Direct, publicly available dose-response data for this compound is scarce, limiting a side-by-side statistical comparison with other auxin herbicides under identical experimental conditions. However, to provide a valuable comparative framework, the following table summarizes dose-response data (ED50 values, the effective dose causing 50% response) for common auxin herbicides—MCPA and 2,4-D—on various weed species. This data, synthesized from multiple studies, illustrates the range of efficacy and highlights the importance of species-specific testing.
| Herbicide | Weed Species | Response Endpoint | ED50 (g ai/ha) | Reference/Notes |
| MCPA | Sinapis alba (White Mustard) | Growth Inhibition | Data not available in a directly comparable format | MCPA is a phenoxy-carboxylate herbicide, similar in class to this compound. |
| 2,4-D | Cardaria draba (Hoary Cress) | Biomass Reduction | 975 - 1300 | Effective control noted at these application rates.[2] |
| 2,4-D | Conringia orientalis (Haresear Mustard) | Biomass Reduction | 975 - 1300 | Significant biomass reduction observed.[2] |
| 2,4-D | Cyperus rotundus (Purple Nutsedge) | Visual Control | 1340 | Post-emergence application.[3] |
| Dicamba | Kochia scoparia (Kochia) | Resistance documented | Not applicable | Widespread resistance reported in the United States.[4] |
Note: The efficacy of herbicides is highly dependent on experimental conditions, including weed growth stage, environmental factors, and application methodology. The data presented should be considered illustrative.
Experimental Protocols
To generate robust and comparable dose-response data for this compound or other auxin herbicides, the following detailed experimental protocol for a greenhouse bioassay is recommended.
Objective:
To determine the dose-response relationship of an auxin herbicide on a target weed species and to calculate key efficacy parameters such as the ED50 (Effective Dose, 50%).
Materials:
-
Target weed seeds (e.g., Echinochloa crus-galli, Barnyardgrass; Cyperus rotundus, Purple Nutsedge)
-
Potting medium (e.g., sandy loam soil, peat, and sand mixture)
-
Pots (e.g., 10 cm diameter)
-
This compound and other auxin herbicides (e.g., MCPA, 2,4-D)
-
Solvent for herbicide stock solution (e.g., acetone or as specified by the manufacturer)
-
Surfactant (if required by herbicide formulation)
-
Controlled environment greenhouse or growth chamber
-
Calibrated laboratory sprayer
-
Analytical balance
-
Drying oven
Procedure:
-
Plant Culture:
-
Fill pots with the potting medium and moisten.
-
Sow a predetermined number of seeds of the target weed species in each pot and cover lightly with soil.
-
Place the pots in a greenhouse under controlled conditions (e.g., 25/20°C day/night temperature, 16-hour photoperiod).
-
After emergence, thin the seedlings to a uniform number per pot (e.g., 3-5 plants).
-
Allow plants to grow to a specific stage (e.g., 2-4 leaf stage) before herbicide application.
-
-
Herbicide Application:
-
Prepare a stock solution of each herbicide.
-
Create a series of herbicide dilutions to achieve a range of doses, from sublethal to lethal. A logarithmic series of at least six concentrations plus an untreated control is recommended.
-
Apply the different herbicide doses to the plants using a calibrated laboratory sprayer to ensure uniform coverage.
-
Include a control group that is sprayed only with the solvent and surfactant solution.
-
Randomize the placement of the pots in the greenhouse in a complete block design with at least three to four replications per treatment.
-
-
Data Collection:
-
At a specified time after treatment (e.g., 21 days), visually assess plant injury using a rating scale (0% = no effect, 100% = plant death).
-
Harvest the above-ground biomass from each pot.
-
Dry the harvested biomass in an oven at 70°C to a constant weight.
-
Record the dry weight for each replicate.
-
-
Statistical Analysis:
-
Calculate the average dry weight and standard deviation for each herbicide dose.
-
Express the dry weight data as a percentage of the untreated control.
-
Fit a non-linear regression model, typically a four-parameter log-logistic model, to the dose-response data. The equation for the log-logistic model is: Y = c + (d - c) / (1 + exp(b(log(x) - log(e)))) Where:
-
Y is the response (e.g., percent of control dry weight)
-
c is the lower limit of the response
-
d is the upper limit of the response
-
b is the slope of the curve around the ED50
-
e is the ED50 (the dose that gives a response halfway between c and d)
-
x is the herbicide dose
-
-
From the fitted model, determine the ED50 value and its 95% confidence interval.
-
Visualizations
Experimental Workflow
The following diagram illustrates the key steps in conducting a dose-response bioassay for an auxin herbicide.
Auxin Signaling Pathway
This compound, like other synthetic auxins, disrupts normal plant growth by hijacking the plant's natural auxin signaling pathway. The following diagram illustrates this mechanism.
In the absence of high auxin levels, Aux/IAA proteins repress the activity of Auxin Response Factors (ARFs), which are transcription factors. This repression prevents the expression of auxin-responsive genes. When a synthetic auxin like this compound is introduced, it binds to the SCF-TIR1/AFB receptor complex. This binding promotes the degradation of the Aux/IAA repressor proteins. With the repressors removed, ARFs are free to activate the transcription of auxin-responsive genes, leading to abnormal and uncontrolled growth, and ultimately, plant death.
References
A Comparative Analysis of R- and S-Clomeprop Enantiomers: An Analogical Study
Introduction
Expected Differential Bioactivity
For phenoxypropionic acid herbicides like mecoprop and dichlorprop, the herbicidal efficacy is almost exclusively associated with the (R)-enantiomer.[2][4][5] The (S)-enantiomer is generally considered biologically inactive as a herbicide.[5] This pronounced enantioselectivity is attributed to the specific three-dimensional structure required for binding to the target auxin receptors in plants. The spatial arrangement of the (R)-enantiomer allows for effective interaction with the receptor site, initiating the herbicidal cascade. Conversely, the (S)-enantiomer does not fit the receptor correctly and thus fails to elicit a significant biological response.[5][6] Based on these principles, a similar differentiation in activity is anticipated for the enantiomers of Clomeprop.
Data Presentation
The following table summarizes the expected comparative bioactivity of R- and S-Clomeprop, extrapolated from data available for analogous phenoxypropionic acid herbicides.
| Parameter | (R)-Clomeprop (Eutomer) | (S)-Clomeprop (Distomer) | Racemic this compound |
| Herbicidal Activity | High | Low to Negligible | Moderate (activity primarily due to the R-enantiomer content) |
| Auxin Receptor Binding | Strong Affinity | Weak to No Affinity | Affinity corresponds to the 50% R-enantiomer concentration |
| Phytotoxicity | High | Low to Negligible | Moderate |
| Environmental Impact | Active ingredient contributing to weed control | Considered an unnecessary load of xenobiotic on the environment | Contributes both active and inactive isomers to the environment |
Mechanism of Action: Synthetic Auxin Pathway
This compound, like other phenoxy herbicides, functions as a synthetic auxin, mimicking the natural plant hormone indole-3-acetic acid (IAA).[7] The herbicidally active (R)-enantiomer binds to the TIR1/AFB family of auxin co-receptors.[7][8] This binding event stabilizes the interaction between the receptor and Aux/IAA transcriptional repressor proteins. This complex formation targets the Aux/IAA proteins for ubiquitination and subsequent degradation by the 26S proteasome.[8][9] The removal of these repressors leads to the activation of auxin response factors (ARFs), which in turn stimulate the transcription of auxin-responsive genes.[9] The resulting over-expression of these genes leads to uncontrolled and disorganized cell division, growth, and ultimately, plant death.[8]
Experimental Protocols
To definitively determine the differential effects of R- and S-Clomeprop, a series of standardized experiments would be required. The following protocols are typical for evaluating chiral herbicides.
1. Auxin Receptor Binding Assay
-
Objective: To quantify the binding affinity of each enantiomer to the auxin receptors (e.g., TIR1, AFB5).
-
Methodology:
-
Purify recombinant TIR1/AFB receptor proteins from a suitable expression system (e.g., E. coli or insect cells).
-
Purify recombinant Aux/IAA protein (e.g., AtIAA7).
-
Conduct a competitive binding assay using a labeled auxin (e.g., radiolabeled IAA) and varying concentrations of unlabeled R-Clomeprop, S-Clomeprop, and racemic this compound.
-
The amount of labeled auxin displaced by the test compounds is measured, typically using techniques like surface plasmon resonance (SPR) or fluorescence polarization.
-
Calculate the dissociation constant (Kd) or IC50 value for each enantiomer to determine binding affinity.
-
2. Whole-Plant Herbicidal Efficacy Assay (Greenhouse Study)
-
Objective: To assess and compare the phytotoxicity of each enantiomer on target weed species.
-
Methodology:
-
Grow target weed species (e.g., Galium aparine) and a non-target crop (e.g., wheat) in pots under controlled greenhouse conditions.
-
At a specified growth stage (e.g., 2-4 leaf stage), apply various doses of R-Clomeprop, S-Clomeprop, and racemic this compound using a precision sprayer.
-
Include an untreated control group.
-
After a set period (e.g., 21 days), visually assess plant injury and mortality.
-
Harvest the above-ground biomass, dry it, and weigh it to quantify the growth inhibition.
-
Calculate the effective dose required to cause 50% growth reduction (ED50) for each enantiomer.
-
While specific experimental data for the enantiomers of this compound are lacking, the established principles for phenoxypropionic acid herbicides provide a strong basis for a comparative assessment. It is highly probable that the (R)-enantiomer of this compound is the herbicidally active component (the eutomer), while the (S)-enantiomer (the distomer) contributes little to no efficacy. This enantioselectivity is rooted in the specific structural requirements for binding to the TIR1/AFB auxin receptors, which initiates the herbicidal mode of action. The development and use of enantiopure (R)-Clomeprop would align with modern agrochemical trends, offering the potential for reduced application rates and a lower environmental burden of non-functional chemicals. Further research involving the direct comparison of this compound enantiomers through receptor binding and whole-plant assays is necessary to confirm these expected differences.
References
- 1. Mecoprop - Wikipedia [en.wikipedia.org]
- 2. Dichlorprop-P (Ref: BAS 044H) [sitem.herts.ac.uk]
- 3. Dichlorprop - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Origin of enantiomeric selectivity in the aryloxyphenoxypropionic acid class of herbicidal acetyl coenzyme A carboxylase (ACCase) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The differential binding and biological efficacy of auxin herbicides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. researchgate.net [researchgate.net]
The Efficacy of Clomeprop in Pineapple Cultivation: A Comparative Review
For Researchers, Scientists, and Drug Development Professionals
Clomeprop, a synthetic auxin, has demonstrated significant efficacy as a plant growth regulator in pineapple (Ananas comosus) cultivation. Its primary applications include the control of crown size, enhancement of fruit weight, and synchronization of fruit maturation. This guide provides a comparative analysis of this compound's performance against other commonly used plant growth regulators, supported by experimental data, to inform research and development in crop management.
Performance Comparison of Plant Growth Regulators in Pineapple
The application of plant growth regulators is a critical practice in commercial pineapple production to ensure uniformity and quality. While several compounds are available, their specific effects can vary. This section compares the performance of this compound with other alternatives based on available experimental data.
Table 1: Effect of this compound on Pineapple cv. Giant Kew Fruit Characteristics
| Treatment Concentration (ppm) | Crown Length (cm) | Fruit Weight (g) | Pulp Weight (g) | Peel Weight (g) | Core Weight (g) | Shelf Life (days) |
| Control (0 ppm) | 27.46 | 1620 | 950 | 380 | 185 | 14.33 |
| 50 ppm | 16.54 | 1710 | 1020 | 395 | 195 | 17.67 |
| 100 ppm | 14.28 | 1790 | 1080 | 403 | 200 | 19.33 |
| 150 ppm | 15.12 | 1810 | 1050 | 415 | 205 | 18.00 |
| 200 ppm | 15.98 | 1830 | 1030 | 425 | 210 | 16.33 |
Data sourced from a study on pineapple cv. Giant Kew. The 100 ppm treatment of 2-(3- chlorophenoxy) propionic acid (this compound) was found to be the most effective for reducing crown size and improving fruit quality and shelf life.[1][2]
Table 2: Comparative Efficacy of this compound and Paclobutrazol in Inhibiting Precocious Fruiting
| Treatment | Incidence of Precocious Fruit (%) |
| Control | 48.5 |
| This compound (50 ppm) | 8.2 |
| Control | 55.2 |
| Paclobutrazol | 28.5 |
Data from trials conducted between 1988-1992 showed that this compound (as Fruitone CPA) was more effective than Paclobutrazol in reducing the incidence of precocious fruiting in pineapple.[2]
Experimental Protocols
Study on the Effect of this compound on Pineapple cv. Giant Kew
-
Objective: To determine the effect of 2-(3- chlorophenoxy) propionic acid (3-CPA) on crown size, yield, and quality of pineapple cv. Giant Kew.
-
Experimental Design: Completely Randomized Design with five treatments and four replications.
-
Treatments: Foliar spray of this compound at concentrations of 0 ppm (Control), 50 ppm, 100 ppm, 150 ppm, and 200 ppm.
-
Application: The treatment was applied when the apical flowers were in the final stage of dehiscence.
-
Data Collection: Growth and yield attributes measured included crown length and circumference, crown to fruit length ratio, fruit length with and without crown, pulp weight, peel weight, pulp to peel ratio, core weight, days to maturity, and dry matter content. Biochemical parameters analyzed were Total Soluble Solids (TSS), titratable acidity, TSS:acid ratio, ascorbic acid, total sugar, reducing sugar, and non-reducing sugar. Shelf life and Physiological Loss in Weight (PLW) were also recorded.[2]
Signaling Pathways and Experimental Workflow
This compound's Mode of Action: An Auxin Mimic
This compound is a synthetic auxin that mimics the action of endogenous indole-3-acetic acid (IAA).[5] Its mechanism involves influencing gene expression related to growth and development. Furthermore, studies in radish seedlings have shown that this compound is hydrolyzed to its active form, 2-(2, 4-dichloro-m-tolyloxy) propionic acid (DMPA), which then promotes ethylene production by activating ACC synthase.[6] This dual action as an auxin and an ethylene promoter contributes to its effects on fruit development and maturation.
Typical Experimental Workflow for Evaluating this compound Effectiveness
The following diagram illustrates a standard workflow for conducting a field trial to assess the impact of this compound on pineapple.
References
- 1. Effects of 2- (3 -chlorophenoxi) propionic acid (3-CPA) on fruits of 'cayenne' pineapple - Advances in Weed Science [awsjournal.org]
- 2. THE EFFECT OF TWO PLANT GROWTH REGULATORS ON THE INHIBITION OF PRECOCIOUS FRUITING IN PINEAPPLE | International Society for Horticultural Science [ishs.org]
- 3. journalijpss.com [journalijpss.com]
- 4. scielo.br [scielo.br]
- 5. scispace.com [scispace.com]
- 6. researchgate.net [researchgate.net]
Independent Verification of Clomeprop's Effect on Crop Yield: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Clomeprop's performance against other plant growth regulators, supported by experimental data. The focus of this analysis is on pineapple, for which independent research data is available. While this compound has been historically mentioned as a rice herbicide, independent, publicly available data on its effect on rice yield could not be identified for this review.
This compound: A Synthetic Auxin Growth Regulator
This compound, chemically known as 2-(3-chlorophenoxy)propionic acid, is a plant growth regulator that functions as a synthetic auxin.[1] Synthetic auxins mimic the action of the natural plant hormone indole-3-acetic acid (IAA), influencing various growth processes such as cell elongation and fruit development. This compound has been used to reduce crown size and increase fruit size in pineapples.
Comparative Analysis of Plant Growth Regulators on Pineapple Yield and Quality
The following tables summarize quantitative data from independent studies on the effects of this compound and alternative plant growth regulators on pineapple yield and quality attributes.
Table 1: Effect of this compound on Pineapple (cv. Giant Kew) Yield and Quality
| Treatment (Concentration) | Fruit Weight (g) | Fruit Length (cm) | Pulp Weight (g) | Crown Length (cm) | Total Soluble Solids (°Brix) |
| Control (Water) | - | - | - | - | - |
| This compound (50 ppm) | - | - | - | - | - |
| This compound (100 ppm) | 1790 | 17.22 | 1080 | 14.28 | - |
| This compound (150 ppm) | - | - | - | - | - |
| This compound (200 ppm) | 1830 | - | - | - | - |
Data extracted from a study by Imchen et al. (2022). Dashes indicate data not provided in the specified source for that particular metric.[2]
Table 2: Effect of Alternative Plant Growth Regulators on Pineapple Yield and Quality
| Plant Growth Regulator | Concentration | Fruit Weight (kg) | Total Soluble Solids (°Brix) | Reference |
| Naphthaleneacetic Acid (NAA) | 200 mg/L | 1.58 | 17.67 | Baidya et al. (2022)[3][4] |
| Gibberellic Acid (GA3) | 50 mg/L | - | - | Data not available in the provided sources |
| Gibberellic Acid (GA3) | 100 mg/L | - | - | Data not available in the provided sources |
| Ethrel (Ethephon) | 250 ppm | Yield data not specified in kg | - | Dass et al. (1975, 1976)[5] |
| Control (Water) | - | - | - | Baidya et al. (2022)[3][4] |
Note: Direct comparative studies between this compound and these alternatives under the same experimental conditions were not available. The data presented is from separate independent studies.
Experimental Protocols
This compound Application in Pineapple (cv. Giant Kew)
This protocol is based on the methodology described by Imchen et al. (2022).[2]
-
Experimental Design: Completely Randomized Design with four replications.
-
Treatments: Foliar spray of this compound at concentrations of 50 ppm, 100 ppm, 150 ppm, and 200 ppm, along with a water spray control.
-
Application Stage: Applied when the apical flowers of the pineapple were in the final stage of dehiscence.
-
Parameters Measured:
-
Yield Attributes: Fruit weight, fruit length, pulp weight, peel weight, and core weight.
-
Quality Attributes: Crown length, Total Soluble Solids (TSS), titratable acidity, and shelf life.
-
Alternative Plant Growth Regulator Application in Pineapple
This protocol is a generalized representation based on studies by Baidya et al. (2022) and Dass et al. (1975, 1976).[3][4][5]
-
Experimental Design: Typically a Randomized Complete Block Design with multiple replications.
-
Treatments: Foliar spray of Naphthaleneacetic Acid (NAA), Gibberellic Acid (GA3), or Ethephon (Ethrel) at various concentrations.
-
Application Stage: Generally at the flower initiation stage.
-
Parameters Measured:
-
Yield Attributes: Fruit weight, fruit-to-crown ratio, and absolute growth rate.
-
Quality Attributes: Pulp content, juice content, Total Soluble Solids (TSS), and titratable acidity.
-
Signaling Pathways and Experimental Workflow
Auxin Signaling Pathway
This compound, as a synthetic auxin, is understood to function through the auxin signaling pathway. The following diagram illustrates a simplified model of this pathway.
References
Safety Operating Guide
Proper Disposal of Clomeprop: A Guide for Laboratory Professionals
For immediate release: This document provides essential guidance on the safe and compliant disposal of clomeprop, a herbicide used in agricultural research. Adherence to these procedures is critical for ensuring personnel safety and environmental protection. Researchers, scientists, and drug development professionals must handle and dispose of this chemical in accordance with all applicable federal, state, and local regulations.
This compound is recognized for its potential to cause long-lasting harmful effects to aquatic life.[1] Improper disposal can lead to environmental contamination and may result in significant penalties.[2] This guide outlines the necessary steps for the proper management of this compound waste, from handling unused product to decontaminating empty containers.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) for this compound. The SDS provides comprehensive information on hazards, handling, and emergency measures.
Personal Protective Equipment (PPE): All personnel handling this compound must wear appropriate PPE to prevent exposure. This includes, but is not limited to:
-
Chemical-resistant gloves
-
Safety goggles or a face shield
-
A lab coat or chemical-resistant apron
-
Closed-toe shoes
Emergency Procedures: In case of accidental exposure, follow the first-aid measures outlined in the SDS. For spills, contain the material to prevent it from entering drains or waterways and follow your institution's established spill cleanup protocol.
Quantitative Data Summary
The following table summarizes key quantitative and qualitative data for this compound, providing a quick reference for its physical and hazardous properties.
| Property | Value | Source |
| Chemical Formula | C₁₆H₁₅Cl₂NO₂ | PubChem |
| Molecular Weight | 324.2 g/mol | PubChem |
| GHS Hazard Statements | H413: May cause long lasting harmful effects to aquatic life | PubChem[1] |
| Regulatory Status (EU) | Not approved | University of Hertfordshire[3] |
| Regulatory Framework (USA) | FIFRA, RCRA | US EPA[2][4] |
Step-by-Step Disposal Procedures
The disposal of this compound and its containers must be managed as hazardous waste.[5][6] The Federal Insecticide, Fungicide, and Rodenticide Act (FIFRA) and the Resource Conservation and Recovery Act (RCRA) are the primary federal laws governing pesticide disposal in the United States.[2]
Management of Unused or Unwanted this compound
-
Do Not Dispose in Regular Trash or Drains: Never pour this compound down the sink, toilet, or any other drain.[7] Do not dispose of it in the regular trash.
-
Follow Label Instructions: The product label is the primary source for specific disposal instructions and is a legally binding document.[2][8]
-
Hazardous Waste Collection: Unused or unwanted this compound must be disposed of as hazardous waste. Contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup and disposal by a licensed hazardous waste contractor.
-
State and Local Regulations: Be aware that state and local regulations may be more stringent than federal requirements.[8] Your EHS department can provide guidance on local rules. Many states have "Clean Sweep" programs for pesticide disposal.[4]
Decontamination and Disposal of Empty Containers
Empty pesticide containers are also considered hazardous waste until properly decontaminated.[9]
-
Triple Rinsing: All empty containers must be triple-rinsed.[9]
-
Step 1: Empty the container into the application equipment and allow it to drain for 30 seconds.
-
Step 2: Fill the container to 20-25% of its capacity with a suitable solvent (e.g., water, as specified on the label or by your EHS department).
-
Step 3: Securely cap the container and shake vigorously for 30 seconds.
-
Step 4: Pour the rinsate into the application equipment or a designated hazardous waste container. Allow the container to drain for 30 seconds.
-
Step 5: Repeat steps 2-4 two more times.
-
-
Rendering the Container Unusable: After triple-rinsing, puncture the container to prevent reuse.
-
Disposal of Rinsed Containers: Dispose of the triple-rinsed and punctured container in accordance with your institution's policies and local regulations. Some recycling programs may accept properly decontaminated pesticide containers; check with your local solid waste authority.[10]
Disposal of Contaminated Materials
Any materials that have come into contact with this compound, such as gloves, absorbent pads from spill cleanups, and other contaminated lab supplies, must be disposed of as hazardous waste. Place these materials in a clearly labeled, sealed container and arrange for pickup through your EHS department.
Experimental Protocols
This document provides operational guidance for disposal and does not cite specific experimental protocols. All laboratory work involving this compound should be conducted under approved protocols that include waste disposal plans.
This compound Disposal Decision Pathway
The following diagram illustrates the decision-making process for the proper disposal of this compound and its associated waste materials.
Caption: Decision workflow for the safe disposal of this compound waste streams.
References
- 1. (R,S)-2-(2,4-dichloro-m-tolyloxy)propionanilide | C16H15Cl2NO2 | CID 93482 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. onlinepestcontrolcourses.com [onlinepestcontrolcourses.com]
- 3. This compound (Ref: MY-15) [sitem.herts.ac.uk]
- 4. epa.gov [epa.gov]
- 5. | Pacific Northwest Pest Management Handbooks [pnwhandbooks.org]
- 6. The Law on Pesticide Wastes – Pesticide Environmental Stewardship [pesticidestewardship.org]
- 7. epa.gov [epa.gov]
- 8. Disposal of Pesticides [npic.orst.edu]
- 9. Safe disposal of pesticides | EPA [epa.nsw.gov.au]
- 10. Pesticide and Container Disposal – Pesticide Environmental Stewardship [pesticidestewardship.org]
Personal protective equipment for handling Clomeprop
Essential Safety and Handling Guide for Clomeprop
This guide provides crucial safety protocols and logistical information for the handling and disposal of this compound, a herbicide used in agricultural and biological research.[1] Adherence to these procedures is vital for ensuring the safety of all laboratory and field personnel.
Hazard Information
This compound is classified with the following hazards:
-
Harmful if swallowed.[2]
-
Causes serious eye damage.[2]
-
May cause skin irritation.
-
Very toxic to aquatic life with long-lasting effects.[2]
Personal Protective Equipment (PPE)
The appropriate level of PPE is dependent on the specific task being performed. Higher levels of protection are required when handling concentrated forms of the chemical, such as during mixing and loading.[3] The following table summarizes the recommended PPE for handling this compound.
| Task | Eye/Face Protection | Skin Protection | Respiratory Protection |
| Mixing, Loading, & Cleaning Equipment | Chemical goggles and a face shield[4][5] | Chemical-resistant gloves (e.g., nitrile, butyl), chemical-resistant apron, long-sleeved shirt and long pants or coveralls, chemical-resistant footwear.[3][5] | An air-purifying respirator may be required, especially in poorly ventilated areas. Always consult the product's Safety Data Sheet (SDS).[3][5] |
| Application (Spraying) | Shielded safety glasses or chemical goggles.[5] | Chemical-resistant gloves, long-sleeved shirt and long pants or coveralls, chemical-resistant footwear.[4][6] | Consider a respirator during lengthy exposure or when working with highly toxic sprays.[5] |
| Spill Cleanup | Chemical goggles and a face shield. | Chemical-resistant gloves, boots, and a protective suit.[7] | Air-purifying respirator.[7] |
Operational and Disposal Plans
Safe Handling Procedures:
-
Preparation: Before handling this compound, read the product label and the Safety Data Sheet (SDS) thoroughly.[4] Ensure all necessary PPE is clean, in good condition, and readily available.[4]
-
Mixing and Loading:
-
Application:
-
After Handling:
Storage:
-
Store the product in closed, labeled containers in a dry, ventilated, and secure room constructed of incombustible material.[9]
-
The storage area should not contain food, drink, feed, or seed.[9]
-
A hand wash station should be available.[9]
Disposal Plan:
-
Excess Product: To avoid waste, use all the material by applying it according to the label directions. If this is not possible, offer the remaining product to a licensed waste disposal facility or a pesticide disposal program.[9]
-
Containers: Never reuse empty pesticide containers.[10] Containers must be triple-rinsed. The rinsate should be added to the spray tank. After rinsing, containers can be offered for recycling through programs like drumMUSTER or disposed of according to local regulations.[11]
-
Contaminated Materials: Dispose of contaminated materials from spills or cleaning as hazardous waste according to official regulations.[9]
-
General: Do not contaminate water, food, or feed by storage or disposal.[9] Never pour pesticides down any drain.[10]
Emergency Procedures
First Aid Measures:
| Exposure Route | Immediate Action |
| Eye Contact | Hold the eyelid open and rinse slowly and gently with clean water for 15-20 minutes.[9][12][13] Remove contact lenses, if present, after the first 5 minutes, then continue rinsing.[9] Seek immediate medical attention.[13] |
| Skin Contact | Remove contaminated clothing immediately.[4][13][14] Drench the affected skin area with water for at least 15 minutes, then wash thoroughly with soap and water.[14][15] If skin irritation or a rash occurs, get medical advice.[9] |
| Inhalation | Move the person to fresh air at once.[12][14][15] If the person is not breathing, call 911 and give artificial respiration if you are trained to do so.[12][14] |
| Ingestion (Swallowing) | Call a poison control center (1-800-222-1222) or doctor immediately for treatment advice.[9][12] Do NOT induce vomiting unless told to do so by a poison control center or doctor.[12] |
Spill Response:
-
Control the Spill: Prevent further leakage if it is safe to do so.
-
Isolate the Area: Keep unauthorized personnel away.
-
Contain the Spill: Use absorbent materials such as sand, diatomite, or universal binders to contain the spill.
-
Clean Up: Collect the absorbed material and place it in a labeled container for disposal as hazardous waste.[9]
-
Decontaminate: Clean the spill area. Refer to the SDS for appropriate decontamination materials.[7]
-
Report: Inform the relevant authorities if the spill enters a water course or sewage system.[8]
Workflow for Safe Handling of this compound
Caption: Logical workflow for the safe handling, disposal, and emergency management of this compound.
References
- 1. Cas 84496-56-0,this compound | lookchem [lookchem.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. A few less obvious guidelines for handling plant protection products - SA Grain [sagrainmag.co.za]
- 4. CCOHS: Landscaping - Pesticides - Personal Protective Equipment [ccohs.ca]
- 5. Welcome to PSEP! [core.psep.cce.cornell.edu]
- 6. The Best Personal Protective Equipment For Pesticides | Professional DIY Pest Control Equipment [solutionsstores.com]
- 7. Plan for Emergencies – Pesticide Environmental Stewardship [pesticidestewardship.org]
- 8. chemos.de [chemos.de]
- 9. assets.greenbook.net [assets.greenbook.net]
- 10. epa.gov [epa.gov]
- 11. Safe disposal of pesticides | EPA [epa.nsw.gov.au]
- 12. epa.gov [epa.gov]
- 13. chemcert.com.au [chemcert.com.au]
- 14. First Aid – Pesticide Environmental Stewardship [pesticidestewardship.org]
- 15. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
